GSK-J4 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29;/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXWLTBYINKVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GSK-J4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-J4 hydrochloride is a potent and selective, cell-permeable small molecule inhibitor that has garnered significant interest in the fields of epigenetics, oncology, and immunology. It functions as a prodrug, rapidly converting to its active form, GSK-J1, within the cell. The primary mechanism of action of GSK-J4 is the dual inhibition of the H3K27me3/me2-demethylases, Jumonji domain-containing protein 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A). This inhibition leads to an increase in the global levels of the repressive histone mark, histone H3 lysine 27 trimethylation (H3K27me3), subsequently altering gene expression and impacting a multitude of cellular processes. This guide provides a comprehensive overview of the molecular mechanism, key signaling pathways affected, and detailed experimental protocols to study the effects of GSK-J4.
Core Mechanism of Action: Inhibition of H3K27 Demethylases
GSK-J4 is a selective inhibitor of the KDM6 subfamily of Jumonji C (JmjC) domain-containing histone demethylases.[1] Its primary targets are:
-
JMJD3 (KDM6B): An enzyme that specifically demethylates di- and trimethylated lysine 27 on histone H3 (H3K27me2/3).
-
UTX (KDM6A): A closely related H3K27me3/me2 demethylase.
By inhibiting these enzymes, GSK-J4 effectively blocks the removal of the methyl groups from H3K27, leading to an accumulation of the H3K27me3 mark.[1] H3K27me3 is a well-established repressive epigenetic modification associated with gene silencing. The increased levels of H3K27me3 at gene promoters and enhancer regions result in a more condensed chromatin state, restricting the access of transcriptional machinery and leading to the downregulation of target gene expression.
Core mechanism of GSK-J4 action.
Quantitative Data on GSK-J4 Activity
The inhibitory potency of GSK-J4 has been quantified in various enzymatic and cell-based assays. The following tables summarize key IC50 values.
Table 1: Enzymatic Inhibition by GSK-J4
| Target Enzyme | IC50 (µM) | Assay Conditions | Reference |
| JMJD3/KDM6B | 8.6 | Cell-free enzymatic assay | [2] |
| UTX/KDM6A | 6.6 | Cell-free enzymatic assay | [2] |
Table 2: Cellular IC50 Values of GSK-J4 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| PC3 | Prostate Cancer | 1.213 | 48h | [3] |
| C42B | Prostate Cancer | 0.7166 | 48h | [3] |
| Y79 | Retinoblastoma | 0.68 | 48h | [4] |
| WERI-Rb1 | Retinoblastoma | 2.15 | 48h | [4] |
| KG-1 | Acute Myeloid Leukemia | 2.84 | 72h | [5] |
| KG-1a | Acute Myeloid Leukemia | 3.05 | 72h | [5] |
| Kasumi-1 | Acute Myeloid Leukemia | 5.52 | 72h | [5] |
| THP-1 | Acute Myeloid Leukemia | >20 | 72h | [5] |
Table 3: Cellular IC50 Values for Other Effects
| Effect | Cell Type | IC50 (µM) | Reference |
| TNF-α production inhibition | Human primary macrophages | 9 | [2] |
Impact on Key Signaling Pathways
GSK-J4-mediated epigenetic reprogramming affects several critical signaling pathways implicated in cancer and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. GSK-J4 has been shown to suppress NF-κB signaling. Mechanistically, inhibition of KDM6B by GSK-J4 prevents the removal of the repressive H3K27me3 mark at the promoter regions of NF-κB-encoding genes, leading to their reduced expression.[6] This results in decreased levels and nuclear translocation of the RELA (p65) subunit of NF-κB, thereby attenuating the transcription of downstream pro-inflammatory and pro-survival genes.[6]
GSK-J4-mediated inhibition of the NF-κB pathway.
Sonic Hedgehog (Shh) Signaling Pathway
The Sonic Hedgehog (Shh) signaling pathway is vital for embryonic development and is aberrantly activated in several cancers, including medulloblastoma. GSK-J4 has been demonstrated to inhibit the Shh pathway. By increasing H3K27me3 levels at the promoter of the key Shh target gene Gli1, GSK-J4 impairs its expression.[7] This leads to a dampening of the entire Shh signaling cascade.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival. In some cancer models, such as retinoblastoma, GSK-J4 has been shown to suppress the PI3K/AKT/NF-κB signaling axis, contributing to its anti-tumor effects.[4]
Cellular Consequences of GSK-J4 Treatment
The modulation of gene expression by GSK-J4 translates into significant effects on various cellular processes.
Apoptosis
GSK-J4 induces apoptosis in a variety of cancer cell lines. This is often associated with the upregulation of pro-apoptotic proteins like Bax and the cleavage of caspases, such as caspase-9.
Cell Cycle Arrest
Treatment with GSK-J4 can lead to cell cycle arrest at different phases, depending on the cell type. For instance, in some acute myeloid leukemia cell lines, it causes S-phase arrest, while in retinoblastoma cells, it induces a G2/M phase arrest.[4]
Cellular outcomes of GSK-J4 treatment.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to study the mechanism of action of GSK-J4.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of GSK-J4 and to calculate its IC50 value.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of GSK-J4 in culture medium.
-
Remove the medium from the wells and add 100 µL of the GSK-J4 dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with GSK-J4 at the desired concentrations for the specified duration.
-
Harvest cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well cell culture plates
-
This compound
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with GSK-J4 as for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Western Blotting for H3K27me3 and Signaling Proteins
This technique is used to detect changes in the levels of specific proteins following GSK-J4 treatment.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-total H3, anti-p65, anti-Gli1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with GSK-J4, then lyse the cells and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C (e.g., anti-H3K27me3 at 1:1000 dilution).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in the mRNA expression of target genes.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
Real-time PCR system
-
-
Procedure:
-
Treat cells with GSK-J4 and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Set up the qRT-PCR reaction with cDNA, master mix, and primers.
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., β-actin or GAPDH).
-
-
Example Primer Sequences (Human):
-
TNF-α:
-
Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3'
-
Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'
-
-
IL-6:
-
Forward: 5'-ACTCACCTCTTCAGAACGAATTG-3'
-
Reverse: 5'-CCATCTTTGGAAGGTTCAGGTTG-3'
-
-
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP-qPCR is used to determine the enrichment of H3K27me3 at specific gene promoters.
-
Materials:
-
Formaldehyde
-
Glycine
-
Cell lysis and chromatin shearing reagents
-
Anti-H3K27me3 antibody and IgG control
-
Protein A/G magnetic beads
-
Washing buffers
-
Elution buffer and reverse cross-linking reagents
-
DNA purification kit
-
SYBR Green master mix and primers for target promoters
-
Real-time PCR system
-
-
Procedure:
-
Treat cells with GSK-J4.
-
Cross-link proteins to DNA with formaldehyde and quench with glycine.
-
Lyse cells and sonicate to shear chromatin to 200-500 bp fragments.
-
Immunoprecipitate chromatin with an anti-H3K27me3 antibody or IgG control overnight.
-
Capture the antibody-chromatin complexes with magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using primers specific to the promoter regions of interest.
-
Analyze the data as a percentage of input.
-
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of GSK-J4 in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for injection
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)[2]
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously or orthotopically inject cancer cells into the mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and vehicle control groups.
-
Administer GSK-J4 (e.g., 25-50 mg/kg) or vehicle via intraperitoneal injection daily or on a specified schedule.[3]
-
Measure tumor volume regularly using calipers.
-
Monitor animal weight and health.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Conclusion
This compound is a powerful research tool for investigating the biological roles of H3K27 demethylation. Its mechanism of action, centered on the inhibition of JMJD3 and UTX, leads to a cascade of downstream effects on gene expression, signaling pathways, and cellular functions. This guide provides a comprehensive foundation for researchers to understand and experimentally probe the multifaceted activities of GSK-J4 in various biological contexts. The provided protocols offer a starting point for designing and executing experiments to further elucidate the therapeutic potential of targeting H3K27 demethylases.
References
- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM6A/ KDM6B Activity Quantification Assay Kit (Colorimetric) (ab156910) | Abcam [abcam.com]
- 8. UTX(KDM6A) Homogeneous Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 9. thno.org [thno.org]
GSK-J4 Hydrochloride: A Technical Guide to a Potent JMJD3/KDM6B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK-J4 hydrochloride, a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B). This document details its mechanism of action, key quantitative data, experimental protocols, and its impact on relevant signaling pathways, serving as a vital resource for researchers in oncology, immunology, and epigenetic drug discovery.
Core Concepts and Mechanism of Action
This compound is the ethyl ester prodrug of GSK-J1, which is designed to be cell-permeable. Once inside the cell, GSK-J4 is rapidly hydrolyzed by cellular esterases into its active form, GSK-J1.[1][2][3][4] GSK-J1 is a potent, selective, and competitive inhibitor of the α-ketoglutarate cofactor binding site of both JMJD3/KDM6B and the closely related ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A).[5][6][7][8]
JMJD3/KDM6B and UTX/KDM6A are histone demethylases that specifically remove the di- and tri-methylation marks from lysine 27 of histone H3 (H3K27me2/3).[9] H3K27me3 is a repressive epigenetic mark associated with gene silencing. By inhibiting JMJD3/KDM6B and UTX/KDM6A, GSK-J4 treatment leads to an increase in the global levels of H3K27me3, subsequently resulting in the transcriptional repression of target genes.[10][11][12] This mechanism underlies its therapeutic potential in various diseases, including cancer and inflammatory disorders.[11][13]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its active form, GSK-J1.
Table 1: Inhibitory Activity
| Target | Active Form | IC50 | Assay Type | Reference |
| JMJD3/KDM6B | GSK-J1 | 60 nM | Cell-free enzymatic assay | [2][14] |
| JMJD3/KDM6B | GSK-J4 | 8.6 µM | Not specified | [5][7] |
| UTX/KDM6A | GSK-J1 | Not specified | Cell-free enzymatic assay | [14] |
| UTX/KDM6A | GSK-J4 | 6.6 µM | Not specified | [5][7] |
| TNF-α production (LPS-induced) | GSK-J4 | 9 µM | Human primary macrophages | [4][5][7] |
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1797983-09-5 | [4][15] |
| Molecular Formula | C24H27N5O2 • HCl | [4] |
| Molecular Weight | 454.0 g/mol | [4] |
| Solubility | Soluble in DMSO and Ethanol | [1][2][4] |
Signaling Pathways Modulated by GSK-J4
GSK-J4, through its inhibition of JMJD3/KDM6B, impacts several critical signaling pathways implicated in cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
JMJD3 is a downstream target of the NF-κB signaling pathway and its induction is dependent on NF-κB activity. In turn, JMJD3 can regulate the expression of NF-κB target genes involved in inflammation. By inhibiting JMJD3, GSK-J4 can disrupt this feedback loop, leading to the suppression of pro-inflammatory cytokine production.
Caption: GSK-J4 inhibits JMJD3, disrupting NF-κB-mediated inflammation.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation. In some cancers, GSK-J4 has been shown to suppress this pathway, leading to apoptosis and cell cycle arrest. The exact mechanism of how JMJD3 inhibition by GSK-J4 downregulates the PI3K/AKT pathway is still under investigation but may involve the epigenetic regulation of key pathway components.
Caption: GSK-J4 suppresses the PI3K/AKT pathway, promoting apoptosis.
Experimental Protocols
In Vitro JMJD3/KDM6B Enzymatic Assay (AlphaLISA)
This protocol outlines a homogeneous (no-wash) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the enzymatic activity of JMJD3/KDM6B and the inhibitory effect of GSK-J4.
Materials:
-
Recombinant JMJD3/KDM6B enzyme
-
Biotinylated H3K27me3 peptide substrate
-
This compound
-
AlphaLISA anti-H3K27me2/1 antibody-conjugated Acceptor beads
-
Streptavidin-conjugated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: α-ketoglutarate, Fe(II) (e.g., (NH4)2Fe(SO4)2), L-ascorbic acid
-
384-well white opaque microplate
-
AlphaScreen-capable microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the recombinant JMJD3/KDM6B enzyme and the biotinylated H3K27me3 peptide substrate in assay buffer containing the necessary cofactors.
-
Reaction Incubation: In a 384-well plate, add the diluted GSK-J4 or DMSO control, followed by the diluted enzyme. Pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add the diluted substrate to each well to start the demethylation reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding a mixture of AlphaLISA Acceptor beads and Streptavidin-Donor beads. Incubate in the dark for 60 minutes at room temperature to allow for bead proximity binding.
-
Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader at an excitation of 680 nm and emission of 520-620 nm. The signal is inversely proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each GSK-J4 concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of GSK-J4 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound diluted in complete culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis in cells treated with GSK-J4 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for the desired time period. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the effects of GSK-J4.
Caption: A typical workflow for evaluating GSK-J4's efficacy.
Conclusion
This compound is a valuable research tool for investigating the role of JMJD3/KDM6B and H3K27me3 in health and disease. Its ability to modulate gene expression through epigenetic mechanisms has positioned it as a promising therapeutic candidate, particularly in oncology and immunology. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this potent histone demethylase inhibitor.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. H3K27 Demethylase JMJD3 Employs the NF-κB and BMP Signaling Pathways to Modulate the Tumor Microenvironment and Promote Melanoma Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
GSK-J4 Hydrochloride: A Technical Guide to H3K27me3 Demethylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of GSK-J4 hydrochloride, a potent and cell-permeable small molecule inhibitor of the H3K27me3/me2 demethylases, JMJD3 (KDM6B) and UTX (KDM6A). Histone H3 lysine 27 trimethylation (H3K27me3) is a critical epigenetic mark associated with transcriptional repression. Its removal by JMJD3 and UTX is crucial for the activation of specific gene expression programs involved in cellular differentiation, inflammation, and cancer. GSK-J4, by inhibiting these demethylases, leads to an increase in global H3K27me3 levels, thereby modulating gene expression and impacting various pathological processes. This document details the mechanism of action of GSK-J4, provides quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and visualizes its role in relevant signaling pathways.
Core Concepts: H3K27me3 Demethylation and GSK-J4 Inhibition
Histone modifications are central to the regulation of gene expression. The methylation of histone H3 at lysine 27 (H3K27) is a dynamic process governed by the opposing activities of methyltransferases and demethylases. The Polycomb Repressive Complex 2 (PRC2) is responsible for catalyzing the trimethylation of H3K27 (H3K27me3), which leads to gene silencing.[1][2][3] Conversely, the Jumonji C (JmjC) domain-containing demethylases JMJD3 (KDM6B) and UTX (KDM6A) remove these methyl groups, thereby permitting gene transcription.[4]
This compound is a pro-drug that readily crosses the cell membrane. Once inside the cell, it is rapidly hydrolyzed by cellular esterases to its active form, GSK-J1, which is a potent inhibitor of JMJD3 and UTX.[5][6][7][8] By competitively inhibiting these demethylases, GSK-J4 treatment leads to an accumulation of the repressive H3K27me3 mark at the promoter regions of target genes, resulting in the suppression of their transcription.[2][3][4] This mechanism underlies the observed anti-proliferative, anti-inflammatory, and pro-apoptotic effects of GSK-J4 in various disease models.
Quantitative Data Presentation
The inhibitory activity of GSK-J4 and its active form, GSK-J1, has been quantified in various assays. The following tables summarize the key quantitative data for easy comparison.
| Compound | Target | Assay Type | IC50 | Reference |
| GSK-J1 | JMJD3/KDM6B | Cell-free | 60 nM | [6][7][8][9] |
| GSK-J4 | JMJD3/KDM6B | In vitro | 8.6 µM | [5][10][11] |
| GSK-J4 | UTX/KDM6A | In vitro | 6.6 µM | [5][10][11] |
| GSK-J4 | TNF-α production | Human primary macrophages | 9 µM | [5][10] |
Note: The IC50 values can vary depending on the specific assay conditions and the substrate used.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of GSK-J4 and a typical experimental workflow for its study.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the study of GSK-J4.
In Vitro Histone Demethylase Assay
This protocol is a representative method for assessing the direct inhibitory effect of GSK-J4 on JMJD3/UTX enzymatic activity.
Materials:
-
Recombinant human JMJD3 or UTX enzyme
-
Biotinylated H3K27me3 peptide substrate
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Cofactors: α-ketoglutarate, Fe(II) (e.g., as ferrous ammonium sulfate), L-Ascorbic Acid
-
Detection reagents (e.g., AlphaLISA-based or fluorescence-based)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Enzyme Preparation: Dilute the recombinant JMJD3 or UTX enzyme to the desired concentration in cold assay buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted enzyme to each well of a 384-well plate.
-
Add 0.1 µL of the serially diluted GSK-J4 or DMSO control to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Prepare a substrate mix containing the biotinylated H3K27me3 peptide, α-ketoglutarate, Fe(II), and L-Ascorbic Acid in assay buffer.
-
Add 5 µL of the substrate mix to each well to start the demethylation reaction.
-
Incubate for the desired time (e.g., 30-60 minutes) at room temperature.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a chelating agent like EDTA.
-
Proceed with the detection method according to the manufacturer's instructions (e.g., addition of acceptor beads and streptavidin donor beads for AlphaLISA).
-
Read the signal on a compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each GSK-J4 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Chromatin Immunoprecipitation (ChIP) for H3K27me3
This protocol outlines the steps to assess changes in H3K27me3 enrichment at specific gene promoters following GSK-J4 treatment.
Materials:
-
Cells treated with GSK-J4 or vehicle control
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Lysis buffers
-
Sonicator
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting specific gene promoters
Procedure:
-
Crosslinking: Treat cells with 1% formaldehyde for 10-20 minutes at room temperature to crosslink proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a sonication buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
-
Incubate a portion of the chromatin with an anti-H3K27me3 antibody and another portion with control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating with NaCl at 65°C overnight.
-
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a column-based kit or phenol-chloroform extraction.
-
Analysis:
-
Use the purified DNA for qPCR with primers specific to the promoter regions of interest.
-
Calculate the fold enrichment of H3K27me3 at target loci in GSK-J4-treated versus control cells, normalized to input DNA.
-
Cell Viability Assays (MTT/Alamar Blue)
This protocol describes how to measure the effect of GSK-J4 on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Alamar Blue reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of GSK-J4. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
For Alamar Blue assay: Add Alamar Blue reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
MTT: Measure the absorbance at approximately 570 nm.
-
Alamar Blue: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance.
-
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
Applications and Future Directions
GSK-J4 has emerged as a valuable tool for investigating the biological roles of H3K27me3 demethylation. Its application spans multiple research areas:
-
Oncology: GSK-J4 has shown anti-cancer effects in various models, including prostate cancer, leukemia, and glioma, by inducing cell cycle arrest and apoptosis.[2][4][8] It is being explored both as a monotherapy and in combination with other anti-cancer agents.[2]
-
Immunology and Inflammation: By modulating the expression of pro-inflammatory cytokines like TNF-α, GSK-J4 exhibits anti-inflammatory properties.[1][7] It has shown therapeutic potential in models of autoimmune diseases such as experimental autoimmune encephalomyelitis and rheumatoid arthritis.[1]
-
Developmental Biology: As JMJD3 and UTX are key regulators of developmental gene expression, GSK-J4 is used to study the epigenetic control of cell fate decisions and differentiation.
Future research will likely focus on further elucidating the specific downstream targets of GSK-J4 in different cellular contexts, optimizing its therapeutic potential through combination therapies, and developing second-generation inhibitors with improved specificity and potency. The continued study of GSK-J4 will undoubtedly provide deeper insights into the complex interplay of epigenetics in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.uss.cl [researchers.uss.cl]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Transformation of GSK-J4 to its Active Form, GSK-J1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the intracellular conversion of GSK-J4, a widely used epigenetic probe, into its active counterpart, GSK-J1. GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), making it a critical tool for studying the roles of these enzymes in various biological processes, including inflammation, cellular differentiation, and cancer. Due to the poor cell permeability of the highly polar GSK-J1, the cell-permeable ethyl ester prodrug, GSK-J4, was developed. This guide details the mechanism of this conversion, presents key quantitative data, outlines experimental protocols for its study, and visualizes the associated signaling pathways.
The Conversion Pathway: From Prodrug to Active Inhibitor
GSK-J4 is designed as a prodrug to overcome the limited cell permeability of GSK-J1. The ethyl ester moiety in GSK-J4 masks the polar carboxylic acid group of GSK-J1, allowing it to efficiently cross the cell membrane. Once inside the cell, GSK-J4 is rapidly hydrolyzed by intracellular esterases, releasing the active inhibitor, GSK-J1.[1][2][3] This conversion is crucial for the pharmacological activity of the compound in cellular assays. While the specific esterases responsible for this hydrolysis have been broadly categorized as "macrophage esterases" in the context of studies on inflammatory cells, the precise enzymes involved have not been definitively identified in the available literature.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of GSK-J4 and GSK-J1.
Table 1: In Vitro and Cellular Activity of GSK-J4 and GSK-J1
| Compound | Assay Type | Target/Effect | IC50 Value | Reference(s) |
| GSK-J1 | Cell-free | JMJD3 (KDM6B) | 60 nM | [4] |
| Cell-free | UTX (KDM6A) | - | [4] | |
| GSK-J4 | In Vitro (Mass Spectrometry) | JMJD3 (KDM6B) | > 50 µM | [1][2] |
| Cellular (Human Primary Macrophages) | TNF-α Production (LPS-stimulated) | 9 µM | [5] |
Table 2: Intracellular Detection of GSK-J1 After GSK-J4 Administration
| Cell Type | Compound Administered | Concentration | Time Point | Detection of GSK-J1 | Reference(s) |
| Human Primary Macrophages | GSK-J4 | 30 µM | 1 hour | Detected in cell lysates | [1] |
Experimental Protocols
This section outlines the general methodologies for key experiments related to the study of GSK-J4's intracellular conversion and its effects.
Protocol for Quantifying Intracellular GSK-J4 and GSK-J1 using LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of GSK-J4 and GSK-J1 in cell lysates.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and culture overnight.
-
Treat cells with GSK-J4 at various concentrations and for different time points. Include vehicle-treated controls.
-
-
Cell Lysis and Sample Preparation:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Harvest the cell lysates and centrifuge to pellet cell debris.
-
Collect the supernatant containing the intracellular compounds.
-
Perform protein quantification (e.g., BCA assay) to normalize the results.
-
Prepare calibration standards and quality control samples by spiking known concentrations of GSK-J4 and GSK-J1 into lysate from untreated cells.
-
-
LC-MS/MS Analysis:
-
Employ a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate GSK-J4 and GSK-J1 using a suitable C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the compounds using a mass spectrometer in multiple reaction monitoring (MRM) mode, with optimized precursor and product ion transitions for both GSK-J4 and GSK-J1.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration.
-
Determine the concentrations of GSK-J4 and GSK-J1 in the cell lysate samples by interpolating from the calibration curve.
-
Normalize the concentrations to the protein content of each sample.
-
Protocol for Measuring TNF-α Production in Macrophages
This protocol describes a general method to assess the inhibitory effect of GSK-J4 on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Macrophage Differentiation and Seeding:
-
Differentiate monocytes (e.g., from human PBMCs or THP-1 cells) into macrophages using appropriate stimuli (e.g., PMA for THP-1 cells).
-
Seed the differentiated macrophages into 96-well plates.
-
-
GSK-J4 Treatment and LPS Stimulation:
-
Pre-treat the macrophages with various concentrations of GSK-J4 or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.
-
-
Sample Collection:
-
After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant for TNF-α measurement.
-
-
TNF-α Quantification (ELISA):
-
Use a commercial enzyme-linked immunosorbent assay (ELISA) kit for human TNF-α.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate, and finally measuring the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the kit.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Determine the IC50 value of GSK-J4 for TNF-α inhibition by plotting the percentage of inhibition against the log of the GSK-J4 concentration.
-
Affected Signaling Pathways
The active form, GSK-J1, exerts its biological effects primarily by inhibiting the histone demethylases JMJD3 and UTX. This leads to alterations in the methylation status of histone H3 at lysine 27 (H3K27), a key epigenetic mark for gene repression.
The JMJD3/UTX-H3K27me3 Pathway
JMJD3 and UTX are responsible for removing methyl groups from trimethylated H3K27 (H3K27me3). This demethylation process converts the repressive H3K27me3 mark to H3K27me2/1, leading to a more open chromatin state and facilitating gene transcription. By inhibiting JMJD3 and UTX, GSK-J1 prevents the removal of the methyl groups, thus maintaining a high level of H3K27me3 at target gene promoters and leading to transcriptional repression.
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK-J4 = 98 HPLC 1373423-53-0 [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK-J1 | Structural Genomics Consortium [thesgc.org]
The Impact of GSK-J4 Hydrochloride on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J4 hydrochloride is a potent and cell-permeable small molecule that has emerged as a critical tool in epigenetic research. It functions as a dual inhibitor of the H3K27me3/me2 demethylases KDM6A (UTX) and KDM6B (JMJD3). By inhibiting these enzymes, GSK-J4 leads to an increase in the cellular levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression. This guide provides an in-depth overview of GSK-J4's mechanism of action, its effects on histone methylation, and detailed protocols for its use in experimental settings.
Introduction to this compound and Histone Demethylases
Histone methylation is a fundamental epigenetic modification that plays a crucial role in regulating gene expression, chromatin structure, and cellular identity. The methylation status of specific lysine residues on histone tails is dynamically controlled by the opposing activities of histone methyltransferases (HMTs) and histone demethylases (KDMs). The KDM6 subfamily of Jumonji C (JmjC) domain-containing histone demethylases, which includes KDM6A (UTX) and KDM6B (JMJD3), specifically removes the di- and trimethyl marks from H3K27. Dysregulation of these enzymes has been implicated in various diseases, including cancer and inflammatory disorders.
This compound is the ethyl ester prodrug of GSK-J1.[1] This modification enhances its cell permeability, allowing it to be rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1, which is otherwise cell-impermeable.[1] GSK-J1 is a potent and selective inhibitor of KDM6A and KDM6B.[2]
Mechanism of Action
GSK-J1, the active metabolite of GSK-J4, acts as a competitive inhibitor of α-ketoglutarate, a crucial cofactor for the catalytic activity of JmjC domain-containing histone demethylases. By binding to the active site of KDM6A and KDM6B, GSK-J1 prevents the demethylation of H3K27me3 and H3K27me2. This inhibition leads to a global increase in the levels of these repressive histone marks, subsequently altering gene expression patterns.
Quantitative Data on this compound
The inhibitory activity of GSK-J4 and its active form, GSK-J1, has been quantified in various assays and cell types. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Assay Type |
| GSK-J1 | KDM6B (JMJD3) | 60 nM | Cell-free assay[1] |
| GSK-J4 | KDM6A (UTX) | 6.6 µM | In vitro[3] |
| GSK-J4 | KDM6B (JMJD3) | 8.6 µM | In vitro[3] |
Table 2: Cellular and Biological Activity
| Effect | Cell Type/System | IC50 / Effective Concentration |
| Inhibition of TNF-α production | Human primary macrophages (LPS-induced) | 9 µM[2] |
| Reduction of cell viability (48h) | Y79 retinoblastoma cells | 0.68 µM[4] |
| Reduction of cell viability (48h) | WERI-Rb1 retinoblastoma cells | 2.15 µM[4] |
| Inhibition of T. gondii | In vitro | 2.37 µM[5] |
| Neuroprotection | 6-OHDA-treated SH-SY5Y cells | 0.5 µM[6] |
Downstream Signaling Pathways Affected by GSK-J4
By increasing H3K27me3 levels, GSK-J4 influences the expression of a multitude of genes, thereby impacting various signaling pathways.
-
NF-κB Signaling: In mantle cell lymphoma, GSK-J4 has been shown to reduce the adhesion of cancer cells to stromal cells by inhibiting the NF-κB signaling pathway.[7] It achieves this by increasing H3K27me3 at the promoter regions of NF-κB encoding genes, leading to their transcriptional repression.[7]
-
Shh Signaling: GSK-J4 can impair Sonic hedgehog (Shh) signaling, which is crucial in the development of certain cancers like medulloblastoma.[8]
-
TGF-β Signaling: GSK-J4 has been observed to modulate the effects of TGF-β-induced epithelial-to-mesenchymal transition (EMT) in prostate cancer cells.[9]
-
ER Stress and Apoptosis: In acute myeloid leukemia cells, GSK-J4 can induce cell cycle arrest and apoptosis through the induction of endoplasmic reticulum (ER) stress.[10]
Experimental Protocols
The following are detailed methodologies for key experiments involving GSK-J4.
Cell Culture Treatment with GSK-J4
This protocol outlines the general procedure for treating cultured cells with GSK-J4 to assess its effects on histone methylation and cellular processes.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile microcentrifuge tubes and serological pipettes
-
Cell culture plates or flasks
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of GSK-J4 (e.g., 10-50 mM) in DMSO. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the GSK-J4 stock solution. Prepare working solutions of GSK-J4 by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM to 50 µM). Also, prepare a vehicle control using the same concentration of DMSO as in the highest GSK-J4 concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of GSK-J4 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, ChIP-seq, cell viability assays).
Western Blotting for H3K27me3
This protocol describes the detection of H3K27me3 levels in cell lysates by Western blotting following GSK-J4 treatment.
Materials:
-
Cells treated with GSK-J4 and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels (e.g., 15% acrylamide for histone resolution)
-
Tris-Glycine-SDS running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[11]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) into the wells of the SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K27me3 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
Chromatin Immunoprecipitation (ChIP-seq)
This protocol provides a general workflow for performing ChIP-seq to identify the genomic regions with altered H3K27me3 enrichment following GSK-J4 treatment.
Materials:
-
Cells treated with GSK-J4 and vehicle control
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer
-
Sonication or micrococcal nuclease
-
Anti-H3K27me3 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
ChIP elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Crosslinking: Fix cells by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.[12]
-
Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade anti-H3K27me3 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA for next-generation sequencing according to the sequencer manufacturer's protocol.
-
Data Analysis: Analyze the sequencing data to identify regions of H3K27me3 enrichment (peak calling) and compare the enrichment between GSK-J4 treated and control samples.
Conclusion
This compound is a valuable chemical probe for studying the role of H3K27me3 in gene regulation and disease. Its ability to specifically inhibit KDM6A and KDM6B has provided significant insights into the dynamic nature of histone methylation and its impact on cellular function. The protocols and data presented in this guide offer a comprehensive resource for researchers utilizing GSK-J4 in their investigations into the complex world of epigenetics. As our understanding of epigenetic regulation continues to expand, tools like GSK-J4 will undoubtedly play a pivotal role in uncovering novel therapeutic strategies for a wide range of human diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 6. Therapeutic effect of a histone demethylase inhibitor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
GSK-J4 Hydrochloride: A Technical Guide to its Role in Inflammatory Response Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J4 hydrochloride is a potent and cell-permeable dual inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] By preventing the removal of the repressive H3K27me3 epigenetic mark, GSK-J4 has emerged as a critical tool for investigating the epigenetic regulation of inflammatory responses. This technical guide provides an in-depth overview of GSK-J4's mechanism of action, its application in various inflammatory models, and detailed experimental protocols. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility in inflammation research and drug development.
Mechanism of Action
This compound is the ethyl ester prodrug of GSK-J1, which is rapidly hydrolyzed by cellular esterases to its active form.[3][4] The primary molecular targets of GSK-J4 are the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 and UTX. These enzymes are responsible for removing methyl groups from lysine 27 of histone H3 (H3K27), a mark associated with transcriptional repression.[5]
By inhibiting JMJD3 and UTX, GSK-J4 leads to an accumulation of H3K27me3 at the promoter regions of target genes, thereby suppressing their transcription.[6] In the context of inflammation, many pro-inflammatory genes are regulated by this epigenetic mechanism. For instance, in human primary macrophages stimulated with lipopolysaccharide (LPS), GSK-J4 prevents the LPS-induced loss of H3K27me3 at the tumor necrosis factor-alpha (TNF-α) transcription start site, blocking the recruitment of RNA polymerase II and subsequently inhibiting TNF-α production.[3][4]
Signaling Pathway
Caption: Mechanism of action of GSK-J4 in inhibiting the inflammatory response.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and application of this compound in various experimental settings.
Table 1: In Vitro Inhibitory Concentrations
| Target | Assay | IC50 | Cell Type | Reference |
| JMJD3/KDM6B | Cell-free | 8.6 µM | - | [1] |
| UTX/KDM6A | Cell-free | 6.6 µM | - | [1] |
| TNF-α Production | LPS-induced | 9 µM | Human Primary Macrophages | [1][2] |
| T. gondii | Proliferation | 2.37 µM | T. gondii tachyzoites | [7] |
| Prostate Cancer Cells | Cell Viability | ~3 µM | CWR22Rv-1 | [8] |
Table 2: In Vitro Experimental Concentrations and Effects
| Concentration | Cell Type | Duration | Effect | Reference |
| 5 µM | Mouse Podocytes | 48 hours | >3-fold increase in H3K27me3 content | [1][9] |
| 10, 25 nM | Dendritic Cells | 16 hours | Promotes Treg differentiation, improves Treg stability | [1][10] |
| 4 µM | Raw264.7 Macrophages | 1 hour pre-treatment | Significantly decreased LPS-induced IL-1β transcription | [11] |
| 1-100 µM | PC-3 Prostate Cancer Cells | 24-48 hours | Dose-dependent decrease in cell proliferation | [12] |
Table 3: In Vivo Dosage and Administration in Mouse Models
| Dosage | Administration | Mouse Model | Outcome | Reference |
| 0.5 mg/kg | i.p. daily (days 1-5 post-induction) | Experimental Autoimmune Encephalomyelitis (EAE) | Reduced disease severity, delayed onset | [1][9] |
| 10 mg/kg | i.p. thrice-weekly for 10 weeks | Diabetic Kidney Disease | Attenuated development of kidney disease | [9] |
| 1-3 mg/kg | i.p. | Sepsis (E. coli-induced) | Increased survival rate (3 mg/kg led to 100% survival at 24h) | [11] |
| 20 mg/kg | i.p. daily for 40 days | Collagen-Induced Arthritis (CIA) | Significantly reduced severity of arthritis | [13] |
| 50 mg/kg | i.p. daily for 10 days | Prostate Cancer Xenograft | Modulated tumor growth (increased in AR-, decreased in AR+) | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments involving GSK-J4.
In Vitro Macrophage Cytokine Inhibition Assay
This protocol is adapted from studies investigating the effect of GSK-J4 on LPS-induced cytokine production in macrophages.[4][11]
-
Cell Culture: Culture human primary macrophages or Raw264.7 cells in appropriate media (e.g., DMEM with 10% FBS).
-
GSK-J4 Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[15]
-
Pre-treatment: Pre-treat macrophages with desired concentrations of GSK-J4 (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 4-24 hours).
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.
-
Gene Expression Analysis: Lyse the cells and extract RNA. Perform qRT-PCR to determine the mRNA expression levels of target cytokine genes.
-
Western Blot: Analyze protein levels of key signaling molecules or histone marks by lysing the cells and performing Western blotting.[1]
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes a common in vivo model to assess the therapeutic potential of GSK-J4 in an autoimmune disease context.[8][9][10]
-
EAE Induction: Induce EAE in C57BL/6 mice by subcutaneous immunization with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA). Administer pertussis toxin intraperitoneally on days 0 and 2.[8]
-
GSK-J4 Preparation: Dissolve this compound in a vehicle solution. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% PBS.[15]
-
Administration: Administer GSK-J4 (e.g., 0.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., from day 1 to day 5 post-induction).[10]
-
Monitoring: Monitor the mice daily for clinical signs of EAE and assign a clinical score based on the severity of paralysis.
-
Histological and Immunological Analysis: At the end of the experiment, collect tissues (e.g., spinal cord) for histological analysis of inflammation and demyelination. Isolate immune cells from the spleen and central nervous system to analyze T-cell populations (e.g., Th1, Th17, Treg) by flow cytometry.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the effect of GSK-J4 on H3K27me3 levels at specific gene promoters.[4][11]
-
Cell Treatment: Treat cells (e.g., Raw264.7 macrophages) with GSK-J4 or vehicle, followed by stimulation (e.g., with LPS) as described in the in vitro assay.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 or a control IgG overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of the target gene (e.g., TNF-α) to quantify the amount of immunoprecipitated DNA.
Experimental Workflow Visualization
Caption: A typical in vitro experimental workflow for studying GSK-J4 effects.
Impact on Immune Cells and Inflammatory Models
GSK-J4 has demonstrated significant anti-inflammatory effects across a range of immune cell types and in various preclinical models of inflammatory diseases.
-
Macrophages: GSK-J4 potently suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages stimulated with LPS.[1][11][16] This effect is mediated by the maintenance of H3K27me3 at the promoters of these cytokine genes.[4]
-
Dendritic Cells (DCs): Treatment of DCs with GSK-J4 promotes a tolerogenic phenotype, characterized by reduced expression of co-stimulatory molecules (CD80/CD86) and increased expression of tolerogenic molecules (CD103, TGF-β1).[10][17][18] This leads to enhanced generation and stability of regulatory T-cells (Tregs), which are crucial for suppressing excessive immune responses.[10]
-
T-Cells: By acting on DCs, GSK-J4 can indirectly influence T-cell differentiation, attenuating the development of pro-inflammatory Th1 and Th17 cells while promoting the generation of Tregs.[10][19]
-
Inflammatory Disease Models: The anti-inflammatory properties of GSK-J4 have been validated in several in vivo models:
-
Sepsis: GSK-J4 protects mice from lethal E. coli-induced sepsis by reducing the systemic inflammatory cytokine storm.[11][19]
-
Autoimmunity (EAE): In a mouse model of multiple sclerosis, GSK-J4 ameliorates disease severity by promoting a tolerogenic immune environment.[10][17][18]
-
Rheumatoid Arthritis (RA): GSK-J4 has been shown to relieve symptoms in a collagen-induced arthritis model by reducing IL-6 expression in macrophages.[20][21]
-
Inflammatory Bowel Disease (IBD): GSK-J4 can dampen gut inflammation in mouse models of colitis.[19]
-
Conclusion and Future Directions
This compound is an invaluable pharmacological tool for elucidating the epigenetic control of inflammation. Its ability to specifically inhibit JMJD3 and UTX has provided significant insights into the role of H3K27me3 in regulating the expression of inflammatory genes. The consistent anti-inflammatory effects observed in a variety of in vitro and in vivo models highlight its therapeutic potential for a range of inflammatory and autoimmune disorders.
Future research should continue to explore the full spectrum of genes and pathways regulated by JMJD3/UTX in different immune cell subsets. Further preclinical studies are warranted to evaluate the long-term efficacy and safety of GSK-J4 in chronic inflammatory conditions. Additionally, the development of more potent and selective next-generation inhibitors targeting this pathway could pave the way for novel epigenetic-based therapies for human inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. glpbio.com [glpbio.com]
- 8. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 15. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchers.uss.cl [researchers.uss.cl]
- 18. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages [frontiersin.org]
- 21. Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of GSK-J4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J4 hydrochloride is a pivotal chemical probe in the field of epigenetics, serving as a cell-permeable prodrug for the potent and selective inhibitor of the H3K27me3/me2 demethylases, JMJD3 (KDM6B) and UTX (KDM6A). This document provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, and pharmacological effects. It includes a compilation of quantitative data, detailed experimental protocols for its use in various assays, and visualizations of its mechanism and experimental workflows to support researchers in its application.
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression and chromatin structure. The methylation status of lysine 27 on histone H3 (H3K27) is a key regulatory mark; trimethylation of H3K27 (H3K27me3) is generally associated with transcriptional repression. The Jumonji C (JmjC) domain-containing histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A), are responsible for removing this repressive mark, thereby activating gene expression. Dysregulation of these enzymes has been implicated in various diseases, including cancer and inflammatory disorders.
The discovery of small molecule inhibitors targeting these demethylases has been crucial for elucidating their biological roles and exploring their therapeutic potential. GSK-J1 was identified as a potent and selective inhibitor of JMJD3 and UTX. However, its utility in cellular assays was limited by poor cell permeability. To overcome this, GSK-J4, the ethyl ester prodrug of GSK-J1, was developed. Inside the cell, GSK-J4 is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1, enabling the study of JMJD3/UTX inhibition in a cellular context.[1]
Physicochemical Properties and Quantitative Data
This compound's utility as a research tool is defined by its chemical characteristics and its specific inhibitory activity against its targets.
| Property | Value | Reference(s) |
| Chemical Name | N-[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine, ethyl ester, monohydrochloride | [1] |
| Molecular Formula | C₂₄H₂₇N₅O₂ · HCl | [1] |
| Molecular Weight | 454.0 g/mol | [1] |
| CAS Number | 1373423-53-0 | [1] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM) |
| Target/Process | IC₅₀ Value | Assay Conditions | Reference(s) |
| JMJD3 (KDM6B) (as GSK-J1) | 60 nM | Cell-free AlphaScreen assay | [2] |
| UTX (KDM6A) (as GSK-J1) | 60 nM | Cell-free AlphaScreen assay | [1] |
| JMJD3 (KDM6B) (as GSK-J4) | 8.6 µM | In vitro assay | [3] |
| UTX (KDM6A) (as GSK-J4) | 6.6 µM | In vitro assay | [3] |
| LPS-induced TNF-α production in human primary macrophages | 9 µM | Cellular assay | |
| Other JMJ family demethylases (as GSK-J1) | > 50 µM | Cell-free assays | [1] |
Mechanism of Action
GSK-J4 functions as a prodrug, designed to efficiently cross the cell membrane. Once inside the cell, it is metabolized by intracellular esterases, which cleave the ethyl ester group to yield the active compound, GSK-J1. GSK-J1 is a competitive inhibitor of the JmjC domain-containing histone demethylases JMJD3 and UTX, acting as a competitor for the co-factor α-ketoglutarate at the enzyme's active site.[4] By inhibiting these demethylases, GSK-J1 prevents the removal of methyl groups from H3K27me3 and H3K27me2, leading to an accumulation of these repressive marks and subsequent silencing of target gene expression. A key pathway affected is the inflammatory response in macrophages, where JMJD3/UTX inhibition blocks the expression of pro-inflammatory cytokines like TNF-α.
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature. It is described as the ethyl ester derivative of GSK-J1. The synthesis would involve the esterification of the carboxylic acid group of GSK-J1 with ethanol, followed by conversion to the hydrochloride salt.
In Vitro Histone Demethylase Activity Assay (AlphaScreen)
This protocol is adapted from a general method for measuring JmjC demethylase activity.
Materials:
-
Recombinant human JMJD3 or UTX enzyme
-
Biotinylated histone H3K27me3 peptide substrate
-
α-ketoglutarate (α-KG)
-
Ferrous ammonium sulfate (FAS)
-
L-Ascorbic acid
-
This compound (or GSK-J1 for direct in vitro inhibition)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% (w/v) BSA, 0.01% (v/v) Tween-20
-
Stop Solution: EDTA in assay buffer
-
Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads
-
Anti-H3K27me2 or anti-H3K27me1 antibody
-
384-well proxiplates
Procedure:
-
Prepare fresh solutions of FAS, α-KG, and L-Ascorbic acid in deionized water.
-
Prepare serial dilutions of GSK-J4 (or GSK-J1) in DMSO.
-
Add 5 µL of assay buffer containing the demethylase enzyme to each well of a 384-well plate.
-
Add 0.1 µL of the compound dilutions to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate mix containing the biotinylated H3K27me3 peptide, α-KG, FAS, and L-Ascorbic acid.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 5 µL of Stop Solution.
-
Add 5 µL of a pre-incubated mix of Streptavidin-coated Donor beads, Protein A-conjugated Acceptor beads, and the specific antibody against the demethylated product.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on a suitable plate reader (e.g., BMG Labtech Pherastar FS).
-
Normalize the data and calculate IC₅₀ values using non-linear regression.[2]
References
Chemical properties and structure of GSK-J4 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of GSK-J4 hydrochloride, a potent and cell-permeable inhibitor of histone H3K27 demethylases. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action.
Chemical Properties and Structure
This compound is the hydrochloride salt of GSK-J4, an ethyl ester prodrug that is rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1.[1][2] GSK-J1 is a potent and selective dual inhibitor of the H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A.[3][4][5] Due to the highly polar carboxylate group of GSK-J1, its cellular permeability is restricted; the ethyl esterification in GSK-J4 allows for efficient passage across the cell membrane.[1][2]
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate hydrochloride | [6] |
| Molecular Formula | C₂₄H₂₈ClN₅O₂ | [7] |
| Molecular Weight | 453.96 g/mol | [4] |
| CAS Number | 1797983-09-5 | |
| Purity | ≥98% | [1] |
| Appearance | Yellow solid powder | [7] |
| Solubility | Soluble in DMSO (≥84 mg/mL), Ethanol (≥41.75 mg/mL), and Water (84 mg/mL) | [1][8] |
Mechanism of Action and Biological Activity
This compound exerts its biological effects through the inhibition of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). These enzymes are responsible for the removal of di- and tri-methylation marks from lysine 27 of histone H3 (H3K27me2/3), a key epigenetic modification associated with transcriptional repression.
By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in global H3K27me3 levels, which in turn influences the expression of genes involved in critical cellular processes such as inflammation, cell differentiation, proliferation, and apoptosis.[9]
Signaling Pathways
The inhibition of JMJD3/UTX by GSK-J4 has been shown to impact several key signaling pathways:
-
Inflammatory Signaling: GSK-J4 inhibits the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α), in human primary macrophages.[3][5][8] This is achieved by preventing the loss of the repressive H3K27me3 mark at the TNF-α transcription start site, thereby blocking the recruitment of RNA polymerase II.[8]
-
Apoptosis and Cell Cycle Arrest: In various cancer cell lines, GSK-J4 has been demonstrated to induce apoptosis and cell cycle arrest. For instance, in acute myeloid leukemia (AML) cells, GSK-J4 treatment leads to cell cycle arrest at the S phase and promotes apoptosis through the activation of caspase-9 and bax, and inhibition of the PKC-α/p-Bcl2 pathway.[10]
-
Endoplasmic Reticulum (ER) Stress: GSK-J4 can induce ER stress-related apoptosis in cancer cells.[11]
-
Wnt Signaling: In the context of diabetic kidney disease, GSK-J4 has been shown to modulate the Wnt signaling pathway by affecting the expression of Dickkopf-1 (DKK1), an antagonist of Wnt signaling.[12]
The following diagram illustrates the primary mechanism of action of GSK-J4.
References
- 1. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
Unmasking the Collateral Effects: An In-depth Technical Guide to GSK-J4 Hydrochloride Off-Target Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J4 hydrochloride is a widely utilized chemical probe, valued for its potent inhibition of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.[1][2][3][4] As a cell-permeable prodrug of GSK-J1, it has been instrumental in elucidating the roles of these enzymes in various biological processes, including inflammation and cancer.[1][5][6] However, a growing body of evidence highlights a range of off-target effects that are critical for researchers to consider for the accurate interpretation of experimental results. This technical guide provides a comprehensive overview of the known off-target interactions of GSK-J4, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to facilitate a deeper understanding of its polypharmacology.
Introduction: The Double-Edged Sword of a Potent Inhibitor
GSK-J4 has emerged as a key tool in epigenetic research, primarily due to its ability to inhibit the demethylation of histone H3 at lysine 27 (H3K27). This activity leads to an increase in the repressive H3K27me3 mark, thereby influencing gene expression.[6] While its on-target effects on JMJD3 and UTX are well-documented, the compound's utility is nuanced by its engagement with other cellular targets. This guide aims to equip researchers with a thorough understanding of these off-target activities to foster more precise experimental design and data interpretation.
On-Target and Off-Target Activity Profile
The inhibitory activity of GSK-J4 extends beyond its primary targets. While it potently inhibits JMJD3 and UTX, it also demonstrates activity against other subfamilies of Jumonji domain-containing histone demethylases.[7][8] This lack of absolute specificity is a crucial consideration in its experimental application.
Table 1: Quantitative Inhibitory Activity of this compound
| Target Family | Target | Assay Type | IC50 (µM) | Reference |
| KDM6 (On-Target) | JMJD3/KDM6B | Biochemical | 8.6 | [3][4] |
| UTX/KDM6A | Biochemical | 6.6 | [3][4] | |
| KDM5 (Off-Target) | KDM5B | Cellular | Similar to KDM6B | [7][8] |
| KDM4 (Off-Target) | KDM4C | Cellular | Similar to KDM6B | [7][8] |
| Other | TNF-α production | Cellular (LPS-induced) | 9 | [2][3] |
Note: IC50 values can vary depending on the assay conditions and cell type used.
Key Off-Target Signaling Pathways
GSK-J4 has been shown to modulate several critical cellular signaling pathways independently of its H3K27 demethylase inhibitory activity. Understanding these interactions is vital for deconvoluting experimental outcomes.
NF-κB Signaling
GSK-J4 can modulate the NF-κB pathway, a central regulator of inflammation and cell survival. Studies have shown that GSK-J4 can reduce the nuclear localization of the RELA (p65) subunit of NF-κB, thereby inhibiting its transcriptional activity.[9][10] This effect appears to be, at least in part, independent of its action on H3K27 methylation and contributes to its anti-inflammatory properties.
Endoplasmic Reticulum (ER) Stress
GSK-J4 has been demonstrated to induce ER stress, leading to the activation of the Unfolded Protein Response (UPR).[11] This can result in apoptosis in certain cancer cell lines. Key markers of ER stress, such as GRP78, ATF4, and the cleavage of caspase-12, are upregulated upon GSK-J4 treatment.[11] This effect is an important consideration in studies investigating GSK-J4's pro-apoptotic activity.
Ferroptosis
Recent studies have implicated GSK-J4 in the regulation of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[1][8] GSK-J4 has been shown to protect against ferroptosis in cardiomyocytes by preserving the levels of H3K27me3 at the promoter of the ACSL4 gene, a key regulator of ferroptosis.[1][2][8] This suggests a complex interplay between its on-target epigenetic effects and this distinct cell death pathway.
Experimental Methodologies for Off-Target Identification
Several key experimental approaches are employed to identify and characterize the off-target effects of small molecules like GSK-J4.
Biochemical Assays (e.g., AlphaLISA)
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified enzyme. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based assay used to measure enzyme activity.
Representative Protocol for Histone Demethylase AlphaLISA:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20).
-
Dilute recombinant histone demethylase (e.g., KDM4C, KDM5B), biotinylated histone peptide substrate, and co-factors (e.g., α-ketoglutarate, Fe(II), ascorbate) in assay buffer.
-
Prepare serial dilutions of GSK-J4.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the GSK-J4 dilutions.
-
Add the enzyme to each well and pre-incubate.
-
Initiate the reaction by adding the substrate/co-factor mix.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the product by adding AlphaLISA Acceptor beads (e.g., anti-unmodified histone antibody) followed by Streptavidin-coated Donor beads.
-
Incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.
Representative Protocol for CETSA:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of GSK-J4 or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat the samples to a range of temperatures.
-
-
Protein Separation:
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, stabilized proteins.
-
-
Detection:
-
Analyze the amount of the target protein in the soluble fraction by Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve in the presence of GSK-J4 indicates target engagement.
-
Proteomic Approaches
Unbiased proteomic techniques, such as chemical proteomics and thermal proteome profiling (TPP), are invaluable for identifying a broad range of on- and off-targets in a cellular environment.
Conceptual Workflow for Chemical Proteomics:
-
Cell Treatment and Lysis: Treat cells with GSK-J4 or a vehicle control, followed by cell lysis.
-
Affinity Purification: Use an immobilized version of GSK-J4 or a related analog to capture interacting proteins from the cell lysate.
-
Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins captured in the GSK-J4-treated sample versus the control to identify specific interactors.
Conclusion and Best Practices
This compound is a powerful tool for studying the function of H3K27 demethylases. However, its utility is accompanied by a significant potential for off-target effects that can confound experimental results. Researchers should be aware of its inhibitory activity against other histone demethylase subfamilies and its modulation of key signaling pathways such as NF-κB and ER stress.
To ensure the rigorous interpretation of data generated using GSK-J4, the following best practices are recommended:
-
Use the lowest effective concentration of GSK-J4 to minimize off-target effects.
-
Employ orthogonal approaches to validate key findings, such as using structurally distinct inhibitors or genetic knockdown (e.g., siRNA, CRISPR) of the target protein.
-
Perform necessary control experiments , including the use of an inactive structural analog of GSK-J4 if available.
-
Carefully consider the cellular context , as the off-target profile of GSK-J4 may vary between different cell types.
By acknowledging and investigating the off-target interactions of GSK-J4, the scientific community can continue to leverage this valuable chemical probe for robust and reproducible research.
References
- 1. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GSK-J4 Hydrochloride: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J4 hydrochloride is a cell-permeable prodrug of the potent and selective inhibitor of H3K27me3/me2-demethylases, GSK-J1. It specifically targets the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). By inhibiting the demethylation of histone H3 at lysine 27 (H3K27), GSK-J4 effectively increases the levels of the repressive H3K27me3 mark, leading to the modulation of gene expression. These application notes provide a comprehensive overview of the in vitro experimental protocols for utilizing this compound, including its mechanism of action, effects on various cell types, and detailed methodologies for key assays.
Mechanism of Action
This compound is the ethyl ester form of GSK-J1, which allows for its efficient passage through the cell membrane. Once inside the cell, it is rapidly hydrolyzed by cellular esterases into its active form, GSK-J1.[1] GSK-J1 inhibits the catalytic activity of JMJD3 and UTX, which are responsible for removing the methyl groups from di- and tri-methylated H3K27. This inhibition leads to an accumulation of the repressive H3K27me3 mark at the promoter regions of target genes, subsequently suppressing their transcription.[2][3] This mechanism has been shown to modulate inflammatory responses and affect cell proliferation, differentiation, and survival in various cell types.[4][5][6]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of GSK-J4 and its active form, GSK-J1.
Table 1: In Vitro IC50 Values
| Target/Assay | Compound | IC50 | Cell/System | Reference |
| JMJD3 (Cell-free assay) | GSK-J1 | 60 nM | Recombinant enzyme | [2] |
| UTX (Cell-free assay) | GSK-J1 | 60 nM | Recombinant enzyme | [1] |
| JMJD3/KDM6B | GSK-J4 | 8.6 µM | [7] | |
| UTX/KDM6A | GSK-J4 | 6.6 µM | [7] | |
| TNF-α production | GSK-J4 | 9 µM | LPS-stimulated human primary macrophages | [7][8] |
| Cell Viability (Y79 Retinoblastoma) | GSK-J4 | 0.68 µM (48h) | Y79 cells | [9] |
| Cell Viability (WERI-Rb1 Retinoblastoma) | GSK-J4 | 2.15 µM (48h) | WERI-Rb1 cells | [9] |
| Schistosomula Viability | GSK-J4 | 4.2 µM | Schistosoma mansoni | [10] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Type | Treatment | Concentration | Observed Effect | Reference |
| Human Primary Macrophages | LPS + GSK-J4 | 30 µM | Inhibition of TNF-α production | [3] |
| Mouse Podocytes | GSK-J4 | 5 µM (48h) | >3-fold increase in H3K27me3 content | [7] |
| Raw264.7 Macrophages | LPS + GSK-J4 | 4 µmol/L (1h pre-treatment) | Suppression of MCP-1, CCL5, IFN-β, IL-6, TNF-α, IL-23a mRNA | [11] |
| Dendritic Cells (splenic) | GSK-J4 | 10-25 nM (16h) | Promotion of a tolerogenic profile | [12] |
| Mantle Cell Lymphoma (JeKo-1, REC-1) | GSK-J4 | 2-10 nM (24h) | Dose-dependent reduction in adhesion to stromal cells | [13] |
| Acute Myeloid Leukemia (KG-1a) | GSK-J4 | 2-10 µM (48h) | Dose-dependent decrease in cell viability and induction of apoptosis | [6] |
| Prostate Cancer (PC-3) | GSK-J4 | 20 µM (24-48h) | ~50% decrease in cell viability | [14] |
Experimental Protocols
Cell Viability and Proliferation Assays
a. MTT Assay
This protocol is adapted for assessing the effect of GSK-J4 on the proliferation of prostate cancer cells.[14]
-
Materials:
-
This compound (dissolved in DMSO)
-
Prostate cancer cell lines (e.g., PC-3, LNCaP)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK-J4 (e.g., 1 µM to 100 µM) for 24 to 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b. CCK-8 Assay
This protocol is suitable for evaluating the effect of GSK-J4 on the viability of various cell lines, including retinoblastoma and acute myeloid leukemia cells.[6][9]
-
Materials:
-
This compound (dissolved in DMSO)
-
Target cell lines (e.g., Y79, WERI-Rb1, KG-1a)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Plate reader
-
-
Procedure:
-
Plate cells in a 96-well plate.
-
Treat cells with a range of GSK-J4 concentrations for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
Express the results as a percentage of the control group.
-
Cytokine Expression Analysis
a. Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Levels
This protocol is designed to measure the effect of GSK-J4 on the mRNA expression of inflammatory cytokines in macrophages.[11]
-
Materials:
-
This compound
-
Macrophage cell line (e.g., Raw264.7)
-
Lipopolysaccharide (LPS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target cytokines (e.g., TNF-α, IL-6, MCP-1) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR system
-
-
Procedure:
-
Pre-treat Raw264.7 cells with or without GSK-J4 (e.g., 4 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specific time period (e.g., 6 hours).
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the cytokines of interest and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Histone Methylation Analysis
a. Western Blot for Global H3K27me3 Levels
This protocol allows for the assessment of changes in global H3K27me3 levels following GSK-J4 treatment.[7]
-
Materials:
-
This compound
-
Target cell line (e.g., mouse podocytes)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with GSK-J4 (e.g., 5 µM) for 48 hours.
-
Lyse the cells and extract total protein.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K27me3 and total H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize H3K27me3 levels to total H3.
-
b. Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the enrichment of H3K27me3 at specific gene promoters.[3]
-
Materials:
-
This compound
-
Human primary macrophages
-
Formaldehyde
-
Glycine
-
ChIP lysis buffer
-
Sonicator
-
Anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the target gene promoter (e.g., TNFA TSS)
-
-
Procedure:
-
Treat macrophages with GSK-J4 (e.g., 30 µM) followed by LPS stimulation.
-
Crosslink proteins to DNA with formaldehyde and quench with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the crosslinks.
-
Treat with Proteinase K and purify the DNA.
-
Perform qPCR using primers specific to the promoter region of the target gene to quantify the enrichment of H3K27me3.
-
Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for cytokine expression analysis.
Caption: GSK-J4's role in inflammatory signaling.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GSK-J4 Hydrochloride: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK-J4 hydrochloride in cell culture experiments. This compound is a potent and selective, cell-permeable small molecule inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] It functions as a prodrug, rapidly converting to the active inhibitor GSK-J1 within the cell.[1][4] By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in the levels of H3K27me3, a histone mark associated with transcriptional repression, thereby modulating the expression of key genes involved in various cellular processes.[5]
Mechanism of Action
This compound is a competitive inhibitor that targets the α-ketoglutarate binding site of JMJD3 and UTX.[6] This inhibition prevents the demethylation of di- and tri-methylated lysine 27 on histone H3 (H3K27me2/3). The resulting accumulation of the H3K27me3 repressive mark at specific gene promoters leads to gene silencing.[5] This mechanism underlies the observed effects of GSK-J4 on inflammation, cancer cell proliferation, apoptosis, and cell cycle progression.[7][5]
Data Presentation
In Vitro Inhibitory Activity
| Target | IC50 | Assay Type | Reference |
| JMJD3/KDM6B | 8.6 µM | Cell-free assay | [3][8] |
| UTX/KDM6A | 6.6 µM | Cell-free assay | [3][8] |
| TNF-α production (LPS-induced human macrophages) | 9 µM | Cellular assay | [2][3] |
| T. gondii | 2.37 µM | In vitro inhibition | [6] |
Cellular Effects of this compound
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| CUTLL1 (T-cell acute lymphoblastic leukemia) | 2 µM | - | Affects cell growth, induces apoptosis and cell cycle arrest. | [1] |
| Mouse podocytes | 5 µM | 48 hours | 3-fold increase in H3K27me3 content, reduced Jagged-1 mRNA and protein levels. | [1][3] |
| Prostate cancer cells (PC-3, LNCaP) | 1-100 µM | 24-48 hours | Dose-dependent decrease in cell proliferation and increase in cytotoxicity. | [9] |
| Human acute myeloid leukemia cells (KG-1a) | 2-10 µM | 48 hours | Significantly increased apoptosis. | |
| Human glioma cells | - | - | Inhibits cell proliferation, induces apoptosis, and inhibits cell migration. | [10] |
| Human and mouse medulloblastoma cell lines | 6 µM | - | Significantly inhibited tumor cell growth and induced cell cycle arrest. | [7][11] |
| Dendritic cells | 10, 25 nM | - | Promotes differentiation of Treg cells. | [3][12] |
| AC16 (human cardiomyocyte cell line) | 5 µM | 2 hours pre-treatment | Protective effect against palmitic acid-induced injury. | [13][14] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO.[13] For example, to create a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term use.[3] Aqueous solutions should not be stored for more than one day.[4]
General Cell Treatment Protocol
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. It is crucial to ensure that the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as cell viability assays, western blotting, or flow cytometry.
Cell Viability (MTT) Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 1 µM to 100 µM) for the desired duration (e.g., 24 or 48 hours).[9] Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentration and duration.
-
Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Western Blot for H3K27me3 Levels
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K27me3. Also, probe for a loading control such as total Histone H3 or GAPDH.
-
Detection: Incubate with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: GSK-J4 signaling pathway.
Caption: General experimental workflow for GSK-J4 treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. stemcell.com [stemcell.com]
- 8. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 9. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimal Concentration of GSK-J4 Hydrochloride for Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J4 hydrochloride is a potent and cell-permeable small molecule inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] By inhibiting these enzymes, GSK-J4 effectively increases the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[4][5] This modulation of the epigenetic landscape makes GSK-J4 a valuable tool for studying the role of H3K27 methylation in various biological processes, including inflammation, cancer, and development. These application notes provide a summary of effective concentrations of GSK-J4 in various cell lines and detailed protocols for key experimental assays.
Data Presentation
The optimal concentration of this compound can vary significantly depending on the cell line and the biological question being investigated. The following tables summarize reported IC50 values and effective concentrations for inducing specific cellular effects.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| PC3 | Prostate Cancer | 1.213 | Cell Viability | [6] |
| C42B | Prostate Cancer | 0.7166 | Cell Viability | [6] |
| LNCaP | Prostate Cancer | ~30 (24h), ~10 (48h) | MTT Assay | [7] |
| Human Primary Macrophages | N/A | 9 | TNF-α Production | [2][8] |
| T. gondii tachyzoites | N/A | 2.37 | Growth Inhibition | [9] |
Table 2: Effective Concentrations of this compound for Various Cellular Effects
| Cell Line | Effect | Concentration (µM) | Incubation Time | Reference |
| KG-1a | Apoptosis Induction | 2 - 10 | 48 h | [2] |
| KG-1a | Cell Cycle Arrest (S phase) | 2 - 10 | 24 - 96 h | [10][11] |
| Kasumi-1 | Cell Cycle Arrest (G0/G1) | 5.5 | 24 h | [11] |
| Mouse Podocytes | Increased H3K27me3 | 5 | 48 h | [3] |
| CUTLL1 | Growth Inhibition, Apoptosis, Cell Cycle Arrest | 2 | Not Specified | [1] |
| NRCM and AC16 | Protection against PA-induced injury | 2.5 - 10 | 2 h pre-treatment | [3] |
| JeKo-1 and REC-1 | Reduced adhesion to stromal cells | 0.002 - 0.01 | 24 h | [12] |
| NIH3T3 | Inhibition of Shh signaling | 30 | 24 h | [13] |
Signaling Pathway
This compound acts by inhibiting the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 and UTX. This inhibition leads to an accumulation of the repressive H3K27me3 mark at the promoter regions of target genes, resulting in the downregulation of their expression. This mechanism underlies its effects on various cellular processes, including cell cycle, apoptosis, and inflammation.
Caption: GSK-J4 inhibits JMJD3/UTX, leading to increased H3K27me3 and gene repression.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.54 mg of this compound (MW: 453.97 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.[14] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on acute myeloid leukemia cells.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 × 10^4 cells/well.
-
Treatment: Add varying concentrations of GSK-J4 (e.g., 0, 2, 4, 6, 8, 10 µM) to the wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of GSK-J4 used.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot for H3K27me3
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
-
Cell Lysis: After treatment with GSK-J4, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 (and a loading control like total Histone H3 or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Quantitative PCR (qPCR) for Target Gene Expression
This protocol allows for the quantification of changes in gene expression following GSK-J4 treatment.
-
RNA Extraction: Following GSK-J4 treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between GSK-J4-treated and control samples.
Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of GSK-J4 on a specific cell line.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J4 | Histone Demethylase | Apoptosis | TargetMol [targetmol.com]
- 3. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 7. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. Inhibition of H3K27me3 demethylases promotes plasmablast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GSK-J4 HCl Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols for GSK-J4 Hydrochloride Treatment of Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK-J4 hydrochloride, a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), in macrophage research. GSK-J4 is a cell-permeable prodrug that is rapidly hydrolyzed by cellular esterases to the active form, GSK-J1. It is a valuable tool for studying the epigenetic regulation of macrophage function, particularly in the context of inflammation and immune response.
Data Presentation: this compound Incubation Parameters in Macrophage Studies
The following table summarizes the various incubation times and concentrations of this compound used in published research on macrophages and related myeloid cells. This data provides a starting point for designing and optimizing your own experiments.
| Cell Type | GSK-J4 Concentration | Incubation Time | Experimental Context | Outcome Measured |
| Human Primary Macrophages | 30 µM | 2 hours (with LPS) | Inhibition of LPS-induced cytokine expression.[1] | Reduced expression of 16 out of 34 LPS-driven cytokines, including TNF-α.[1] |
| Human Primary Macrophages | Not specified | Not specified | Inhibition of LPS-induced TNF-α production.[2] | Inhibition of TNF-α production.[2] |
| RAW 264.7 Macrophages | 10 µM | 24 hours (pre-treatment) followed by 24 hours (with LPS) | Inhibition of LPS-induced apoptosis and inflammation.[3] | Decreased JMJD3 expression, increased H3K27me3 levels, and reduced inflammatory cytokine levels.[3] |
| RAW 264.7 Macrophages | 4 µmol/L (4 µM) | 1 hour (pre-treatment) followed by stimulation with LPS or E. coli | Suppression of inflammatory cytokine expression.[4] | Reduced mRNA levels of MCP-1, CCL5, IFN-β, IL-6, TNF-α, and IL-23a.[4] |
| Mouse Dendritic Cells (DCs) | 25 nM | 18 hours | Promotion of a tolerogenic phenotype.[5] | Increased production of retinoic acid.[5] |
| Mouse Podocytes | 5 µM | 48 hours | Investigation of changes in histone methylation.[2][6] | Increased H3K27me3 content.[7] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Human Primary Macrophages
This protocol is adapted from studies investigating the anti-inflammatory effects of GSK-J4 on primary human macrophages.[1]
1. Materials:
-
This compound (Selleck Chemicals or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
2. Macrophage Differentiation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in RPMI-1640 medium and allow monocytes to adhere for 2-4 hours.
-
Wash away non-adherent cells with PBS.
-
Differentiate adherent monocytes into macrophages by culturing in RPMI-1640 supplemented with M-CSF (50 ng/mL) for 7 days. Replace the medium every 2-3 days.
3. GSK-J4 Treatment and LPS Stimulation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentration (e.g., 30 µM). Ensure the final DMSO concentration is below 0.1%.
-
On day 7 of differentiation, replace the medium with fresh RPMI-1640.
-
Add the diluted GSK-J4 or vehicle control (DMSO) to the macrophage cultures.
-
Simultaneously, add LPS (100 ng/mL) to induce an inflammatory response.
-
Incubate the cells for 2 hours at 37°C in a 5% CO₂ incubator.
4. Analysis of Cytokine Expression:
-
After the 2-hour incubation, wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of pro-inflammatory cytokine genes (e.g., TNFA, IL6, IL1B) by quantitative real-time PCR (qRT-PCR).
Protocol 2: Assessment of GSK-J4 on Histone Methylation in RAW 264.7 Macrophages
This protocol outlines a method to investigate the effect of GSK-J4 on H3K27 trimethylation in a macrophage cell line.[3]
1. Materials:
-
This compound
-
DMSO
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin
-
LPS
-
Cell lysis buffer for Western blot
-
Primary antibodies: anti-H3K27me3, anti-JMJD3, anti-H3, and anti-β-actin
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescence substrate
2. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with GSK-J4 (10 µM) or vehicle (DMSO) for 24 hours.[3]
-
After pre-treatment, add LPS (100 ng/mL) to the wells containing GSK-J4 or vehicle and incubate for an additional 24 hours.[3] A control group with no treatment and a group with only LPS should be included.
3. Western Blot Analysis:
-
Wash the cells with ice-cold PBS and lyse them in protein lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against H3K27me3, JMJD3, H3 (as a loading control for histone modifications), and β-actin (as a loading control for total protein) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
Mandatory Visualizations
Signaling Pathway of GSK-J4 Action in Macrophages
Caption: GSK-J4 inhibits JMJD3/UTX, increasing H3K27me3 and repressing inflammatory gene expression.
General Experimental Workflow for GSK-J4 Treatment of Macrophages
Caption: Workflow for treating macrophages with GSK-J4 and subsequent analysis.
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. H3K27 tri-demethylase JMJD3 inhibits macrophage apoptosis by promoting ADORA2A in lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK-J4 Hydrochloride in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK-J4 hydrochloride, a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A, in primary cell culture systems. GSK-J4 is a cell-permeable ethyl ester prodrug of GSK-J1, which is the active inhibitor.[1][2] It is widely utilized to study the role of H3K27 methylation in various biological processes, particularly inflammation and cellular differentiation.[3][4][5]
Mechanism of Action
GSK-J4 exerts its biological effects by inhibiting the enzymatic activity of JMJD3 and UTX, leading to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3).[3][6] This epigenetic mark is generally associated with transcriptional repression. By preventing the removal of this mark, GSK-J4 can modulate the expression of key genes involved in inflammatory responses and other cellular processes. For instance, it has been shown to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, such as TNF-α, in human primary macrophages.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Primary Cells
| Cell Type | Species | Assay | IC50 / Effective Concentration | Incubation Time | Key Findings | Reference |
| Primary Macrophages | Human | TNF-α Production (LPS-induced) | 9 µM (IC50) | Not Specified | Inhibition of pro-inflammatory cytokine production. | [2][3][6][7] |
| Primary Macrophages | Human | Cytokine Expression (LPS-induced) | 30 µM | 1 hour | Reduced expression of 16 out of 34 LPS-driven cytokines. | [3] |
| Dendritic Cells (splenic) | Mouse | RALDH Isoenzyme mRNA Production (LPS-stimulated) | 25 nM | 16 hours | Enhanced production of retinoic acid. | [4] |
| Dendritic Cells (bone marrow-derived) | Mouse | Ex vivo treatment for in vivo effect | 25 nM | 18 hours | Ameliorated DSS-induced acute colitis upon adoptive transfer. | [4] |
| Neonatal Rat Cardiomyocytes | Rat | Palmitic Acid-Induced Cell Injury | 2.5 µM, 10 µM | 2 hours (pretreatment) | Protective effect against lipotoxicity. | [8] |
| B Cells | Mouse | Plasmablast Formation (ex vivo stimulated) | Not Specified | Not Specified | Increased plasmablast frequency. | [9] |
Table 2: Cellular Activity of this compound
| Cell Line/Type | Assay | Concentration | Incubation Time | Effect | Reference |
| Flag-JMJD3-transfected HeLa cells | H3K27me3 Immunostaining | 25 µM | Not Specified | Prevented JMJD3-induced loss of nuclear H3K27me3. | [3] |
| Untransfected HeLa cells | H3K27me3 Levels | Not Specified | Not Specified | Increased total nuclear H3K27me3 levels. | [3][6] |
| Mouse Podocytes | H3K27me3 Content | 5 µM | 48 hours | Caused a >3-fold increase in H3K27me3 content. | [6] |
| Mantle Cell Lymphoma (JeKo-1, REC-1) | H3K27me3 Levels | Dose-dependent | Not Specified | Global increase in H3K27me3 levels. | [10] |
| Glioma Cells (U87, U251) | Cell Proliferation, Apoptosis, Migration | Concentration and time-dependent | Not Specified | Inhibited proliferation and migration, induced apoptosis. | [11][12] |
| Acute Myeloid Leukemia (AML) cells | Proliferation, Apoptosis, Cell Cycle | Not Specified | Not Specified | Reduced proliferation, induced apoptosis and cell-cycle arrest. | [13][14] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Production in Primary Human Macrophages
Objective: To assess the inhibitory effect of GSK-J4 on the production of TNF-α in primary human macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Primary human macrophages
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Plate primary human macrophages in a suitable multi-well plate at a desired density and allow them to adhere overnight.
-
GSK-J4 Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Pre-treatment: Pre-treat the macrophages with varying concentrations of GSK-J4 for 1-2 hours. Include a vehicle control (DMSO) group.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of GSK-J4 for TNF-α inhibition by plotting the percentage of inhibition against the log concentration of GSK-J4.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K27me3
Objective: To determine the effect of GSK-J4 on the levels of H3K27me3 at specific gene promoters in primary cells.
Materials:
-
Primary cells of interest
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Cell Treatment: Treat primary cells with GSK-J4 at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Cross-linking: Fix the cells by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quenching: Stop the cross-linking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in a suitable buffer and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-H3K27me3 antibody.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating with Proteinase K at 65°C overnight.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes to quantify the enrichment of H3K27me3.
Mandatory Visualizations
Caption: GSK-J4 inhibits JMJD3/UTX, increasing H3K27me3 and repressing pro-inflammatory gene expression.
Caption: A general workflow for studying the effects of GSK-J4 on primary cell cultures.
Caption: The logical cascade from GSK-J4 administration to its anti-inflammatory outcome.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J4 (hydrochloride), Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of H3K27me3 Demethylases Promotes Plasmablast Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. stemcell.com [stemcell.com]
In Vivo Administration of GSK-J4 Hydrochloride in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of GSK-J4 hydrochloride in murine models, a critical tool for investigating epigenetic regulation in various disease states. GSK-J4 is a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A. By inhibiting these enzymes, GSK-J4 leads to an increase in the repressive histone mark H3K27me3, thereby modulating gene expression and influencing downstream cellular processes. This document outlines its mechanism of action, summarizes key quantitative data from various studies, and provides detailed experimental protocols and signaling pathway diagrams to guide researchers in their in vivo studies.
Mechanism of Action
This compound is a cell-permeable prodrug that is rapidly converted to its active form, GSK-J1, intracellularly. GSK-J1 competitively inhibits the α-ketoglutarate binding site of JMJD3 and UTX, preventing the demethylation of H3K27me3 and H3K27me2. This leads to an accumulation of these repressive marks at target gene promoters, resulting in the silencing of gene expression. This epigenetic modulation has been shown to impact a variety of biological processes, including inflammation, immune responses, and cancer cell proliferation.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the quantitative data from various in vivo studies in mice, highlighting the diverse applications and efficacy of this compound.
| Disease Model | Mouse Strain | This compound Dose & Regimen | Administration Route | Key Quantitative Findings |
| Diabetic Kidney Disease | Diabetic mice | 10 mg/kg; thrice-weekly for 10 weeks | Intraperitoneal (i.p.) | Attenuated the development of kidney disease.[1] |
| Diabetic Kidney Disease | STZ-induced diabetic mice | 0.4 mg/kg; daily for one week | Subcutaneous (s.c.) | Reduced expression of DKK1 and TGF-β1 in the glomeruli.[5] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | 0.5 mg/kg; daily for 5 days post-induction | Intraperitoneal (i.p.) | Significantly reduced disease severity and delayed onset.[1][6] |
| Sepsis | ICR mice | 1 mg/kg or 3 mg/kg; single dose 1h before bacterial injection | Intraperitoneal (i.p.) | Increased 24h survival rate to 50% (1 mg/kg) and 100% (3 mg/kg).[7] |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | NSG mice with patient-derived xenografts | 50 mg/kg; daily for 3 consecutive weeks | Intraperitoneal (i.p.) | Dramatically decreased the percentage of human leukemic blasts in bone marrow and spleen.[8] |
| Prostate Cancer | Balb/c nude mice with xenografts | 50 mg/kg; daily for 10 consecutive days | Intraperitoneal (i.p.) | Increased tumor growth in androgen-independent xenografts but decreased growth in androgen-dependent xenografts.[9] |
| Cardiomyopathy in Type 2 Diabetes | DB/DB mice | 10 mg/kg; every 2 days for 16 weeks | Intraperitoneal (i.p.) | Attenuated cardiomyocyte hypertrophy and reversed H3K27me3 downregulation.[10] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Phosphate-buffered saline (PBS) or Saline
-
Sterile, pyrogen-free vials and syringes
Protocol for a Formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% PBS: [10]
-
Stock Solution (in DMSO): Prepare a stock solution of this compound in DMSO. For example, to achieve a final injectable concentration of 1 mg/mL, a more concentrated stock in DMSO is first prepared.
-
Vehicle Preparation: In a sterile vial, sequentially add the vehicle components.
-
Solubilization:
-
Add the required volume of the GSK-J4 DMSO stock solution to the vial.
-
Add 40% (v/v) of PEG300 and mix thoroughly until the solution is clear.
-
Add 5% (v/v) of Tween 80 and mix until the solution is clear.
-
Finally, add 45% (v/v) of sterile PBS or saline to reach the final volume and concentration. Mix gently but thoroughly.
-
-
Administration: The freshly prepared solution should be administered to the mice via the desired route (e.g., intraperitoneal injection) at the calculated dosage based on the animal's body weight.
Note: The solubility and stability of GSK-J4 can vary. It is crucial to ensure the final solution is clear and free of precipitates before administration. Formulations should be prepared fresh for each experiment.
In Vivo Administration Protocol for a Sepsis Model
Animal Model:
-
Female ICR mice, 5-6 weeks old.[7]
Materials:
-
Prepared this compound solution (e.g., 1 mg/mL or 3 mg/mL).
-
Bacterial suspension (e.g., E. coli at 5 x 10^8 CFU/mL in normal saline).[7]
-
Sterile syringes and needles.
Protocol:
-
Acclimatization: Acclimatize mice for at least one week before the experiment under specific pathogen-free conditions.[7]
-
GSK-J4 Administration: One hour before inducing sepsis, administer this compound (1 mg/kg or 3 mg/kg) or the vehicle control via intraperitoneal injection.[7]
-
Sepsis Induction: Inject 0.1 mL of the bacterial suspension intraperitoneally to induce sepsis.[7]
-
Monitoring: Monitor the mice daily for up to 3 days for survival and signs of sepsis.[7]
-
Endpoint Analysis: At the experimental endpoint, tissues and blood can be collected for analysis of inflammatory cytokines and other relevant markers.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by GSK-J4 and a typical experimental workflow for in vivo studies.
Caption: Mechanism of GSK-J4 action on H3K27me3 and gene expression.
Caption: A typical experimental workflow for in vivo studies with GSK-J4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
Application Notes and Protocols for GSK-J4 Hydrochloride Intraperitoneal Injection
These application notes provide researchers, scientists, and drug development professionals with detailed information and protocols for the intraperitoneal (i.p.) administration of GSK-J4 hydrochloride, a potent and selective dual inhibitor of the H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A.[1][2]
Introduction
This compound is the ethyl ester prodrug of GSK-J1, which demonstrates greater cell permeability.[2][3] It is a valuable tool for in vitro and in vivo studies investigating the role of H3K27 demethylation in various biological processes and disease models. GSK-J4 has been shown to modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines such as TNF-α in macrophages.[1][2][4] Its application has been explored in models of inflammatory diseases, autoimmune disorders, and cancer.[1][5][6]
Data Presentation: In Vivo Dosages
The following table summarizes previously reported intraperitoneal dosages of this compound in various mouse models. It is crucial to note that the optimal dosage and treatment regimen may vary depending on the specific animal model, disease state, and experimental endpoint.
| Animal Model | Dosage | Dosing Schedule | Vehicle | Therapeutic Outcome | Reference |
| Diabetic Mice (db/db) | 10 mg/kg | Thrice-weekly for 10 weeks | Not specified | Attenuated the development of kidney disease. | [1][2] |
| Diabetic Kidney Disease (STZ-induced) | Not specified | Not specified | Not specified | Reduced proteinuria and glomerulosclerosis. | [7] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 0.5 mg/kg | Daily during days 1-5 post-induction | DMSO, ethanol, PBS | Significantly reduced disease severity and delayed onset. | [1][8][9] |
| Inflammatory Colitis (DSS-induced) | 1 mg/kg | Daily for 5 days | Not specified | Ameliorated colitis. | [6] |
| Prostate Cancer Xenograft (athymic nude mice) | 50 mg/kg | Daily for 10 consecutive days | DMSO | Increased tumor growth in androgen-independent xenografts and decreased growth in androgen-dependent xenografts. | [5] |
| Lipotoxicity in Cardiomyocytes (in vivo) | 10 mg/kg | Every 2 days | 10% DMSO, 40% PEG300, 5% Tween 80, 45% PBS | Reversed the upregulation of ACLS4. | [10] |
| Sepsis (ICR mice) | 1-3 mg/kg | Single injection 1 hour before bacterial suspension | Not specified | Protected mice against early sepsis. | [8] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Phosphate-buffered saline (PBS) or sterile saline
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol for a Vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% PBS: [10]
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[10] Ensure complete dissolution.
-
-
Working Solution Preparation (prepare fresh on the day of use): [1]
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the injection solution.
-
In a sterile tube, sequentially add the solvents in the following order, ensuring the solution is clear after each addition:
-
10% of the final volume with DMSO (can be the volume of your stock solution if calculated accordingly).
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween 80.
-
45% of the final volume with PBS.
-
-
Vortex the solution gently to ensure homogeneity.
-
The final solution should be a clear, yellow solution.[10]
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same concentrations of DMSO, PEG300, Tween 80, and PBS without this compound.
-
Alternative Vehicle Preparation: [8]
-
Prepare a stock solution of GSK-J4 in DMSO.
-
Before injection, dilute the stock solution 1:10 with ethanol.
-
Bring the solution to the final desired concentration with PBS.
Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared this compound working solution and vehicle control
-
Mice (appropriate strain and age for the experimental model)
-
Sterile syringes (e.g., 1 mL) and needles (27-30 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
Injection Site Identification: The preferred injection site is in the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and inject at a different site with a new sterile needle.
-
Slowly inject the desired volume of the GSK-J4 solution or vehicle control. The typical injection volume for a mouse is 100-200 µL.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or lethargy.
-
Continue to monitor the animals regularly throughout the course of the experiment according to the approved animal care protocol.
-
Mandatory Visualizations
Signaling Pathway of GSK-J4 Action
Caption: GSK-J4 inhibits JMJD3/UTX, preventing H3K27me3 demethylation and altering gene expression.
Experimental Workflow for In Vivo Administration
Caption: Workflow for in vivo studies using intraperitoneal injection of GSK-J4.
Logical Relationships in Experimental Design
Caption: Logical structure of an in vivo experiment evaluating the efficacy of GSK-J4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of GSK-J4 Hydrochloride Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of a stock solution of GSK-J4 hydrochloride, a potent and cell-permeable dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.[1][2] Due to its poor solubility in water, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro and in vivo research applications. This document outlines the necessary materials, a step-by-step procedure, and important safety considerations. Additionally, it includes a summary of the physicochemical properties of this compound and a diagram of its mechanism of action.
Physicochemical Properties and Solubility
This compound is an ethyl ester prodrug that is rapidly hydrolyzed by cellular esterases to its active form, GSK-J1.[2][3] The hydrochloride salt improves its handling and storage characteristics. For experimental purposes, it is crucial to understand its solubility to ensure accurate and reproducible results.
| Property | Value | References |
| Molecular Formula | C₂₄H₂₇N₅O₂·HCl | [4][5] |
| Molecular Weight | 453.96 g/mol | [5][6] |
| Appearance | Crystalline solid | |
| Solubility in DMSO | ≥13.9 mg/mL[4][5], >10 mM[6], up to 141 mg/mL (337.72 mM)[7] | [4][5][6][7] |
| Solubility in Ethanol | <2.53 mg/mL[4][5] | [4][5] |
| Solubility in Water | <2.4 mg/mL[4][5] | [4][5] |
| Storage Temperature | Store at -20°C. Stock solutions can be stored at -20°C for several months or at -80°C for over a year. It is recommended to aliquot to avoid repeated freeze-thaw cycles. | [6][7] |
Mechanism of Action
GSK-J4 acts as a cell-permeable prodrug of GSK-J1, which is a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[7][8] These enzymes are responsible for removing the di- and tri-methyl marks from lysine 27 of histone H3 (H3K27me2/3), a key epigenetic modification associated with transcriptional repression. By inhibiting JMJD3 and UTX, GSK-J1 effectively increases global H3K27me3 levels, leading to the silencing of target genes.[1] This mechanism has been shown to modulate various signaling pathways, including the NF-κB and Sonic hedgehog (Shh) pathways, and has implications for inflammation, cancer, and developmental biology.[9][10]
Caption: Mechanism of action of this compound.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for in vitro cell-based assays.
Materials:
-
This compound (MW: 453.96 g/mol )
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Pre-weighing Preparation: Before opening the this compound container, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing this compound: Carefully weigh out 4.54 mg of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM solution (which is 0.010 mol/L), the required mass can be calculated as follows: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L × 0.001 L × 453.96 g/mol = 4.54 mg (for 1 mL)
-
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming of the tube to 37°C or sonication can aid in dissolution if needed.[6] Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7] Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Long-term Storage: Store the aliquots at -20°C or -80°C for long-term storage.[6][7]
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing GSK-J4 HCl stock solution.
Safety Precautions
-
This compound is a chemical compound intended for research use only.
-
Always handle the compound and its solutions in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer
This protocol is intended for guidance and should be adapted by the end-user to suit their specific experimental needs. It is the responsibility of the user to ensure all safety precautions are followed. The information provided is based on currently available literature and is subject to change.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. GSK-J4 (hydrochloride), Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 4. glpbio.com [glpbio.com]
- 5. raybiotech.com [raybiotech.com]
- 6. apexbt.com [apexbt.com]
- 7. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK-J4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J4 hydrochloride is a potent and cell-permeable small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. It functions as a prodrug, rapidly converting to the active form, GSK-J1, within the cell. GSK-J1 is a selective inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2][3]. This document provides detailed protocols for the preparation of this compound working solutions for both in vitro and in vivo applications, along with a summary of its chemical properties and biological activity.
Chemical Properties and Storage
A comprehensive summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇N₅O₂ · HCl | [2] |
| Molecular Weight | 453.96 g/mol | [1][4] |
| CAS Number | 1797983-09-5 | [1][4][5] |
| Appearance | Crystalline solid, Light yellow to yellow | [4][5] |
| Purity | ≥98% by HPLC | [2] |
| Storage (Powder) | -20°C for up to 3 years. | [1] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 6 months. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [4][6][7] |
Solubility and Stock Solution Preparation
This compound exhibits solubility in various solvents. The choice of solvent will depend on the specific experimental requirements. It is crucial to use fresh, anhydrous solvents, as moisture can reduce the solubility of the compound, particularly in DMSO[1][8].
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 62.5 mg/mL (≥ 137.68 mM) | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended. | [4] |
| Ethanol | ≥ 20 mg/mL (≥ 44.06 mM) | Sonication is recommended for complete dissolution. | [5] |
| Water | 3.33 mg/mL (7.34 mM) | Requires sonication, warming, and heating to 80°C for dissolution. Aqueous solutions should not be stored for more than one day. | [2][4] |
| DMF | 30 mg/mL | [5] | |
| DMSO:PBS (pH 7.2) (1:7) | 0.1 mg/mL | [5] |
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.54 mg of this compound (Molecular Weight: 453.96 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
In Vitro Working Solution Preparation
For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
Protocol 3.1: Preparation of a 10 µM Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in pre-warmed cell culture medium.
-
Example: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Vortex the working solution gently to ensure homogeneity.
-
Add the appropriate volume of the working solution to your cell culture plates. For instance, to treat cells in a 6-well plate with a final volume of 2 mL per well, add 2 µL of the 10 µM working solution to each well.
-
Always include a vehicle control (e.g., 0.1% DMSO in cell culture medium) in your experiments.
-
In Vivo Working Solution Preparation
For animal studies, this compound is often formulated in a vehicle that enhances its solubility and bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.
Protocol 4.1: Preparation of a 1 mg/mL Working Solution for Intraperitoneal (i.p.) Injection
This protocol is adapted from a formulation suitable for in vivo use[1].
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To prepare 1 mL of a 1 mg/mL final working solution, follow these steps in sequential order, ensuring the solution is clear after each addition:
-
Add 50 µL of the 20 mg/mL GSK-J4 in DMSO stock solution to a sterile tube.
-
Add 200 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 700 µL of sterile saline to bring the final volume to 1 mL.
-
-
The final concentration of this compound will be 1 mg/mL.
-
This mixed solution should be used immediately for optimal results.
-
Mechanism of Action and Signaling Pathway
GSK-J4 is a cell-permeable prodrug that is rapidly hydrolyzed by intracellular esterases to its active metabolite, GSK-J1. GSK-J1 is a potent and selective inhibitor of the histone H3 lysine 27 (H3K27) demethylases, JMJD3 and UTX. These enzymes are responsible for removing the methyl groups from H3K27me3 and H3K27me2, which are repressive epigenetic marks. By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in global H3K27me3 levels, thereby repressing the transcription of target genes. This mechanism is particularly relevant in inflammatory responses, where GSK-J4 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, by preventing the removal of the repressive H3K27me3 mark at their gene promoters[1][8].
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. GSK-J4 HCl Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for GSK-J4 Hydrochloride in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of GSK-J4 hydrochloride, a selective inhibitor of H3K27 histone demethylases, in preclinical xenograft mouse models of cancer.
Introduction
GSK-J4 is a potent and selective small-molecule inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] These enzymes play a crucial role in epigenetic regulation by removing the repressive trimethyl mark from histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation of JMJD3 and UTX is implicated in the pathogenesis of various cancers.[1][2] By inhibiting these demethylases, GSK-J4 leads to an increase in global H3K27me3 levels, resulting in the silencing of specific genes involved in cancer cell proliferation, survival, and migration.[1][2][3] Preclinical studies in various xenograft models have demonstrated the anti-tumor efficacy of GSK-J4, both as a single agent and in combination with other therapies.[1][4][5]
Mechanism of Action
GSK-J4 exerts its anti-cancer effects by modulating the epigenetic landscape of tumor cells. The primary mechanism involves the inhibition of JMJD3/UTX, which prevents the demethylation of H3K27me3. This leads to the accumulation of this repressive mark on the promoters of target genes, subsequently downregulating their expression. The signaling pathways affected by GSK-J4 are diverse and cancer-type specific but often converge on key cellular processes such as apoptosis, cell cycle arrest, and inhibition of invasion and migration.[1][2] In some cancers, GSK-J4 has been shown to suppress the PI3K/AKT/NF-κB signaling pathway.[3]
Data Presentation: In Vivo Xenograft Studies
The following table summarizes quantitative data from various preclinical studies using this compound in xenograft mouse models.
| Cancer Type | Cell Line | Mouse Strain | GSK-J4 Dosage & Route | Treatment Schedule | Key Findings |
| Prostate Cancer (Androgen-Dependent) | LNCaP-luc | Balb/c nude | 50 mg/kg, Intraperitoneal (IP) | Daily for 10 days | Decreased tumor growth.[6][7] |
| Prostate Cancer (Androgen-Independent) | PC3-luc, DU-145-luc | Balb/c nude | 50 mg/kg, IP | Daily for 10 days | Increased tumor growth.[6][7] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Patient-derived | NSG | Not specified | Not specified | Reduced percentage of human leukemic blasts in bone marrow and spleen.[5] |
| Diabetic Kidney Disease | - | STZ-induced diabetic mice | 0.4 mg/kg, Subcutaneous (SC) | Daily for 1 week | Reduced proteinuria and kidney/body weight ratio.[8][9] |
| Experimental Autoimmune Encephalomyelitis (EAE) | - | C57BL/6 | 0.5 mg/kg, IP | Daily for 5 days post-induction | Ameliorated disease severity.[10] |
| Breast Cancer | MDA-MB-231 | Not specified | Not specified | Not specified | Inhibited tumor growth.[11] |
| Retinoblastoma | - | - | Not specified | Not specified | Inhibited tumor cell proliferation in vivo.[3] |
Experimental Protocols
General Workflow for a Xenograft Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of GSK-J4 in a xenograft mouse model.
Detailed Protocol: Subcutaneous Xenograft Model
This protocol provides a generalized procedure for establishing and treating subcutaneous xenografts in immunodeficient mice.
1. Materials
-
This compound (Tocris Bioscience or other reputable supplier)
-
Vehicle (e.g., DMSO, PBS, or a formulation of DMSO, PEG300, Tween 80, and saline)
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunodeficient mice (e.g., Balb/c nude, NOD/SCID)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
2. Cell Preparation
-
Culture cancer cells under standard conditions to 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep cells on ice until injection.
3. Tumor Implantation
-
Anesthetize the mouse using an appropriate method.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor formation.
4. This compound Preparation and Administration
-
Preparation:
-
For a 50 mg/kg dose in a 20g mouse (1 mg/mouse), if injecting 100 µL, a 10 mg/mL solution is needed.
-
GSK-J4 can be dissolved in DMSO to create a stock solution and then diluted with PBS or other vehicles for injection.[12] For example, a stock solution can be prepared in DMSO and then diluted 1:10 with ethanol, followed by further dilution in PBS.[12]
-
Note: Solubility and stability in the final injection vehicle should be confirmed.
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal or subcutaneous injection).
-
Continue treatment according to the predetermined schedule (e.g., daily for 10 days).[6]
-
5. Monitoring and Endpoint
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Euthanize the mice when tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines, signs of morbidity).
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for H3K27me3, Western blot, or RT-qPCR).
6. Data Analysis
-
Compare tumor growth curves between the GSK-J4 treated and vehicle control groups.
-
Statistically analyze differences in final tumor weight and volume.
-
Analyze molecular markers to confirm the mechanism of action of GSK-J4 in the tumor tissue.
Safety Precautions
This compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Follow all institutional guidelines for the handling and disposal of chemical reagents and for animal welfare.
Conclusion
This compound is a valuable tool for preclinical cancer research, demonstrating efficacy in various xenograft models through its epigenetic mechanism of action. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound. It is important to note that the optimal dosage, administration route, and treatment schedule may vary depending on the specific cancer model and should be empirically determined.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols: GSK-J4 Hydrochloride for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J4 hydrochloride is a potent and selective, cell-permeable inhibitor of the Jumonji domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] These enzymes are responsible for removing the repressive trimethyl mark on histone H3 lysine 27 (H3K27me3). By inhibiting JMJD3 and UTX, GSK-J4 effectively increases global H3K27me3 levels, leading to the epigenetic silencing of specific genes, including a wide array of pro-inflammatory mediators.[4][5] This mechanism of action makes this compound a valuable tool for studying the epigenetic regulation of neuroinflammation and for exploring potential therapeutic strategies for neuroinflammatory and autoimmune disorders of the central nervous system.[6][7]
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating the epigenetic landscape of immune cells, such as microglia, macrophages, and dendritic cells. In a state of neuroinflammation, the activity of JMJD3 and UTX is often upregulated, leading to the demethylation of H3K27 and subsequent transcription of pro-inflammatory genes.
GSK-J4, as a pro-drug of GSK-J1, readily enters cells and is converted to its active form.[3][4] The active inhibitor then binds to the active site of JMJD3 and UTX, preventing the demethylation of H3K27me3. The resulting accumulation of this repressive histone mark at the promoter regions of inflammatory genes, such as TNFα, IL6, and IL1β, leads to a condensed chromatin state and transcriptional repression.[8] This ultimately reduces the production of pro-inflammatory cytokines and chemokines, thereby dampening the inflammatory response.[9][10] Furthermore, GSK-J4 has been shown to promote a tolerogenic phenotype in dendritic cells, further contributing to its anti-inflammatory properties.[6][7]
Caption: Mechanism of action of GSK-J4 in inhibiting neuroinflammation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published studies.
| Parameter | Target/System | Value | Reference |
| IC50 | JMJD3/KDM6B | 8.6 µM | [2][3] |
| UTX/KDM6A | 6.6 µM | [2][3] | |
| LPS-induced TNF-α production (human primary macrophages) | 9 µM | [1][2] | |
| Effective Concentration (In Vitro) | Inhibition of pro-inflammatory cytokine expression in macrophages | 4 µM | [9] |
| Neuroprotection in SH-SY5Y cells | 0.5 µM | [11][12] | |
| Induction of tolerogenic phenotype in dendritic cells | 10-25 nM | [6] | |
| Dosage (In Vivo) | Amelioration of Experimental Autoimmune Encephalomyelitis (EAE) | 0.5 mg/kg (i.p.) | [2][6] |
| Attenuation of inflammatory colitis | 1 mg/kg (i.p.) | [10] | |
| Attenuation of diabetic kidney disease | 10 mg/kg (i.p.) | [2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Microglia
This protocol describes the use of this compound to assess its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
This compound
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, cDNA synthesis, and quantitative PCR (qPCR)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell lysis buffer for protein analysis
-
BCA protein assay kit
-
Reagents and antibodies for Western blotting (optional)
Procedure:
-
Cell Seeding: Plate microglial cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
GSK-J4 Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Remove the old medium from the cells and add the medium containing different concentrations of GSK-J4. Include a vehicle control (DMSO at the same final concentration as the highest GSK-J4 concentration). Incubate for 1-2 hours.
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Maintain an unstimulated control group (no LPS).
-
Incubation: Incubate the cells for a specified period. For gene expression analysis (qPCR), a 4-6 hour incubation is typically sufficient. For cytokine protein analysis (ELISA), a 24-hour incubation is recommended.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine measurement by ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them for RNA or protein extraction.
-
-
Analysis:
-
ELISA: Perform ELISA on the collected supernatants to quantify the levels of TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
qPCR: Extract total RNA, synthesize cDNA, and perform qPCR to analyze the mRNA expression levels of Tnf, Il6, and Il1b. Normalize the expression to a housekeeping gene (e.g., Gapdh or Actb).
-
Caption: Workflow for in vitro analysis of GSK-J4's anti-inflammatory effects.
Protocol 2: In Vivo Assessment of GSK-J4 in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol outlines a general procedure for evaluating the therapeutic efficacy of this compound in the EAE mouse model, a widely used model for multiple sclerosis.
Materials:
-
This compound
-
Female C57BL/6 mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Sterile PBS
-
DMSO and/or other vehicles for GSK-J4 formulation
-
Intraperitoneal (i.p.) injection supplies
-
Clinical scoring system for EAE
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer PTX via i.p. injection.
-
-
GSK-J4 Preparation and Administration:
-
Prepare a stock solution of GSK-J4 in a suitable vehicle. A common formulation involves dissolving GSK-J4 in DMSO and then diluting with PBS or a solution containing PEG300 and Tween 80.[1]
-
Begin i.p. administration of GSK-J4 (e.g., 0.5 mg/kg) or vehicle control daily, starting from a specific day post-immunization (e.g., day 1 or at the onset of clinical signs).[6]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
-
Tissue Collection and Analysis (at the end of the experiment):
-
Euthanize the mice and perfuse with PBS.
-
Collect the brain and spinal cord for histological analysis (e.g., H&E staining for immune cell infiltration, Luxol Fast Blue for demyelination).
-
Isolate mononuclear cells from the CNS to analyze immune cell populations by flow cytometry.
-
Spleens can be collected to assess peripheral immune responses.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages [frontiersin.org]
- 9. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic effect of a histone demethylase inhibitor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK-J4 Hydrochloride in Breast Cancer Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK-J4 hydrochloride, a selective histone demethylase inhibitor, in the investigation of breast cancer stem cells (BCSCs). Detailed protocols for key experimental assays are provided to facilitate the study of GSK-J4's effects on BCSC viability, self-renewal, and associated signaling pathways.
Introduction
This compound is a potent and cell-permeable small molecule that selectively inhibits the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] In the context of breast cancer, aberrant epigenetic modifications play a crucial role in tumorigenesis and the maintenance of cancer stem cell populations. The trimethylation of histone H3 at lysine 27 (H3K27me3) is a repressive mark associated with gene silencing.[1][2] By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in global H3K27me3 levels, thereby altering gene expression profiles.[1]
Research has demonstrated that GSK-J4 effectively suppresses the proliferation and tumorigenicity of breast cancer cells.[1] Notably, it has been shown to target the BCSC population by inhibiting their expansion, self-renewal capacity, and the expression of key stemness-related transcription factors such as SOX2, Nanog, and OCT4.[1][3] This targeted action against BCSCs makes GSK-J4 a promising agent for overcoming therapeutic resistance and preventing tumor recurrence.
Mechanism of Action
GSK-J4's primary mechanism of action involves the inhibition of Jumonji C (JmjC) domain-containing histone demethylases, specifically JMJD3 and UTX. This inhibition leads to the accumulation of the repressive H3K27me3 mark on the promoter regions of target genes, resulting in the downregulation of their expression. In breast cancer stem cells, this epigenetic reprogramming affects genes crucial for maintaining a stem-like state.
Data Presentation
Table 1: In Vitro Efficacy of GSK-J4 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type | Reference |
| PC3 | Prostate Cancer | ~10 | Viability Assay | [4] |
| C42B | Prostate Cancer | ~12 | Viability Assay | [4] |
| Various | Breast Cancer | 2.5 - 10 | Viability/Invasion | [5] |
| Human Macrophages | Primary Cells | 9 | TNFα Release | [6] |
Table 2: Recommended Working Concentrations for GSK-J4 in Breast Cancer Cell Lines
| Cell Line | Recommended Concentration (µM) | Incubation Time (hours) | Experiment Type | Reference |
| MDA-MB-231 | 10 | 48 | Western Blot, Sphere Formation | [7] |
| T47D | 10 | 48 | Western Blot | [7] |
| HeLa, 22Rv1 | 5 | 120 (5 days) | Sphere Formation, Flow Cytometry | [8] |
| HCT116 | 10 | 120 (5 days) | Sphere Formation | [8] |
Experimental Protocols
Experimental Workflow Overview
Protocol 1: Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of GSK-J4 on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of GSK-J4 in complete growth medium. A typical concentration range to test is 0.1 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest GSK-J4 treatment.
-
Remove the medium from the wells and add 100 µL of the GSK-J4 dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Sphere Formation Assay
This assay assesses the effect of GSK-J4 on the self-renewal capacity of breast cancer stem cells.[9][10][11]
Materials:
-
Breast cancer cell lines
-
Trypsin-EDTA
-
Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)[10]
-
This compound
-
Ultra-low attachment 6-well or 24-well plates
-
Hemocytometer or automated cell counter
-
Inverted microscope
Procedure:
-
Culture breast cancer cells to 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and prepare a single-cell suspension.
-
Count the viable cells using a hemocytometer.
-
Resuspend the cells in sphere formation medium at a density of 1,000-5,000 cells/mL.
-
Add the desired concentration of GSK-J4 or vehicle control to the cell suspension.
-
Plate the cells in ultra-low attachment plates (e.g., 2 mL/well in a 6-well plate).
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 7-10 days without disturbing the plates.
-
After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well using an inverted microscope.
-
Calculate the Sphere Formation Efficiency (SFE) = (Number of spheres formed / Number of cells seeded) x 100%.
-
Compare the SFE between GSK-J4 treated and control groups.
Protocol 3: Flow Cytometry for BCSC Markers
This protocol is for identifying and quantifying the BCSC population based on cell surface markers (e.g., CD44+/CD24-) or ALDH activity.[8][12][13]
Materials:
-
Cells from monolayer culture or spheres, treated with GSK-J4 or vehicle.
-
PBS
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD44-FITC, anti-CD24-PE)
-
ALDEFLUOR™ kit for measuring ALDH activity
-
Flow cytometer
Procedure for CD44/CD24 Staining:
-
Harvest cells and wash with PBS.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add the anti-CD44 and anti-CD24 antibodies at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells using a flow cytometer to determine the percentage of CD44+/CD24- cells.
Procedure for ALDH Activity:
-
Follow the manufacturer's protocol for the ALDEFLUOR™ kit.
-
Briefly, incubate a single-cell suspension with the ALDEFLUOR™ reagent.
-
A parallel sample should be treated with the ALDH inhibitor DEAB as a negative control.
-
Analyze the cells by flow cytometry to quantify the ALDH-positive population.
Protocol 4: Western Blot Analysis
This protocol is used to assess the effect of GSK-J4 on the protein levels of H3K27me3 and stemness factors.[7][14]
Materials:
-
Cell lysates from GSK-J4 and vehicle-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-H3, anti-OCT4, anti-SOX2, anti-NANOG, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total H3 for histone modifications).
Protocol 5: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is to determine if GSK-J4 treatment leads to an increase in H3K27me3 at specific gene promoters.[5][6]
Materials:
-
GSK-J4 and vehicle-treated cells
-
Formaldehyde
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-H3K27me3 antibody
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., SOX2, NANOG) and a negative control region
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Crosslink proteins to DNA by treating cells with 1% formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K27me3 antibody or normal IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Treat with RNase A and Proteinase K, then purify the DNA.
-
Perform qPCR using primers for the promoter regions of target genes.
-
Analyze the data as a percentage of input and compare the enrichment of H3K27me3 between GSK-J4 treated and control samples.
References
- 1. GSKJ4, an H3K27me3 demethylase inhibitor, effectively suppresses the breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Drug: GSK-J4 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 7. JMJD3 suppresses stem cell-like characteristics in breast cancer cells by downregulation of Oct4 independently of its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Histone H3K27me3 Demethylases KDM6A/B Resist Anoikis and Transcriptionally Regulate Stemness-Related Genes [frontiersin.org]
- 9. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 11. stemcell.com [stemcell.com]
- 12. Documents download module [ec.europa.eu]
- 13. Breast Cancer Stem Cells: Biomarkers, Identification and Isolation Methods, Regulating Mechanisms, Cellular Origin, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring GSK-J4 Hydrochloride Activity with the AlphaScreen Assay
Introduction
GSK-J4 hydrochloride is a cell-permeable small molecule that serves as a prodrug for GSK-J1, a potent and selective dual inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2][3]. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine 27 on histone H3 (H3K27), a mark associated with gene repression[4][5]. Dysregulation of JMJD3 and UTX activity has been implicated in various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets[5][6][7]. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology offers a sensitive, high-throughput method to measure the inhibitory activity of compounds like GSK-J4 against these histone demethylases[1][8][9].
Principle of the AlphaScreen Assay for Histone Demethylase Activity
The AlphaScreen assay is a bead-based, non-radioactive, homogeneous assay platform used to study biomolecular interactions[10]. In the context of histone demethylase activity, the assay is configured to detect the product of the demethylation reaction. The fundamental components include:
-
Donor Beads: Typically coated with Streptavidin, which binds to a biotinylated histone peptide substrate.
-
Acceptor Beads: Coated with Protein A, which captures a specific antibody that recognizes the demethylated histone substrate.
-
Biotinylated Histone Peptide Substrate: A synthetic peptide corresponding to a region of histone H3, containing the methylated lysine residue (e.g., H3K27me3) that is the substrate for the demethylase enzyme.
-
Specific Antibody: An antibody that specifically recognizes the demethylated form of the peptide (e.g., H3K27me2).
-
Histone Demethylase Enzyme: The enzyme of interest, such as JMJD3 or UTX.
When the demethylase enzyme is active, it removes a methyl group from the biotinylated substrate. This demethylated product is then recognized by the specific antibody, which is in turn captured by the Protein A-coated Acceptor bead. The biotinylated peptide is bound by the Streptavidin-coated Donor bead. This brings the Donor and Acceptor beads into close proximity (within 200 nm). Upon excitation of the Donor beads at 680 nm, they release singlet oxygen molecules that travel to the nearby Acceptor beads, triggering a cascade of energy transfer that results in the emission of light at 520-620 nm. The intensity of the light signal is directly proportional to the amount of demethylated product, and therefore to the enzyme's activity. In the presence of an inhibitor like GSK-J4 (which is intracellularly converted to the active inhibitor GSK-J1), the enzymatic activity is reduced, leading to a decrease in the AlphaScreen signal[1][8][9][10].
Data Presentation
The inhibitory activity of GSK-J4 and its active form, GSK-J1, is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |
| GSK-J1 | JMJD3/KDM6B | Cell-free | 60 nM | [1][8] |
| This compound | JMJD3/KDM6B | In vitro | 8.6 µM | [2][3] |
| This compound | UTX/KDM6A | In vitro | 6.6 µM | [2][3] |
| GSK-J4 | TNF-α production in macrophages | Cell-based | 9 µM | [2][6][11] |
| GSK-J1 | JMJD3 | AlphaScreen | 60 nM | [12] |
| GSK-J4 | In vitro (mass spectrometry) | In vitro | > 50 µM | [12] |
Experimental Protocols
Materials and Reagents:
-
Recombinant human JMJD3/KDM6B or UTX/KDM6A enzyme
-
This compound
-
Biotinylated H3K27me3 peptide substrate
-
Anti-H3K27me2 antibody
-
AlphaScreen Streptavidin Donor Beads
-
AlphaLISA Protein A Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% w/v BSA, 0.01% v/v Tween-20)[1][8]
-
Cofactors: α-ketoglutarate (2-oxoglutarate), Ferrous Ammonium Sulfate (FAS), L-Ascorbic Acid[1][8]
-
EDTA (for stopping the reaction)
-
384-well white Proxiplates
-
AlphaScreen-compatible microplate reader
Protocol for JMJD3/KDM6B Inhibition Assay using AlphaScreen:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low, typically ≤ 1%[4][5].
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant JMJD3 enzyme to the desired concentration in assay buffer.
-
Prepare a substrate mix containing the biotinylated H3K27me3 peptide, α-ketoglutarate, FAS, and L-Ascorbic Acid in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted JMJD3 enzyme solution to each well of a 384-well Proxiplate.
-
Add 0.1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate mix to each well.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 5 µL of EDTA solution (final concentration of 7.5 mM)[8].
-
-
Detection:
-
Prepare a detection mix containing the anti-H3K27me2 antibody and the AlphaLISA Protein A Acceptor Beads in an appropriate buffer. Add this mix to the wells.
-
Incubate in the dark for 60 minutes at room temperature.
-
Prepare a suspension of AlphaScreen Streptavidin Donor Beads and add to each well.
-
Incubate in the dark for a further 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible microplate reader, exciting at 680 nm and measuring emission at 520-620 nm.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Step-by-step workflow of the AlphaScreen assay.
Caption: Proximity principle of the AlphaScreen assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. stemcell.com [stemcell.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of homogeneous luminescence assays for histone demethylase catalysis and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. GSK J4 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 12. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK-J4 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-J4 hydrochloride. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) - Solubility and Handling
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound exhibits good solubility in several organic solvents but has limited solubility in aqueous buffers. For preparing stock solutions, high-purity, anhydrous DMSO is highly recommended.[1][2] Ethanol is also a viable option.[3] For aqueous-based assays, it is critical to first dissolve the compound in an organic solvent like DMSO before further dilution.
Q2: My this compound precipitated out of solution after I diluted my DMSO stock in cell culture media. How can I prevent this?
A2: This is a common issue known as "salting out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. To prevent precipitation:
-
Use a higher concentration stock: This minimizes the volume of organic solvent added to your aqueous medium. The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Perform serial dilutions: Instead of a single large dilution, dilute the stock solution in steps with your media or buffer, ensuring vigorous mixing after each step.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the GSK-J4 stock solution can sometimes help maintain solubility.
Q3: The solubility data from different suppliers seems to vary. Why is that, and which values should I trust?
A3: Variations in reported solubility can arise from differences in compound purity, the hydration state of the hydrochloride salt, and the specific experimental conditions used for measurement (e.g., temperature, solvent purity, dissolution method).[4] It is always best to refer to the Certificate of Analysis provided with your specific batch. However, the table below summarizes generally accepted solubility data. Using fresh, anhydrous DMSO is crucial, as absorbed moisture can significantly reduce solubility.[1][2]
Q4: How should I prepare this compound for in vivo animal studies?
A4: Due to poor aqueous solubility, direct injection of a simple saline solution is not feasible. A formulation with co-solvents and surfactants is typically required. A common formulation involves dissolving this compound in DMSO first, then mixing with vehicles like PEG300, Tween 80, and finally saline.[5] The final solution should be prepared fresh before each use.[1][4]
Q5: How stable is this compound in solution? How should I store my stock solutions?
A5: Stock solutions prepared in anhydrous DMSO are stable for up to one year when stored at -80°C and for about one month at -20°C.[2][6] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are not stable and should not be stored for more than one day. [3]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents. These values should be used as a guideline; empirical testing with your specific batch is recommended.
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM)* | Notes |
| DMSO | 30 - 141 mg/mL[1][2][5][7] | ~66 - 310 mM | Fresh, anhydrous DMSO is critical.[1][2] Sonication and warming can aid dissolution.[5][8] |
| Ethanol | 20 - 84 mg/mL[3][5][7] | ~44 - 185 mM | Sonication is recommended to aid dissolution.[5] |
| Water | 84 mg/mL[3] | ~185 mM | Aqueous solutions are unstable and not recommended for storage beyond one day.[3] |
| DMF | 30 mg/mL[7] | ~66 mM | |
| Physiological Saline (0.9%) | 9.4 mg/mL[4] | ~20.7 mM | Prepare fresh and use immediately.[4] |
| DMSO:PBS (pH 7.2) (1:7) | 0.1 mg/mL[7] | ~0.22 mM | Demonstrates significant precipitation in aqueous buffers. |
| In Vivo Formulation | 4.18 mg/mL[5] | ~9.2 mM | Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[5] |
*Calculations based on a molecular weight of 454.0 g/mol for the hydrochloride salt.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (e.g., 4.54 mg).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM (e.g., 1 mL for 4.54 mg).
-
Dissolution: Vortex the solution vigorously. If full dissolution is not achieved, warm the tube in a 37°C water bath for 5-10 minutes and/or sonicate in an ultrasonic bath for a few minutes until the solution is clear.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -80°C for long-term stability.[2][6]
Protocol 2: Preparation of a Working Solution for Cell Culture (e.g., 10 µM)
-
Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution: Add the appropriate volume of the 10 mM stock solution to the pre-warmed medium to reach the final concentration of 10 µM (a 1:1000 dilution). For example, add 1 µL of 10 mM stock to 1 mL of medium.
-
Mixing: Immediately after adding the stock, mix thoroughly by pipetting or gentle vortexing to prevent precipitation.
-
Application: Use the final working solution immediately to treat cells.
Visualizations
Signaling Pathway of GSK-J4 Action
GSK-J4 is a selective inhibitor of the histone demethylases JMJD3 and UTX. By inhibiting these enzymes, GSK-J4 prevents the removal of the repressive H3K27me3 mark, leading to gene silencing. This mechanism impacts key inflammatory and developmental pathways, such as NF-κB and TGF-β.[9][10][11]
Caption: Mechanism of GSK-J4 action on the H3K27me3 epigenetic mark and downstream pathways.
Experimental Workflow: Solution Preparation for Cell-Based Assays
This workflow outlines the standard procedure for preparing a working solution of this compound for in vitro experiments.
Caption: Standard workflow for preparing this compound solutions for cell culture.
Troubleshooting Guide: Solubility Issues
Encountering solubility problems? Follow this logical troubleshooting workflow to identify and solve the issue.
Caption: A step-by-step guide for troubleshooting this compound solubility problems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. mdpi.com [mdpi.com]
- 10. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JMJD3 in the regulation of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK-J4 Hydrochloride In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving and administering GSK-J4 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a cell-permeable prodrug of GSK-J1.[1][2][3][4] Once inside the cell, it is rapidly hydrolyzed by cellular esterases into GSK-J1, its active form.[3][5] GSK-J1 is a potent and selective dual inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][4][6] By inhibiting these enzymes, GSK-J4 treatment leads to an increase in the levels of H3K27 trimethylation, which in turn modulates gene expression.[1] This mechanism is particularly relevant in studies of inflammation, where GSK-J4 has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[1][2][7]
Caption: Mechanism of action of this compound.
Q2: What is the recommended vehicle for dissolving this compound for in vivo studies?
The choice of vehicle depends on the desired administration route and whether a clear solution or a suspension is acceptable. A commonly used vehicle that forms a clear solution for intraperitoneal (i.p.) injection is a multi-component solvent system.[1][8] For oral administration or when a suspension is suitable, other vehicles can be used.
Q3: How do I prepare a this compound solution for intraperitoneal (i.p.) injection?
A widely cited protocol involves preparing a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[1][8] It is crucial to add and mix the solvents in a specific order to ensure proper dissolution. For detailed steps, refer to the Experimental Protocols section.
Troubleshooting Guide
Issue: The this compound powder is not dissolving or is precipitating out of solution.
-
Solution 1: Sequential Solvent Addition: Ensure that you are adding the components of the vehicle one by one and allowing the compound to dissolve at each step before adding the next solvent. A common mistake is to mix all vehicle components first and then add the drug.
-
Solution 2: Gentle Warming and Sonication: If precipitation or phase separation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1] Be cautious with temperature to avoid degradation of the compound.
-
Solution 3: Fresh Preparation: It is highly recommended to prepare the working solution for in vivo experiments freshly and use it on the same day.[1] Aqueous solutions, in particular, should not be stored for more than one day.[5]
-
Solution 4: Check Compound Purity and Storage: Ensure your this compound has been stored correctly (solid form is stable for ≥ 4 years at -20°C) and is of high purity.[3] Moisture can affect solubility.
Issue: What is the appropriate storage condition for this compound solutions?
-
Stock Solutions (in DMSO): Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the container is sealed tightly to prevent moisture absorption by DMSO, which can reduce solubility.[7]
-
Working/Aqueous Solutions: These should be prepared fresh for each experiment and are not recommended for long-term storage.[1][5]
Caption: Experimental workflow for dissolving GSK-J4 HCl.
Quantitative Data Summary
Table 1: Solubility and Vehicle Formulations
| Vehicle Composition | Solubility/State | Recommended Use/Route | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline/PBS | Clear Solution | Intraperitoneal (i.p.) | [1][8] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Clear Solution | Intraperitoneal (i.p.) | [7] |
| 3% DMSO, 97% Corn Oil | Suspension | i.p. or Gavage | [9] |
| Saline (0.9% NaCl) | 9.4 mg/mL | Oral Administration | [2] |
| DMSO | 84 mg/mL | In vitro stock | [5][7] |
| Water | 84 mg/mL | In vitro use | [5] |
| Ethanol | 84 mg/mL | In vitro use | [5][10] |
Table 2: Reported In Vivo Dosages and Administration
| Dosage | Administration Route & Frequency | Animal Model | Reference(s) |
| 10 mg/kg | i.p., every 2 days | Mice | [8] |
| 10 mg/kg | i.p., thrice-weekly for 10 weeks | Diabetic Mice | [1][6][11] |
| 0.5 mg/kg | i.p. | EAE Mouse Model | [1][6][11] |
Note: These dosages are for reference only. The optimal dose may vary depending on the animal model and experimental design.
Experimental Protocols
Protocol: Preparation of this compound in a Multi-Component Vehicle for Intraperitoneal (i.p.) Injection
This protocol is adapted from published methodologies for creating a clear solution.[1][8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Phosphate-buffered saline (PBS) or Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Methodology:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dosage (e.g., 10 mg/kg). Calculate the total mass of this compound required.
-
Initial Dissolution in DMSO: Add the weighed this compound powder to a sterile conical tube. Add the first solvent, DMSO, to a final concentration of 10% of the total volume. Vortex thoroughly until the powder is completely dissolved.
-
Addition of PEG300: To the clear DMSO solution, add PEG300 to a final concentration of 40% of the total volume. Vortex again until the solution is homogeneous.
-
Addition of Tween-80: Next, add Tween-80 to a final concentration of 5% of the total volume. Mix thoroughly. This surfactant is crucial for maintaining the stability of the solution.
-
Final Volume with Saline/PBS: Finally, add the aqueous component, saline or PBS, to bring the solution to its final volume (45% of the total). Mix until a clear, yellow solution is formed.[8]
-
Administration: Use the freshly prepared solution for intraperitoneal injection on the same day. Do not store this final working solution.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GSK J4 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: GSK-J4 Hydrochloride
Welcome to the technical support center for GSK-J4 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to address common issues encountered during its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C, where it is stable for at least three to four years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: We recommend preparing stock solutions in anhydrous DMSO.[2][3][4] These stock solutions are stable for up to one year when aliquoted and stored at -80°C to minimize freeze-thaw cycles.[2][3] For short-term storage, DMSO stock solutions can be kept at -20°C for up to one month.[2] Some suppliers also indicate stability for up to 6 months at -80°C in DMSO.[5]
Q3: Can I store this compound in aqueous solutions?
A3: It is strongly advised not to store this compound in aqueous solutions for any significant length of time.[6] GSK-J4 is an ethyl ester prodrug that is susceptible to hydrolysis in aqueous environments, converting to its active metabolite, GSK-J1.[1][6][7] All aqueous working solutions should be prepared fresh on the day of use from a DMSO stock.[5]
Q4: Is this compound sensitive to light?
Q5: What are the signs of this compound degradation?
A5: The primary degradation pathway for GSK-J4 in aqueous media is the hydrolysis of the ethyl ester to form the carboxylic acid, GSK-J1. In cell-based assays, this conversion is necessary for its inhibitory activity. However, premature hydrolysis in your experimental setup can lead to inconsistent results. Degradation can be monitored by analytical techniques such as HPLC, where a decrease in the GSK-J4 peak and the appearance of the GSK-J1 peak would be observed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in cell-based assays. | 1. Degradation of GSK-J4 in aqueous media before reaching the cells.2. Improper storage of stock solutions. | 1. Prepare fresh working solutions in your cell culture media immediately before each experiment from a frozen DMSO stock.2. Ensure DMSO stock solutions are aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. |
| Precipitation of the compound in aqueous media. | 1. Poor solubility of this compound in the final working solution.2. The final concentration of DMSO is too low to maintain solubility. | 1. Although soluble in water to a certain extent, high concentrations in aqueous buffers may lead to precipitation.[2][6] Ensure the final concentration does not exceed its solubility limit in your specific medium. 2. Check that the final DMSO concentration in your working solution is sufficient to maintain solubility, but be mindful of potential solvent toxicity in your experimental system. |
| Variability between experimental replicates. | 1. Inconsistent timing between the preparation of working solutions and their application.2. Different levels of exposure to light or elevated temperatures. | 1. Standardize the time between preparing the aqueous working solution and adding it to your experiment for all replicates.2. Protect all solutions from light and avoid unnecessary exposure to room temperature. |
Stability Data Summary
The following tables summarize the available stability information for this compound.
Table 1: Storage Conditions and Stability of Solid this compound
| Storage Temperature | Recommended Duration | Stability Reference |
| -20°C | ≥ 4 years | [1] |
| -20°C | 3 years | |
| -20°C | 2 years | [5] |
Table 2: Storage Conditions and Stability of this compound in Solution
| Solvent | Storage Temperature | Recommended Duration | Stability Reference |
| DMSO | -80°C | Up to 1 year | [3] |
| DMSO | -80°C | 6 months | [2][5] |
| DMSO | -20°C | Up to 1 month | [2][5] |
| DMSO | 4°C | Up to 2 weeks | [5] |
| Aqueous Solution | Any | Not recommended; prepare fresh for immediate use. | [6] |
Experimental Protocols
Protocol 1: Template for Assessing the Stability of this compound in Aqueous Solution using HPLC
This protocol provides a general framework for researchers to assess the stability of this compound in their specific experimental buffer.
Objective: To determine the rate of hydrolysis of GSK-J4 to GSK-J1 in an aqueous buffer at a specific temperature over time.
Materials:
-
This compound
-
GSK-J1 (as a reference standard)
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of GSK-J1 in anhydrous DMSO.
-
-
Preparation of Working Solution:
-
Dilute the this compound stock solution with the aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) but sufficient to maintain solubility.
-
-
Incubation and Sampling:
-
Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and immediately quench the reaction by diluting it in the initial mobile phase or another suitable organic solvent to prevent further degradation. Store these samples at -20°C until analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid modifier (e.g., 0.1% formic acid). A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
Set the UV detector to a wavelength where both GSK-J4 and GSK-J1 have good absorbance (e.g., near the λmax of 260 nm).[1]
-
Inject the prepared standards and the samples from the time course experiment.
-
-
Data Analysis:
-
Identify the peaks for GSK-J4 and GSK-J1 based on the retention times of the standards.
-
Calculate the peak areas for GSK-J4 and GSK-J1 at each time point.
-
Plot the percentage of remaining GSK-J4 as a function of time to determine its stability in the chosen buffer.
-
Visualizations
Caption: Hydrolysis of GSK-J4 to its active form, GSK-J1.
Caption: Experimental workflow for GSK-J4 stability testing.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. GSK J4 HCl|1373423-53-0|COA [dcchemicals.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with GSK-J4 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with GSK-J4 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable prodrug of GSK-J1.[1][2] Once inside the cell, it is rapidly hydrolyzed by esterases into GSK-J1, which is a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3][4] By inhibiting these enzymes, GSK-J4 leads to an increase in the global levels of H3K27me3, a histone mark associated with transcriptional repression.[5][6] It has also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[1][3][4]
Q2: What is the difference between GSK-J4 and GSK-J1?
A2: GSK-J4 is the ethyl ester prodrug of GSK-J1.[7] This modification makes GSK-J4 more cell-permeable. Inside the cell, GSK-J4 is converted to GSK-J1, the active inhibitor of JMJD3 and UTX.[1][8] GSK-J1 itself has a highly polar carboxylate group which limits its ability to cross cell membranes.[7]
Q3: What are the common cellular effects of GSK-J4 treatment?
A3: Treatment with GSK-J4 has been shown to induce a variety of cellular effects, which can be cell-type dependent. Common effects include inhibition of cell proliferation, induction of cell cycle arrest (often at the S phase), and promotion of apoptosis.[6][9][10] It can also modulate inflammatory responses and induce endoplasmic reticulum (ER) stress.[2][10][11]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1][3] For long-term storage, the solid powder form should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -20°C for several months.[7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than one day.[8]
Troubleshooting Inconsistent Results
Problem 1: I am not observing the expected increase in global H3K27me3 levels after GSK-J4 treatment.
-
Possible Cause 1: Insufficient Incubation Time or Concentration. The time course and effective concentration for observing changes in H3K27me3 can vary significantly between cell lines. Some studies report changes after 24-48 hours.[4][5]
-
Suggestion: Perform a time-course (e.g., 24, 48, 72 hours) and dose-response (e.g., 1-10 µM) experiment to determine the optimal conditions for your specific cell line.
-
-
Possible Cause 2: Cell-Line Specific Differences. Some cell lines may not show a significant global increase in H3K27me3, even though the inhibitor is active and affecting downstream targets.[5] For example, one study observed a drastic decrease in H3K27me1 but minor or no accumulation of H3K27me3 in certain prostate cancer cell lines.[5]
-
Possible Cause 3: Poor Compound Stability in Media. GSK-J4 in aqueous solutions may not be stable over long incubation periods.
-
Suggestion: For long-term experiments, consider replenishing the media with fresh GSK-J4 every 24-48 hours.
-
Problem 2: I am observing high levels of cytotoxicity or off-target effects.
-
Possible Cause 1: Concentration is too high. While effective concentrations are often in the low micromolar range, higher concentrations can lead to off-target effects and general toxicity.[5]
-
Suggestion: Titrate the concentration of GSK-J4 to find the lowest effective dose that produces the desired phenotype while minimizing toxicity. A cell viability assay (e.g., MTT or CCK8) is recommended.
-
-
Possible Cause 2: Off-Target Effects. GSK-J4 has been reported to have effects that may be independent of its demethylase activity. For instance, it can induce ER stress-related apoptosis.[2][11]
Problem 3: My in vivo experiment results are inconsistent.
-
Possible Cause 1: Poor Bioavailability or Improper Formulation. The solubility and stability of GSK-J4 in vehicle solutions for injection can impact its efficacy.
-
Possible Cause 2: Dosing and Schedule. The dose and frequency of administration are critical for maintaining effective concentrations in vivo.
Data Summary Tables
Table 1: In Vitro Activity and Working Concentrations
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (JMJD3) | 8.6 µM | Cell-free assay | [2][4] |
| IC50 (UTX) | 6.6 µM | Cell-free assay | [2][4] |
| IC50 (TNF-α production) | 9 µM | LPS-stimulated human primary macrophages | [3][4] |
| Effective Concentration | 5 µM | Mouse podocytes (48h) | [1][4] |
| Effective Concentration | 6-16 µM | Prostate cancer cell lines (24-72h) | [5] |
| Effective Concentration | 10 µM | Embryoid bodies (48h) | [17] |
| Effective Concentration | 2-10 µM | Human acute myeloid leukemia cells (48h) | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 90-91 mg/mL (~200 mM) | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. | [1] |
| Water | 84 mg/mL | - | [8] |
| Ethanol | 84 mg/mL | - | [8] |
| Saline (0.9% NaCl) | 9.4 mg/mL | Prepare fresh for optimal results. |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Levels in Cultured Cells
-
Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Treatment: The next day, treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Isolate whole-cell extracts. For more specific results, perform a histone extraction protocol.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.[10]
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 15. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining the Optimal Dose of GSK-J4 for a New Cell Line
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine the optimal dose of GSK-J4 for a new cell line. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is GSK-J4 and what is its mechanism of action?
GSK-J4 is a selective, cell-permeable small molecule that acts as a dual inhibitor of the H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A.[1][2] By inhibiting these enzymes, GSK-J4 leads to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), which is a repressive chromatin mark associated with gene silencing.[3][4] This epigenetic modification can, in turn, affect various cellular processes, including cell proliferation, apoptosis, and inflammation.[3][5]
Q2: What is a typical starting concentration range for GSK-J4 in cell culture experiments?
The effective concentration of GSK-J4 can vary significantly depending on the cell line and the biological question being addressed. Based on published studies, a reasonable starting point for a dose-response experiment would be in the low micromolar (µM) range.
| Cell Line Type | Typical Concentration Range | Reference |
| Cardiomyocytes | 2.5 µM - 10 µM | [6] |
| Acute Myeloid Leukemia (KG-1a) | 2 µM - 10 µM | [7][8] |
| Retinoblastoma (Y79, WERI-Rb1) | Concentrations up to 10 µM | [5] |
| Prostate Cancer (PC-3, LNCaP) | 1 µM - 100 µM (IC50 around 20-30 µM) | [9] |
| Mouse Dendritic Cells | 25 nM | [10] |
It is recommended to perform a broad dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store GSK-J4 for in vitro experiments?
GSK-J4 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1][2] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control.
Q4: What are the expected cellular effects of GSK-J4 treatment?
The cellular effects of GSK-J4 are context-dependent and can include:
-
Inhibition of cell proliferation: GSK-J4 has been shown to reduce cell viability in a dose-dependent manner in various cancer cell lines.[8][9]
-
Induction of apoptosis: Treatment with GSK-J4 can lead to programmed cell death.[5][8]
-
Cell cycle arrest: GSK-J4 can cause cells to accumulate at specific phases of the cell cycle, such as the S or G2/M phase.[5][8]
-
Modulation of inflammatory responses: GSK-J4 can inhibit the production of pro-inflammatory cytokines like TNF-α.[1]
-
Induction of endoplasmic reticulum (ER) stress. [8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of GSK-J4 at expected concentrations. | 1. Inactive compound: The GSK-J4 may have degraded due to improper storage or handling. 2. Cell line resistance: The new cell line may be insensitive to GSK-J4's mechanism of action. 3. Incorrect dosage: The concentrations used may be too low for the specific cell line. | 1. Purchase fresh GSK-J4 from a reputable supplier. Ensure proper storage and handling (aliquot and store at -80°C). 2. Verify the expression of KDM6A/B in your cell line. Consider using a positive control cell line known to be sensitive to GSK-J4. 3. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 50 or 100 µM). |
| High background toxicity in vehicle control wells. | High DMSO concentration: The final concentration of DMSO in the culture medium may be too high, causing cellular stress or death. | Ensure the final DMSO concentration is kept at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control in all experiments that matches the highest DMSO concentration used in the GSK-J4 treated wells. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment. 2. Inconsistent drug treatment duration: Different exposure times to GSK-J4. 3. Reagent variability: Using different batches of GSK-J4 or other reagents. | 1. Ensure accurate and consistent cell counting and seeding for each experiment. 2. Standardize the incubation time with GSK-J4 for all experiments. 3. If possible, use the same batch of reagents for a set of related experiments. When switching to a new batch, consider performing a bridging experiment to ensure consistency. |
| Precipitation of GSK-J4 in the culture medium. | Poor solubility: The concentration of GSK-J4 may be too high for the aqueous culture medium, or the stock solution was not properly dissolved. | Ensure the GSK-J4 is fully dissolved in the DMSO stock solution before diluting it in the culture medium. Prepare the final working solution fresh for each experiment. If precipitation persists, consider using a formulation with solubilizing agents like PEG300 and Tween 80, though this is more common for in vivo studies.[6] |
Experimental Protocols
Protocol 1: Determining the IC50 of GSK-J4 using a Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of GSK-J4 in a new cell line.
Materials:
-
Your new cell line
-
Complete cell culture medium
-
GSK-J4
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CCK-8 or MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
GSK-J4 Preparation and Treatment:
-
Prepare a 10 mM stock solution of GSK-J4 in anhydrous DMSO.
-
Perform serial dilutions of the GSK-J4 stock solution in complete culture medium to prepare 2X working solutions. A suggested range for the final concentrations is 0.1, 0.5, 1, 2.5, 5, 10, 25, and 50 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest GSK-J4 concentration) and a no-treatment control (medium only).
-
Remove the medium from the cells and add 100 µL of the 2X GSK-J4 working solutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). The incubation time should be consistent and based on the cell line's doubling time and the experimental goals.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 reagent per 100 µL of medium).
-
Incubate the plate for the recommended time (e.g., 1-4 hours for CCK-8).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the cell viability (%) against the log of the GSK-J4 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Signaling Pathway of GSK-J4 Action
Caption: Mechanism of action of GSK-J4 leading to cellular effects.
Experimental Workflow for Optimal Dose Determination
Caption: Workflow for determining the optimal dose of GSK-J4.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 8. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: GSK-J4 Hydrochloride Time-Course Experiment Design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing GSK-J4 hydrochloride in time-course experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable prodrug of GSK-J1.[1][2] It functions as a potent and selective dual inhibitor of the H3K27me3/me2 demethylases, specifically targeting Jumonji domain-containing protein D3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat protein, X-linked (UTX/KDM6A).[1][3][4] By inhibiting these enzymes, GSK-J4 leads to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a mark associated with gene silencing.[5][6] This epigenetic modification subsequently alters gene expression, impacting various cellular processes.
Q2: What are the common applications of GSK-J4 in research?
A2: GSK-J4 is widely used to investigate the role of H3K27 demethylation in various biological processes. Its anti-inflammatory properties are leveraged in studies of autoimmune disorders and inflammatory responses, where it has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[1][3] In cancer research, GSK-J4 is utilized to induce apoptosis, cell cycle arrest, and inhibit proliferation in various cancer cell lines.[5][6] It is also employed in developmental biology and regenerative medicine to study cellular differentiation and lineage commitment.
Q3: What is a typical starting concentration and incubation time for in vitro experiments?
A3: The optimal concentration and incubation time for GSK-J4 are highly dependent on the cell type and the specific biological question being addressed. However, based on published studies, a general starting point can be recommended. For in vitro cell culture experiments, concentrations typically range from the nanomolar (nM) to the low micromolar (µM) range.[2][4][7][8] Incubation times can vary from a few hours to several days, depending on the desired endpoint.[7][9][10] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Summary of In Vitro Experimental Parameters
| Cell Line/Type | Concentration | Incubation Time | Observed Effect | Reference |
| Human Primary Macrophages | 9 µM (IC50) | Not Specified | Inhibition of LPS-induced TNF-α production | [3][4] |
| Mouse Podocytes | 5 µM | 48 hours | 3-fold increase in H3K27me3 content | [10] |
| Prostate Cancer Cells (R1-AD1, R1-D567, CWR22Rv-1, PC3) | 0 - 32 µM | 72 hours | Reduced cell viability | [2] |
| Human Acute Myeloid Leukemia Cells (KG-1a) | 2 - 10 µM | 48 hours | Apoptosis induction | [2] |
| Human Medulloblastoma Cell Line (DaoY) | 6 µM | Not Specified | Significant inhibition of tumor cell growth | [8] |
| Dendritic Cells (DCs) | 10, 25 nM | Not Specified | Promotion of Treg cell differentiation | [4] |
Troubleshooting Guide
Problem 1: No observable effect or weak response to GSK-J4 treatment.
-
Possible Cause 1: Suboptimal Concentration. The concentration of GSK-J4 may be too low for your specific cell type.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 100 nM to 25 µM) to determine the optimal effective concentration.
-
-
Possible Cause 2: Insufficient Incubation Time. The treatment duration may not be long enough to observe the desired biological effect.
-
Solution: Design a time-course experiment, treating cells for various durations (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for your endpoint analysis.
-
-
Possible Cause 3: Poor Cell Permeability in Your System. Although GSK-J4 is designed to be cell-permeable, efficiency can vary between cell types.
-
Solution: Confirm the increase in global H3K27me3 levels via Western blot or immunofluorescence to verify that GSK-J4 is entering the cells and inhibiting its targets.
-
-
Possible Cause 4: Compound Instability. Improper storage or handling of this compound can lead to degradation.
-
Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO and store them at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles. For working solutions, it is recommended to prepare them fresh for each experiment.
-
Problem 2: High levels of cell death or cytotoxicity observed.
-
Possible Cause 1: Concentration is too high. GSK-J4 can induce apoptosis, and excessive concentrations can lead to widespread, non-specific cell death.[2][6][12]
-
Solution: Perform a dose-response experiment to find a concentration that elicits the desired biological effect without causing excessive cytotoxicity. Consider using a lower concentration for a longer duration.
-
-
Possible Cause 2: Off-target effects. At higher concentrations, the risk of off-target effects increases.
-
Solution: Use the lowest effective concentration determined from your dose-response studies. To confirm that the observed phenotype is due to the inhibition of JMJD3/UTX, consider using a structurally different inhibitor or a genetic approach like siRNA-mediated knockdown of KDM6A/B.[13]
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions. Differences in cell density, passage number, or media composition can affect cellular responses to GSK-J4.
-
Solution: Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range for all experiments.
-
-
Possible Cause 2: Inconsistent GSK-J4 Preparation. Variations in the preparation of GSK-J4 stock and working solutions can lead to inconsistent final concentrations.
-
Solution: Prepare a large batch of stock solution, aliquot it, and store it properly. Use a precise method for diluting the stock to the final working concentration.
-
Experimental Protocols
Protocol 1: Determining Optimal GSK-J4 Concentration (Dose-Response)
-
Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 96-well for viability assays, 6-well for protein/RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of analysis.
-
GSK-J4 Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is from 0.1 µM to 25 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest GSK-J4 treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GSK-J4 or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 or 72 hours).
-
Analysis: Analyze the desired endpoint. For example, assess cell viability using an MTT or CellTiter-Glo assay, or measure the expression of a target gene or protein.
-
Data Interpretation: Plot the response (e.g., % viability) against the GSK-J4 concentration to determine the EC50 or the optimal concentration for subsequent experiments.
Protocol 2: Establishing an Experimental Time-Course
-
Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Treat the cells with the predetermined optimal concentration of GSK-J4 and a vehicle control.
-
Time-Point Harvesting: Harvest cells at various time points after treatment (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Analysis: Perform the desired analysis on the harvested samples. This could include:
-
Western Blot: To analyze changes in protein levels, such as H3K27me3, or downstream targets.
-
qRT-PCR: To measure changes in the mRNA expression of target genes.
-
Flow Cytometry: To analyze cell cycle progression or apoptosis.
-
-
Data Interpretation: Plot the measured parameter against time to understand the dynamics of the cellular response to GSK-J4.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a time-course experiment with GSK-J4.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. GSK J4 |Histone demethylase inhibitor | Hello Bio [hellobio.com]
- 12. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of GSK-J4 hydrochloride at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of GSK-J4 hydrochloride, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeable prodrug of GSK-J1.[1][2][3] GSK-J1 is a potent and selective dual inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][4][5][6] By inhibiting these demethylases, GSK-J4 leads to an increase in the global levels of H3K27me3, a repressive epigenetic mark, thereby altering gene expression.[4][6] This modulation of gene expression underlies its effects on cell proliferation, apoptosis, and inflammation.
Q2: At what concentrations does this compound typically exhibit cytotoxic effects?
A2: The cytotoxic effects of GSK-J4 are cell-line dependent and are generally observed in the micromolar range. For instance, in various cancer cell lines, GSK-J4 has been shown to reduce cell proliferation and induce apoptosis at concentrations ranging from 2 µM to 24 µM.[1][7] It is important to determine the optimal concentration for your specific cell line and experimental conditions through a dose-response study.
Q3: Is this compound cytotoxic to normal cells?
A3: Some studies suggest that GSK-J4 has selective cytotoxicity towards cancer cells with minimal effects on normal cells at similar concentrations.[8][9] For example, one study showed that while GSK-J4 inhibited proliferation and induced apoptosis in glioma cells, it had no obvious effect on human brain microvascular endothelial cells (hCMEC).[8][10] However, it is always recommended to test the cytotoxicity of GSK-J4 on a relevant normal cell line in parallel with your experimental cells.
Q4: What are the observed cellular effects of high concentrations of this compound?
A4: High concentrations of this compound have been reported to induce a variety of cellular effects, including:
-
Inhibition of cell proliferation: A dose-dependent decrease in cell viability has been observed in numerous cancer cell lines.[7][11][12]
-
Induction of apoptosis: GSK-J4 can trigger programmed cell death, as evidenced by increased levels of apoptosis-related proteins like cleaved caspase-9 and Bax.[11][13]
-
Cell cycle arrest: The compound can cause cells to accumulate in a specific phase of the cell cycle, often the S phase.[11][13]
-
Induction of endoplasmic reticulum (ER) stress: GSK-J4 has been shown to increase the expression of ER stress-related proteins, which can lead to apoptosis.[6][13]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity observed in my cell line.
-
Possible Cause 1: High concentration. The effective concentration of GSK-J4 can vary significantly between cell lines. A concentration that is optimal for one cell line may be highly toxic to another.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) and narrow down to a more specific range.
-
-
Possible Cause 2: Solvent toxicity. GSK-J4 is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control.
-
-
Possible Cause 3: Cell line sensitivity. Your cell line may be particularly sensitive to the inhibition of JMJD3/UTX.
-
Troubleshooting Step: Review the literature for studies using GSK-J4 on your specific cell line or similar cell types to gauge expected sensitivity.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Compound stability. this compound solutions may degrade over time, especially if not stored properly.
-
Troubleshooting Step: Prepare fresh stock solutions of GSK-J4 for each experiment. If using frozen stocks, avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage and -20°C for short-term storage.[4]
-
-
Possible Cause 2: Cell passage number. The characteristics and sensitivity of cell lines can change with high passage numbers.
-
Troubleshooting Step: Use cells within a consistent and low passage number range for all experiments.
-
-
Possible Cause 3: Variability in cell seeding density. Inconsistent initial cell numbers can lead to variability in the final readout of cytotoxicity assays.
-
Troubleshooting Step: Ensure accurate and consistent cell counting and seeding for all experiments.
-
Quantitative Data Summary
Table 1: Cytotoxic Concentrations of this compound in Various Cell Lines
| Cell Line | Assay Type | Effective Concentration | Incubation Time | Effect | Reference |
| CUTLL1 | Growth inhibitory assay | 2 µM | - | Affects cell growth | [1] |
| CUTLL1 | Apoptosis assay | 2 µM | - | Induces apoptosis | [1] |
| CWR22Rv-1 | Cell Proliferation | ED50 ~3 µM | 72h | 50% reduction of cell proliferation | [7][12] |
| R1-D567 | Cell Proliferation | ED50 ~4 µM | 72h | 50% reduction of cell proliferation | [7][12] |
| R1-AD1 | Cell Proliferation | ED50 ~8 µM | 72h | 50% reduction of cell proliferation | [7][12] |
| PC3 | Cell Proliferation | ED50 ~24 µM | 72h | 50% reduction of cell proliferation | [7] |
| KG-1a | Cell Viability (CCK-8) | 2, 4, 6, 8, 10 µM | 24, 48, 72, 96h | Dose-dependent decrease in viability | [11] |
| U87 and U251 (Glioma) | Cell Proliferation (CCK-8) | 4 µM, 8 µM | 24h | Concentration-dependent inhibition | [8] |
| U87 and U251 (Glioma) | Apoptosis Assay | 4 µM, 8 µM | 24h | Induces apoptosis | [8] |
Table 2: IC50 Values of this compound
| Target/Process | Cell Line/System | IC50 | Reference |
| JMJD3/KDM6B | Cell-free assay | 8.6 µM | [4][6] |
| UTX/KDM6A | Cell-free assay | 6.6 µM | [4][6] |
| TNF-α production | Human primary macrophages | 9 µM | [4][5][6] |
| T. gondii | In vitro | 2.37 µM | [9] |
Experimental Protocols
1. Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from a study on acute myeloid leukemia KG-1a cells.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Treatment: After allowing cells to adhere (if applicable), treat them with various concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10 µM) for the desired incubation times (e.g., 24, 48, 72, and 96 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of GSK-J4 used.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated or vehicle-treated cells).
2. Apoptosis Assessment using Flow Cytometry
This protocol is a general guide based on common methodologies.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK-J4 HCl Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. oncotarget.com [oncotarget.com]
- 11. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum on GSK-J4 hydrochloride activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-J4 hydrochloride. The information addresses common issues encountered during experiments, with a particular focus on the impact of serum on the compound's activity.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the use of this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no activity of GSK-J4 in cell culture. | Premature hydrolysis of GSK-J4 by serum esterases: GSK-J4 is a cell-permeable ethyl ester prodrug of the active inhibitor, GSK-J1. Fetal Bovine Serum (FBS) and other sera contain esterases that can hydrolyze GSK-J4 to the cell-impermeable GSK-J1 in the culture medium, preventing it from reaching its intracellular target. | - Perform experiments in serum-free or low-serum (e.g., <1%) conditions. - Serum-starve cells for 4-24 hours before adding GSK-J4. [1][2] - If serum is necessary, minimize the incubation time of GSK-J4 with serum-containing medium. - Consider using a heat-inactivated serum, as this may reduce some esterase activity, although complete inactivation is not guaranteed. |
| Inconsistent results between experiments. | Variability in serum batches: Different lots of FBS can have varying levels of esterase activity, leading to inconsistent hydrolysis of GSK-J4. | - Test and qualify a single lot of FBS for your series of experiments. - Minimize the use of serum where possible. - Include a positive control with a known response to GSK-J4 in each experiment. |
| GSK-J4 appears to have a lower potency than expected based on literature. | Suboptimal experimental conditions: In addition to serum interference, factors like cell density, incubation time, and the specific cell line can influence the apparent potency of GSK-J4. | - Optimize GSK-J4 concentration and incubation time for your specific cell line and assay. - Ensure that the final concentration of the solvent (e.g., DMSO) is not affecting cell viability or the assay readout. |
| Precipitation of GSK-J4 in culture medium. | Poor solubility: this compound has limited solubility in aqueous solutions. | - Prepare a high-concentration stock solution in a suitable solvent like DMSO. [3] - When diluting into aqueous medium, ensure rapid mixing to avoid precipitation. - Do not exceed the solubility limit of GSK-J4 in the final culture medium. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
GSK-J4 is a cell-permeable prodrug of GSK-J1.[1] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases into its active form, GSK-J1. GSK-J1 is a potent and selective inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[4][5] By inhibiting these demethylases, GSK-J1 leads to an increase in the levels of the repressive histone mark H3K27me3, which in turn modulates gene expression.
2. Why is serum a concern when using GSK-J4?
Fetal bovine serum (FBS) and other animal sera contain carboxylesterases and other ester-hydrolyzing enzymes.[6] These enzymes can prematurely convert the cell-permeable GSK-J4 into the cell-impermeable active form, GSK-J1, in the cell culture medium. This extracellular conversion significantly reduces the amount of GSK-J4 that can enter the cells, leading to a decrease in its apparent biological activity.
3. Should I use serum-free medium for my GSK-J4 experiments?
Whenever possible, it is highly recommended to conduct experiments with GSK-J4 in serum-free or low-serum conditions to ensure maximal potency and reproducibility. If serum is required for cell health, serum starvation for a period before treatment is a common and effective strategy.[1][2]
4. What is the difference between GSK-J4 and GSK-J1?
GSK-J4 is the ethyl ester prodrug, which is cell-permeable. GSK-J1 is the active carboxylic acid form, which is a potent inhibitor of JMJD3/UTX but is largely cell-impermeable due to its polar nature.[4][7] GSK-J4 is designed to deliver the active GSK-J1 into the cell.
5. What are the typical working concentrations for GSK-J4?
The effective concentration of GSK-J4 can vary significantly depending on the cell type, assay, and the presence of serum. Reported concentrations in cellular assays range from the low micromolar (e.g., 0.5 µM) to higher micromolar concentrations (e.g., 20 µM).[2][8] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of GSK-J4 and its active form, GSK-J1, from various studies. Note the significant difference in potency between the cell-free and cell-based assays, which is influenced by factors such as cell permeability and potential hydrolysis by serum esterases.
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |
| GSK-J1 | Cell-free (AlphaScreen) | JMJD3 (KDM6B) | 60 nM | [1][5] |
| GSK-J1 | Cell-free (AlphaScreen) | UTX (KDM6A) | ~60 nM | |
| GSK-J4 | Cell-free (Mass Spec) | JMJD3 (KDM6B) | > 50 µM | [9] |
| GSK-J4 | Cellular (TNFα production) | Human Primary Macrophages | 9 µM | |
| GSK-J4 | Cellular (Viability) | Y79 Retinoblastoma Cells | 0.68 µM (48h) | [8] |
| GSK-J4 | Cellular (Viability) | WERI-Rb1 Retinoblastoma Cells | 2.15 µM (48h) | [8] |
| GSK-J4 | Cellular (Viability) | PC-3 Prostate Cancer Cells | ~20 µM (48h) | [2] |
| GSK-J4 | Cellular (Viability) | LNCaP Prostate Cancer Cells | ~20 µM (48h) | [2] |
Note: The cellular IC50 values for GSK-J4 were likely determined in experiments using serum-containing media, which may result in an underestimation of its intrinsic cellular potency due to extracellular hydrolysis.
Experimental Protocols
1. General Protocol for Cell Treatment with this compound
This protocol provides a general guideline for treating adherent cells with GSK-J4, minimizing the impact of serum.
-
Cell Seeding: Plate cells at the desired density in complete growth medium (containing serum) and allow them to adhere and grow for 24 hours.
-
Serum Starvation (Recommended): Gently aspirate the complete growth medium. Wash the cells once with serum-free medium. Add fresh serum-free or low-serum (e.g., 0.5-1% FBS) medium and incubate for 4-24 hours.
-
Preparation of GSK-J4 Working Solution: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution to the desired final concentration in the appropriate medium (serum-free or low-serum).
-
Cell Treatment: Remove the starvation medium and add the medium containing the desired concentration of GSK-J4. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Proceed with your specific downstream assays (e.g., Western blotting for H3K27me3 levels, gene expression analysis, cell viability assays).
2. Western Blot for Detection of H3K27me3 Levels
-
Cell Lysis: After treatment with GSK-J4, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Visualizations
Caption: Mechanism of GSK-J4 action and serum interference.
Caption: Recommended workflow for GSK-J4 cell-based experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carboxylesterases in rat and human sera and their relationship of serum aryl acylamidases and cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-J4 (hydrochloride), Bioactive Small Molecules - Epigenetics [epigenhub.com]
Technical Support Center: Interpreting Unexpected Phenotypic Effects of GSK-J4
Welcome to the technical support center for GSK-J4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuanced effects of GSK-J4 in various experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help interpret unexpected phenotypic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK-J4?
GSK-J4 is a cell-permeable ethyl ester prodrug of GSK-J1. Its primary and most well-characterized function is the competitive inhibition of the 2-oxoglutarate (α-ketoglutarate) binding site of the Jumonji domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3).[1][2][3] This inhibition is expected to lead to an increase in the global levels of histone H3 lysine 27 di- and tri-methylation (H3K27me2/3), which are epigenetic marks generally associated with transcriptional repression.[4][5]
Q2: I observed a decrease in H3K27me3 levels on my gene of interest after GSK-J4 treatment. Isn't this counterintuitive?
This is a documented and unexpected effect observed in specific contexts. While GSK-J4 is expected to increase global H3K27me3, some studies have reported a paradoxical decrease in H3K27me3 enrichment at the promoters of certain genes in specific cell lines, such as the DU-145-luc prostate cancer cell line.[6][7] The exact mechanism is not fully understood but may be influenced by the cellular context, including the status of other signaling pathways (e.g., PTEN/AKT) that could indirectly regulate histone methylation dynamics.[6][7] It is also possible that GSK-J4 has off-target effects that could contribute to this observation.
Q3: Is GSK-J4 completely selective for KDM6A and KDM6B?
No, while GSK-J4 shows high potency against KDM6A and KDM6B, it is not entirely selective. Studies have shown that GSK-J4 can also inhibit other subfamilies of Jumonji histone demethylases, such as KDM5B and KDM4C, with similar IC50 values in some assays.[8][9] This lack of absolute specificity is a critical consideration when interpreting experimental results, as the observed phenotype may be a consequence of inhibiting multiple demethylases.
Q4: My cells are undergoing apoptosis and cell cycle arrest after GSK-J4 treatment. Is this a known effect?
Yes, GSK-J4 has been frequently reported to induce apoptosis and cell cycle arrest in a variety of cancer cell lines.[1][10][11][12][13] The specific phase of cell cycle arrest can vary, with reports of both S-phase and G2/M phase arrest.[1][11][12] These effects are often independent of the canonical H3K27me3 pathway and can be mediated by other mechanisms.
Q5: What are the potential mechanisms for GSK-J4-induced apoptosis and cell cycle arrest?
Several pathways have been implicated in GSK-J4-induced apoptosis and cell cycle arrest:
-
Endoplasmic Reticulum (ER) Stress: GSK-J4 can induce ER stress, leading to the upregulation of proteins like GRP78, ATF4, and caspase-12.[1][11][14] This can, in turn, trigger apoptosis and cell cycle arrest. Inhibition of ER stress has been shown to attenuate these effects of GSK-J4.[1][11][14]
-
PKC-α/p-Bcl2 Pathway: GSK-J4 can inhibit the PKC-α/p-Bcl2 anti-apoptotic pathway, leading to increased levels of pro-apoptotic proteins like Bax and cleaved caspase-9.[1][11]
-
PI3K/AKT/NF-κB Pathway: In some cancers, like retinoblastoma, GSK-J4 has been shown to suppress the PI3K/AKT/NF-κB signaling pathway, which is crucial for cell survival and proliferation.[12]
-
Regulation of Cell Cycle Proteins: GSK-J4 can modulate the expression of key cell cycle regulators, such as downregulating Cyclin D1 and Cyclin A2, and upregulating the cyclin-dependent kinase inhibitor p21.[1][11]
Q6: I'm observing lipid peroxidation and a specific type of cell death in my experiments with GSK-J4. Could this be ferroptosis?
This is a plausible and documented effect, particularly in the context of metabolic stress. In cardiomyocytes subjected to lipotoxicity, GSK-J4 was found to protect against ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[15][16][17][18] GSK-J4 achieved this by preserving H3K27me3 levels at the promoter of ACSL4, a key enzyme in ferroptosis, thereby suppressing its expression.[15][16]
Q7: Are there any other unexpected mechanisms of action for GSK-J4 that I should be aware of?
A recent hypothesis suggests that GSK-J4 may act as a metal chelator, particularly for zinc.[19] This could lead to an intracellular influx of zinc, triggering metallothionein and metal stress responses that are independent of its demethylase inhibitory activity.[19] This potential "off-target" effect related to metal homeostasis is an important consideration for data interpretation.
Troubleshooting Guides
Problem 1: Inconsistent or paradoxical effects on H3K27me3 levels.
| Possible Cause | Troubleshooting Steps |
| Cell-type specific effects | The cellular context, including the expression levels of other epigenetic modifiers and the status of signaling pathways (e.g., PTEN/AKT), can influence the outcome of GSK-J4 treatment.[6][7] Compare your results with published data for your specific cell line, if available. Consider using a different cell line as a control. |
| Off-target inhibition | GSK-J4 can inhibit other KDM subfamilies.[8][9] To confirm the role of KDM6A/B, consider using complementary approaches such as siRNA or shRNA-mediated knockdown of KDM6A and KDM6B. |
| Antibody specificity in ChIP | Ensure the specificity of your H3K27me3 antibody. Run appropriate controls, including isotype controls and validation by Western blot. |
| Time-course of treatment | The effect on H3K27me3 levels may be transient. Perform a time-course experiment to capture the dynamics of histone methylation changes. |
Problem 2: High levels of cytotoxicity and apoptosis not correlating with expected changes in H3K27me3.
| Possible Cause | Troubleshooting Steps |
| ER stress induction | GSK-J4 can induce apoptosis via ER stress.[1][11][14] Assess markers of ER stress (e.g., GRP78, ATF4, CHOP) by Western blot or qPCR. Consider co-treatment with an ER stress inhibitor like 4-PBA to see if the phenotype is rescued.[11][14] |
| Inhibition of pro-survival pathways | GSK-J4 may be inhibiting pathways like PI3K/AKT/NF-κB or PKC-α/p-Bcl2.[1][11][12] Analyze the phosphorylation status and expression levels of key proteins in these pathways. |
| Induction of ferroptosis | If your experimental system involves metabolic stress or lipid metabolism, consider the possibility of ferroptosis.[15][16][17][18] Measure markers of lipid peroxidation (e.g., using C11-BODIPY) and consider co-treatment with a ferroptosis inhibitor like ferrostatin-1. |
| Metal chelation effects | The observed cytotoxicity might be related to metal stress.[19] While challenging to directly test, be aware of this possibility, especially if you observe transcriptional signatures related to metal ion homeostasis. |
Quantitative Data Summary
Table 1: IC50 Values of GSK-J4 in Various Applications
| Target/Process | Cell Line/System | IC50 Value | Reference |
| KDM6B (JMJD3) | In vitro AlphaLISA assay | 8.6 µM | [9] |
| KDM6A (UTX) | In vitro AlphaLISA assay | 6.6 µM | [9] |
| TNF-α production | LPS-stimulated human primary macrophages | 9 µM | [3] |
| Cell Viability | PC3 (prostate cancer) | ~20 µM (48h) | [8] |
| Cell Viability | LNCaP (prostate cancer) | ~20 µM (48h) | [8] |
| Cell Viability | Y79 (retinoblastoma) | 0.68 µM (48h) | [12] |
| Cell Viability | WERI-Rb1 (retinoblastoma) | 2.15 µM (48h) | [12] |
| Cell Viability | PC3 (prostate cancer) | 1.213 µM | [20] |
| Cell Viability | C42B (prostate cancer) | 0.7166 µM | [20] |
| T. gondii inhibition | In vitro | 2.37 µM | [2] |
| Cytotoxicity (TD50) | Human foreskin fibroblasts (HFF) | 34.6 µM | [2] |
Experimental Protocols
1. General Cell Culture Treatment with GSK-J4
-
Reconstitution: Prepare a stock solution of GSK-J4 in DMSO (e.g., 10-20 mM). Store at -20°C or -80°C.
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the treatment period. Allow cells to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of GSK-J4. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.
-
Incubation: Incubate cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
2. Cell Viability Assay (MTT/CCK-8)
-
Seed cells in a 96-well plate and treat with a range of GSK-J4 concentrations as described above.[8]
-
At the end of the treatment period, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
For MTT assays, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
3. Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with GSK-J4 or vehicle control in a 6-well plate.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
4. Cell Cycle Analysis
-
Treat and harvest cells as for the apoptosis assay.
-
Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Expected on-target pathway of GSK-J4 action.
Caption: GSK-J4-induced apoptosis via ER stress.
Caption: GSK-J4's role in mitigating ferroptosis.
References
- 1. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 8. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 16. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
Long-term storage of GSK-J4 hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of GSK-J4 hydrochloride powder.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for this compound powder?
This compound powder is stable for at least three years when stored at -20°C.[1][2] Some suppliers also indicate stability for up to four years at this temperature. For shorter periods, storage at 4°C is acceptable for up to two years.[3] It is crucial to keep the container tightly sealed and protected from moisture.
2. How should I prepare and store stock solutions of this compound?
Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][5] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[3][4][5] When preparing solutions, it is best practice to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[2]
3. What should I do if the this compound powder does not dissolve completely?
If you encounter solubility issues, gentle warming of the solution at 37°C for 10 minutes and/or sonication is recommended to aid dissolution.[1] Ensure you are using a high-purity, anhydrous solvent.
4. Can I store aqueous solutions of this compound?
Aqueous solutions of this compound are not recommended for long-term storage. They should be prepared fresh on the day of use and should not be stored for more than one day.[6]
5. Are there any known incompatibilities with common cell culture media?
There is no specific information available regarding incompatibilities with particular cell culture media components. However, as with any small molecule inhibitor, it is advisable to perform a vehicle control experiment to ensure that the solvent (e.g., DMSO) at the final working concentration does not affect cell viability or the experimental outcome.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in stock solution upon thawing | - Solution was not fully dissolved initially.- Solvent has absorbed moisture.- Storage temperature fluctuated. | - Warm the vial to 37°C and vortex or sonicate to redissolve.- Use fresh, anhydrous DMSO for future stock solution preparation.- Ensure consistent storage at -20°C or -80°C and aliquot to minimize freeze-thaw cycles.[4][5] |
| Inconsistent experimental results | - Degradation of GSK-J4 due to improper storage or multiple freeze-thaw cycles.- Inaccurate pipetting of the highly concentrated stock solution. | - Prepare fresh stock solutions from the powder.- Use properly calibrated pipettes and ensure thorough mixing when diluting the stock solution into the final experimental medium. |
| Low potency or lack of expected biological effect | - GSK-J4 is a prodrug and requires intracellular esterases to be hydrolyzed to its active form, GSK-J1.[6] Cell types with low esterase activity may show a reduced response.- Incorrect final concentration in the experiment. | - Verify the esterase activity of your cell line if possible.- Confirm all dilution calculations and ensure accurate preparation of working solutions. |
Data Presentation
Storage and Stability of this compound
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | ≥ 3 years | [1][2] |
| 4°C | 2 years | [3] | |
| Stock Solution in DMSO | -80°C | 6 - 12 months | [4][5] |
| -20°C | 1 month | [3][4] | |
| Aqueous Solution | 4°C | ≤ 1 day | [6] |
Solubility of this compound
| Solvent | Concentration | Citations |
| DMSO | 50 mg/mL (110.14 mM) | [1] |
| Ethanol | 20 mg/mL (44.06 mM) | [1] |
| Water | Insoluble | [2] |
Note: Solubility can vary slightly between batches.
Experimental Protocols
Key Experiment: Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol outlines the steps to assess the inhibitory effect of GSK-J4 on the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated primary human macrophages.
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -80°C.
-
LPS Solution: Prepare a 1 mg/mL stock solution of LPS in sterile, endotoxin-free water.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
2. Cell Culture and Treatment:
-
Plate primary human macrophages in a 24-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
On the day of the experiment, prepare serial dilutions of the GSK-J4 stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Pre-treat the cells with the different concentrations of GSK-J4 or a vehicle control (DMSO at the same final concentration) for 1 hour.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL for 6 hours.
3. Measurement of TNF-α Production:
-
After the 6-hour incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each GSK-J4 concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the GSK-J4 concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of GSK-J4 Action
Caption: GSK-J4 inhibits JMJD3/UTX, preventing H3K27me3 demethylation and TNF-α transcription.
Experimental Workflow for GSK-J4 Handling and Use
Caption: Recommended workflow for storing, preparing, and using this compound.
References
Technical Support Center: GSK-J4 Hydrochloride
For researchers, scientists, and drug development professionals utilizing GSK-J4 hydrochloride, this technical support center provides essential guidance on handling, storage, and experimental use. This compound is a potent, cell-permeable prodrug of GSK-J1, a selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX.[1][2][3][4] Its hygroscopic nature necessitates careful handling to ensure experimental success and maintain compound integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for at least two to four years.[3][5] For short-term storage, some suppliers suggest room temperature is acceptable, though -20°C is the most consistently recommended temperature for maintaining long-term integrity.[5]
Q2: How should I handle this compound powder, given its hygroscopic nature?
A2: Due to its hygroscopic properties, it is crucial to handle this compound in a dry environment. While the compound is a crystalline solid, exposure to moisture can impact its stability and solubility.[5] It is best practice to handle the powder in a glove box with an inert atmosphere or, at a minimum, to allow the container to equilibrate to room temperature before opening to prevent condensation. Use of a desiccator for storage of the unopened vial is also recommended.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several common laboratory solvents. It is important to use fresh, anhydrous solvents, particularly DMSO, as its moisture-absorbing nature can reduce the solubility of the compound.[6][7][8]
| Solvent | Solubility |
| DMSO | 30 mg/mL to 100 mg/mL |
| Ethanol | 20 mg/mL to 100 mg/mL |
| Water | Soluble up to 84 mg/mL, though some sources state it is insoluble.[1][6] |
| DMF | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:7) | 0.1 mg/mL |
Note: Solubility can vary slightly between batches. Some sources recommend sonication or warming to aid dissolution.[4][7]
Q4: How should I prepare and store stock solutions of this compound?
A4: Stock solutions are typically prepared in DMSO. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C for up to a year.[6][9] Avoid repeated freeze-thaw cycles. For frequent use, stock solutions can be stored at -20°C for up to one month or at 4°C for shorter periods, though stability at 4°C should be confirmed for your specific experimental conditions.[7][9] Aqueous solutions should not be stored for more than one day.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | 1. The compound has absorbed moisture. 2. The solvent is not fresh or is of poor quality. 3. The concentration is too high. | 1. Ensure proper handling in a dry environment. 2. Use fresh, anhydrous DMSO. Moisture-absorbing DMSO can significantly reduce solubility.[6][7][8] 3. Try warming the solution to 37°C or using an ultrasonic bath to aid dissolution.[10] Prepare a more dilute stock solution if necessary. |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration of the stock solution due to moisture absorption. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Store the powder and stock solutions at the recommended temperatures. 2. Handle the powder in a dry environment and use anhydrous solvents. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Precipitation of the compound in cell culture media | 1. The final concentration of the organic solvent (e.g., DMSO) is too high. 2. The compound has limited solubility in aqueous media. | 1. Ensure the final concentration of DMSO in the cell culture media is low (typically ≤0.1%) and does not affect cell viability. 2. For in vivo experiments, specific formulations using co-solvents like PEG300 and Tween80 have been described to improve solubility.[6][8] |
Experimental Protocols
In Vitro Cell-Based Assay: Inhibition of LPS-induced TNF-α Production
This protocol is adapted from studies demonstrating the anti-inflammatory effects of GSK-J4.[5][6]
-
Cell Culture: Culture human primary macrophages or a suitable cell line (e.g., THP-1) in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Cell Treatment: Pre-treat the cells with various concentrations of GSK-J4 (e.g., 1-20 µM) for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture media (e.g., 100 ng/mL).
-
Incubation: Incubate the cells for a period sufficient to induce cytokine production (e.g., 4-24 hours).
-
Analysis: Collect the cell supernatant and quantify the concentration of TNF-α using an ELISA kit. The IC50 for TNF-α production inhibition is reported to be approximately 9 µM.[5][6]
In Vivo Animal Model: Diabetic Kidney Disease
This protocol is based on studies investigating the therapeutic potential of GSK-J4 in animal models.[7][11]
-
Animal Model: Induce diabetes in mice (e.g., using streptozotocin).
-
Compound Formulation: Prepare this compound for intraperitoneal (i.p.) injection. A stock solution in DMSO can be diluted with ethanol and then brought to the final concentration in PBS.[9] Another described formulation involves PEG300, Tween80, and ddH2O.[6][8]
-
Administration: Administer this compound via i.p. injection at a specified dose and frequency (e.g., 10 mg/kg, thrice-weekly for 10 weeks).[7][11]
-
Monitoring: Monitor the progression of kidney disease by measuring parameters such as proteinuria and assessing kidney histology for glomerulosclerosis.
-
Analysis: At the end of the study, harvest kidney tissues for further analysis, such as immunohistochemistry or gene expression studies.
Signaling Pathway
GSK-J4 acts as a prodrug and is intracellularly converted to GSK-J1, which inhibits the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1] This inhibition leads to an increase in the repressive histone mark H3K27me3, which in turn alters gene expression. One of the key pathways affected is the NF-κB signaling pathway, which is crucial for the inflammatory response.
Caption: GSK-J4 mechanism of action.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK-J4 HCl Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
Optimizing GSK-J4 hydrochloride treatment to minimize off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers optimize GSK-J4 hydrochloride treatment and minimize off-target effects in their experiments.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Toxicity or Unexpected Apoptosis | Concentration too high: GSK-J4 can induce apoptosis and cell cycle arrest, particularly at higher concentrations.[1][2][3] Solvent toxicity: DMSO, a common solvent for GSK-J4, can be toxic to cells at certain concentrations.[4] Cell line sensitivity: Different cell lines exhibit varying sensitivity to GSK-J4 treatment.[5] | Perform a dose-response curve: Determine the optimal concentration that achieves the desired biological effect with minimal toxicity for your specific cell line. Start with a low concentration (e.g., 1-5 µM) and titrate up. Optimize solvent concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.[4] Review literature for your cell line: Check for published studies that have used GSK-J4 in your cell line of interest to guide concentration selection. |
| Lack of Expected Biological Effect | Suboptimal concentration: The concentration of GSK-J4 may be too low to effectively inhibit its targets. Incorrect treatment duration: The incubation time may be insufficient for GSK-J4 to exert its effects. Prodrug conversion issues: GSK-J4 is a cell-permeable prodrug that is hydrolyzed to the active inhibitor, GSK-J1. Inefficient conversion could lead to reduced activity.[1][6] Target not relevant in the experimental model: The intended biological pathway may not be dependent on JMJD3/UTX activity in your specific context. | Increase GSK-J4 concentration: Based on your initial dose-response, consider testing higher concentrations. Optimize treatment time: Perform a time-course experiment to determine the optimal treatment duration (e.g., 24, 48, 72 hours).[5] Confirm target engagement: Measure the levels of H3K27me3, the direct downstream marker of JMJD3/UTX activity, by Western blot or immunofluorescence to confirm that GSK-J4 is inhibiting its targets in your cells.[5][7] Validate the role of JMJD3/UTX: Consider using genetic approaches (e.g., siRNA knockdown of JMJD3 and UTX) to confirm the involvement of these enzymes in your biological process of interest.[8] |
| Inconsistent or Irreproducible Results | Stock solution instability: Improper storage of GSK-J4 stock solutions can lead to degradation. Variability in experimental conditions: Inconsistent cell density, passage number, or treatment timing can introduce variability. Incomplete dissolution of GSK-J4: this compound may not be fully dissolved, leading to inaccurate concentrations. | Properly store stock solutions: Prepare stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] Standardize experimental protocols: Maintain consistent cell culture practices and experimental procedures. Ensure complete dissolution: When preparing working solutions, ensure the compound is fully dissolved. Sonication can be used to aid dissolution.[1] |
| Potential Off-Target Effects | Broad-spectrum activity: While selective for KDM6 subfamily members, GSK-J4 may have other, uncharacterized off-target effects, especially at high concentrations.[9] Effects on gene expression: As an epigenetic modulator, GSK-J4 can lead to widespread changes in gene expression beyond the primary target genes.[3] | Use the lowest effective concentration: This minimizes the risk of off-target effects. Include appropriate controls: Use an inactive isomer, such as GSK-J5, as a negative control to distinguish specific from non-specific effects.[8] Perform rescue experiments: If possible, overexpress a downstream effector to see if it can rescue the phenotype induced by GSK-J4. Employ orthogonal approaches: Use alternative methods, like siRNA or CRISPR-Cas9, to validate findings and confirm that the observed phenotype is due to the inhibition of JMJD3/UTX.[9] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a cell-permeable prodrug of GSK-J1.[1][6] Inside the cell, it is converted to GSK-J1, which is a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[4][6][7] By inhibiting these enzymes, GSK-J4 leads to an increase in the levels of histone H3 lysine 27 trimethylation (H3K27me3), a repressive epigenetic mark.[7]
2. How should I prepare and store this compound?
-
Reconstitution: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).[9] For in vivo studies, further dilution in vehicles like saline, PEG300, and Tween-80 may be required.[1][4] Always refer to the manufacturer's instructions for specific solubility information.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
3. What is a typical working concentration for GSK-J4 in cell culture?
The optimal working concentration of GSK-J4 can vary significantly depending on the cell type and the biological question being addressed. Based on published studies, a common concentration range for in vitro experiments is 1-10 µM.[1][10] However, it is crucial to perform a dose-response experiment to determine the most effective and least toxic concentration for your specific experimental setup.
4. How can I confirm that GSK-J4 is active in my cells?
The most direct way to confirm the activity of GSK-J4 is to measure the levels of its direct downstream target, H3K27me3. An increase in global H3K27me3 levels following GSK-J4 treatment indicates successful target engagement. This can be assessed by:
-
Western Blotting: Use an antibody specific for H3K27me3 to probe whole-cell lysates.
-
Immunofluorescence: Visualize the increase in nuclear H3K27me3 staining in treated cells.
-
Chromatin Immunoprecipitation (ChIP): Measure H3K27me3 levels at specific gene promoters of interest.
5. What are the known off-target effects of GSK-J4?
While GSK-J4 is a selective inhibitor of the KDM6 family, potential off-target effects should be considered, especially at higher concentrations. Some observed effects that may be considered "off-target" depending on the research context include:
-
Induction of apoptosis and cell cycle arrest: GSK-J4 has been shown to induce programmed cell death in various cell types.[2][3]
-
Induction of endoplasmic reticulum (ER) stress. [1]
-
Widespread transcriptomic changes: As an epigenetic modifier, GSK-J4 can alter the expression of numerous genes.[3]
To control for off-target effects, it is recommended to use the lowest effective concentration and include an inactive control compound like GSK-J5 where possible.[8]
Quantitative Data Summary
In Vitro IC50 Values
| Target/Process | IC50 Value | Cell Type/Assay Condition |
| JMJD3/KDM6B | 8.6 µM | Cell-free assay |
| UTX/KDM6A | 6.6 µM | Cell-free assay |
| TNF-α Production | 9 µM | LPS-stimulated human primary macrophages |
Note: The IC50 values for the active form, GSK-J1, are significantly lower (in the nanomolar range) in cell-free assays.[6]
Recommended Concentration Ranges for In Vitro and In Vivo Studies
| Application | Concentration/Dosage | Reference |
| In Vitro (Cell Culture) | 1 µM - 10 µM | [1][7][10] |
| In Vivo (Mouse Models) | 0.5 mg/kg - 10 mg/kg (i.p.) | [10][11] |
Key Experimental Protocols
Protocol 1: Determining Optimal GSK-J4 Concentration (Dose-Response Curve)
-
Cell Plating: Seed cells in a multi-well plate (e.g., 96-well) at a density that will not reach confluency by the end of the experiment.
-
Treatment: After allowing cells to adhere (typically overnight), treat them with a serial dilution of GSK-J4 (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM). Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 48 or 72 hours).[5]
-
Viability Assay: Assess cell viability using a standard method such as MTT, WST-1, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against GSK-J4 concentration to determine the EC50 (effective concentration) or IC50 (inhibitory concentration) for cell growth.
Protocol 2: Western Blot for H3K27me3 Levels
-
Cell Treatment: Treat cells with the desired concentration of GSK-J4 and a vehicle control for the chosen duration.
-
Histone Extraction: Isolate histones from the cell nuclei using a histone extraction kit or a protocol involving acid extraction.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Use a loading control, such as an antibody against total Histone H3, to normalize the data.[5]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the H3K27me3 bands and normalize them to the total H3 bands.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. GSK-J4 | Histone Demethylase | Apoptosis | TargetMol [targetmol.com]
- 2. stemcell.com [stemcell.com]
- 3. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Cell permeability considerations for GSK-J4 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-J4 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the salt form of GSK-J4, a cell-permeable ethyl ester prodrug of the active inhibitor GSK-J1.[1][2][3] Intracellular esterases hydrolyze GSK-J4 to GSK-J1, which is a potent and selective dual inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][4] By inhibiting these demethylases, GSK-J4 treatment leads to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing.[5][6]
Q2: What are the main applications of GSK-J4 in research?
GSK-J4 is widely used to study the role of H3K27 demethylation in various biological processes. Its anti-cancer properties have been investigated in several cancer models, including acute myeloid leukemia, breast cancer, and prostate cancer, where it has been shown to inhibit proliferation, induce apoptosis, and arrest the cell cycle.[5][7][8][9][10] It is also utilized in studies of inflammation, as it can modulate the production of pro-inflammatory cytokines like TNF-α in macrophages.[4][11][12] Furthermore, its therapeutic potential is being explored in other conditions such as diabetic kidney disease and lipotoxicity in cardiomyocytes.[13][14]
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO and ethanol.[2][11] For in vitro experiments, stock solutions are typically prepared in fresh DMSO.[1][4] It is important to note that moisture-absorbing DMSO can reduce its solubility.[1][4] Stock solutions in DMSO or ethanol can be stored at -20°C for up to three months.[11][12] For long-term storage, the powder form should be kept at -20°C for up to three years.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: What is the difference between GSK-J4 and GSK-J1?
GSK-J4 is the cell-permeable ethyl ester prodrug, while GSK-J1 is the active inhibitor with a highly polar carboxylate group that restricts its cellular permeability.[3] GSK-J4 is designed to cross the cell membrane, and once inside the cell, it is rapidly hydrolyzed by intracellular esterases to generate GSK-J1, which then inhibits the target demethylases.[3] For cell-based assays, GSK-J4 is the appropriate compound to use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cellular activity | Poor cell permeability: Although designed to be cell-permeable, efficiency can vary between cell lines. | Increase incubation time or concentration. Confirm esterase activity in your cell line to ensure conversion of GSK-J4 to GSK-J1. |
| Incorrect compound storage or handling: Compound may have degraded. | Ensure proper storage conditions (-20°C for powder, -20°C for aliquoted stock solutions). Avoid repeated freeze-thaw cycles. Use fresh DMSO for dissolution.[1][4] | |
| Inactive compound: The compound itself may be inactive. | Test the compound in a well-established positive control cell line or assay where its effects are documented. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell density, passage number, or serum concentration can affect cellular response. | Standardize all cell culture parameters. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inaccurate drug concentration: Pipetting errors or incorrect stock solution concentration. | Calibrate pipettes regularly. Re-measure the concentration of the stock solution. Prepare fresh dilutions for each experiment. | |
| Observed cytotoxicity at low concentrations | Off-target effects: GSK-J4 may have off-target effects at higher concentrations or in certain sensitive cell lines. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Consider using a lower concentration for a longer duration. |
| Cell line sensitivity: Some cell lines are inherently more sensitive to epigenetic modulators. | Review the literature for typical concentrations used in your cell line of interest. Start with a lower concentration range. | |
| Difficulty dissolving the compound | Use of old or wet DMSO: Moisture can significantly reduce the solubility of GSK-J4.[1][4] | Always use fresh, anhydrous DMSO to prepare stock solutions. |
| Incorrect solvent: While soluble in ethanol, DMSO is the more common and often more effective solvent for high-concentration stock solutions.[2][11] | Use DMSO for initial stock solution preparation. Further dilutions can be made in cell culture media. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of GSK-J4
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Human Primary Macrophages | TNF-α production | 9 µM | [4][11][12] |
| Prostate Cancer Cells (CWR22Rv-1) | Proliferation | ~3 µM (ED50) | [8] |
| Prostate Cancer Cells (R1-D567, R1-I567) | Proliferation | ~4 µM (ED50) | [8] |
| Prostate Cancer Cells (R1-AD1) | Proliferation | ~8 µM (ED50) | [8] |
| Prostate Cancer Cells (PC3) | Proliferation | ~24 µM (ED50) | [8] |
| Acute Myeloid Leukemia (KG-1a) | Cell Viability | 2-10 µM (dose-dependent decrease) | [7] |
| Mouse Podocytes | Treatment Concentration | 5 µM | [1] |
Table 2: Solubility and Storage of this compound
| Solvent | Maximum Solubility | Storage of Stock Solution |
| DMSO | 91 mg/mL (~200 mM)[1] | 1 year at -80°C, 1 month at -20°C[1][4] |
| Ethanol | 42 mg/mL[4] | Up to 3 months at -20°C[11][12] |
| Water | Insoluble[4] | Not applicable |
Experimental Protocols
Protocol 1: Assessment of GSK-J4 Effect on Global H3K27me3 Levels by Western Blot
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight. Treat cells with desired concentrations of GSK-J4 (e.g., 0, 2, 5, 10 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with a suitable lysis buffer containing protease inhibitors.
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl or H2SO4) overnight at 4°C.
-
Precipitate histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and air dry.
-
Resuspend the histone pellet in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-20 µg) on an SDS-PAGE gel (e.g., 15%).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.[7] Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with a range of GSK-J4 concentrations (e.g., 0, 2, 4, 6, 8, 10 µM) for desired time points (e.g., 24, 48, 72 hours).[7] Include a vehicle control (DMSO).
-
Assay Procedure (CCK-8 example):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 or ED50 value.
Visualizations
Caption: Mechanism of action of GSK-J4.
Caption: Western blot workflow for H3K27me3.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK J4 |Histone demethylase inhibitor | Hello Bio [hellobio.com]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. GSKJ4, an H3K27me3 demethylase inhibitor, effectively suppresses the breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tribioscience.com [tribioscience.com]
- 12. activemotif.jp [activemotif.jp]
- 13. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation [mdpi.com]
- 14. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
Validation & Comparative
Validating the Effect of GSK-J4 on H3K27me3 Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone H3 lysine 27 trimethylation (H3K27me3) is a critical epigenetic mark associated with transcriptional repression, playing a pivotal role in cellular processes such as differentiation, proliferation, and development. The levels of H3K27me3 are dynamically regulated by two main classes of enzymes: histone methyltransferases, which add methyl groups, and histone demethylases, which remove them. GSK-J4 is a potent and selective small molecule inhibitor of the H3K27-specific demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1] By inhibiting these enzymes, GSK-J4 leads to an increase in global and gene-specific H3K27me3 levels, making it a valuable tool for studying the functional consequences of this epigenetic modification and a potential therapeutic agent in various diseases, including cancer and inflammatory disorders.[2]
This guide provides a comparative overview of GSK-J4's effect on H3K27me3 levels, contrasting it with alternative methods for modulating this histone mark. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and experimental workflows.
Comparison of GSK-J4 with Other H3K27me3 Modulators
The modulation of H3K27me3 levels can be achieved through various approaches, primarily by targeting the enzymes responsible for its addition (writers) or removal (erasers). GSK-J4 falls into the category of "eraser" inhibitors. An alternative and opposing strategy is to inhibit the "writer" enzyme, Enhancer of zeste homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).
| Compound/Method | Target | Mechanism of Action | Effect on H3K27me3 Levels | Reported Cellular Potency |
| GSK-J4 | JMJD3 (KDM6B) / UTX (KDM6A) | Inhibition of H3K27 demethylation | Increase | Effective concentrations for H3K27me3 increase typically range from 1 µM to 30 µM in various cell lines.[3][4] |
| Other KDM6A/B Inhibitors (e.g., GSK-J1) | JMJD3 (KDM6B) / UTX (KDM6A) | Inhibition of H3K27 demethylation | Increase | GSK-J1, the active metabolite of GSK-J4, has an in vitro IC50 of 60 nM for JMJD3.[5] |
| EZH2 Inhibitors | ||||
| UNC1999 | EZH2 / EZH1 | Inhibition of H3K27 methylation | Decrease | Effectively reduces H3K27me3 at concentrations around 1 µM.[6] |
| EPZ011989 | EZH2 | Inhibition of H3K27 methylation | Decrease | Cellular IC50 for H3K27me3 reduction is reported to be less than 100 nM. |
| GSK126 | EZH2 | Inhibition of H3K27 methylation | Decrease | Enzymatic IC50 of 9.9 nM; cellular H3K27me3 reduction observed at low micromolar concentrations. |
Experimental Protocols
Validating the effect of GSK-J4 on H3K27me3 levels typically involves two key experimental techniques: Western Blotting to assess global changes in H3K27me3 and Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) to analyze changes at specific gene loci.
Western Blotting for Global H3K27me3 Levels
Objective: To determine the overall change in H3K27me3 levels in cells treated with GSK-J4.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of GSK-J4 (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in a high-salt buffer to extract nuclear proteins, including histones.
-
Determine the protein concentration of the nuclear extract using a suitable assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A high percentage acrylamide gel (e.g., 15%) is recommended for better resolution of low molecular weight proteins like histones.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for H3K27me3 and a loading control (e.g., total Histone H3).
-
Normalize the H3K27me3 signal to the loading control to determine the relative change in H3K27me3 levels upon GSK-J4 treatment.
-
Chromatin Immunoprecipitation (ChIP)-qPCR for Locus-Specific H3K27me3
Objective: To investigate the effect of GSK-J4 on H3K27me3 enrichment at the promoter regions of specific target genes.
Methodology:
-
Cell Culture and Crosslinking: Treat cells with GSK-J4 as described for Western blotting. After treatment, crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating at room temperature. Quench the crosslinking reaction with glycine.
-
Chromatin Preparation:
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend them in a sonication buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. The sonication conditions should be optimized for each cell line.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads to reduce non-specific background.
-
Incubate the pre-cleared chromatin with an antibody specific for H3K27me3 or a negative control antibody (e.g., IgG) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA crosslinks by incubating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit or phenol-chloroform extraction.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers designed to amplify specific genomic regions of interest (e.g., promoters of known target genes).
-
Quantify the amount of immunoprecipitated DNA relative to a small fraction of the starting chromatin (input).
-
The results are often expressed as a percentage of input or fold enrichment over the IgG control.
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathway of H3K27me3 regulation and the experimental workflow for validating the effect of GSK-J4.
References
- 1. scbt.com [scbt.com]
- 2. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
A Comparative Analysis of GSK-J4 and GSK-J1: Potent Inhibitors of H3K27 Demethylases
A comprehensive guide for researchers on the activities, experimental evaluation, and signaling pathways of GSK-J4 and its active form, GSK-J1.
In the landscape of epigenetic research, the modulation of histone methylation has emerged as a critical area of investigation for understanding and potentially treating a variety of diseases, including cancer and inflammatory disorders. Among the key enzymes regulating histone methylation are the Jumonji C (JmjC) domain-containing histone demethylases. GSK-J4 and its active metabolite, GSK-J1, are potent and selective inhibitors of the KDM6 subfamily of histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A), which are responsible for removing the repressive H3K27me3/me2 marks. This guide provides a detailed comparison of GSK-J4 and GSK-J1, presenting quantitative data, experimental protocols, and visualizations of the relevant signaling pathways to aid researchers in their study of these important chemical probes.
Distinguishing GSK-J4 and GSK-J1
GSK-J4 is the cell-permeable ethyl ester prodrug of GSK-J1.[1] Once inside the cell, GSK-J4 is rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1.[1] This conversion is essential for its pharmacological activity in cellular systems. GSK-J1 itself has a highly polar carboxylate group that restricts its ability to cross cell membranes.[1] Therefore, for in vitro enzymatic assays, GSK-J1 is the compound of choice, while for cell-based assays and in vivo studies, GSK-J4 is utilized to ensure effective intracellular concentrations of the active inhibitor.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of GSK-J1 and GSK-J4 has been characterized in various assays. The following tables summarize the key quantitative data for these compounds.
| Compound | Target | Assay Type | IC50 | Reference |
| GSK-J1 | JMJD3 (KDM6B) | Cell-free | 60 nM | [2][3] |
| GSK-J1 | UTX (KDM6A) | Cell-free | 60 nM | [3] |
| GSK-J1 | JARID1B/C | Cell-free | 0.95 µM / 1.76 µM | [3] |
| GSK-J4 | JMJD3 (KDM6B) | In vitro (AlphaLISA) | 8.6 µM | [4] |
| GSK-J4 | UTX (KDM6A) | In vitro (AlphaLISA) | 6.6 µM | [4] |
| GSK-J4 | TNF-α production (in human primary macrophages) | Cellular | 9 µM | [1][5] |
Table 1: In Vitro and Cellular IC50 Values for GSK-J1 and GSK-J4. This table highlights the potent in vitro activity of GSK-J1 and the cellular efficacy of its prodrug, GSK-J4.
Signaling Pathway Modulation
GSK-J4 and GSK-J1 exert their effects by inhibiting the demethylation of H3K27me3, a histone mark associated with transcriptional repression.[6][7] This leads to an increase in global H3K27me3 levels and subsequent silencing of target genes. One of the most well-characterized pathways affected by these inhibitors is the inflammatory response mediated by macrophages.
In response to inflammatory stimuli like lipopolysaccharide (LPS), the transcription factor NF-κB induces the expression of JMJD3.[8][9] JMJD3 is then recruited to the promoters of pro-inflammatory genes, such as TNF-α, where it removes the repressive H3K27me3 mark, leading to gene activation and cytokine production.[9][10] By inhibiting JMJD3, GSK-J4/J1 prevents the removal of H3K27me3, thereby maintaining the silenced state of these inflammatory genes and reducing the production of cytokines like TNF-α.[1][11]
Experimental Protocols
To aid researchers in the practical application of GSK-J4 and GSK-J1, this section outlines key experimental methodologies.
In Vitro Histone Demethylase Assay
This assay measures the direct inhibitory effect of GSK-J1 on the enzymatic activity of JMJD3 or UTX.[12][13][14]
Workflow:
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant JMJD3 or UTX enzyme, a methylated histone H3 peptide (e.g., H3K27me3) or purified histones as a substrate, and the necessary cofactors, Fe(II) and α-ketoglutarate, in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of GSK-J1 to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reactions at 37°C for a defined period to allow for the demethylation reaction to occur.
-
Detection: The extent of demethylation can be measured using various methods, such as:
-
AlphaLISA/AlphaScreen: A bead-based immunoassay that detects the product of the demethylation reaction.
-
Mass Spectrometry: To directly measure the change in mass of the histone peptide upon demethylation.
-
Antibody-based methods (e.g., ELISA or Western Blot): Using antibodies specific to the different methylation states of H3K27.
-
Western Blot for H3K27me3 Levels in Cells
This protocol is used to assess the effect of GSK-J4 on the global levels of H3K27me3 in cultured cells.[15][16][17][18][19]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of GSK-J4 for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group.
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
To ensure equal loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against a total histone protein (e.g., total H3).
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total H3 signal.
Chromatin Immunoprecipitation (ChIP)
ChIP is employed to determine the enrichment of H3K27me3 at specific gene promoters following treatment with GSK-J4.[20][21][22][23][24]
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with GSK-J4 or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C. An IgG antibody should be used as a negative control.
-
Add protein A/G beads to pull down the antibody-histone-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating and treat with proteinase K. Purify the DNA.
-
Analysis: The purified DNA can be analyzed by:
-
qPCR: To quantify the enrichment of H3K27me3 at specific gene promoters.
-
ChIP-sequencing (ChIP-seq): For genome-wide profiling of H3K27me3 occupancy.
-
TNF-α ELISA
This assay quantifies the amount of TNF-α secreted by cells (e.g., macrophages) into the culture medium after treatment with GSK-J4.[25][26]
Methodology:
-
Cell Culture, Stimulation, and Treatment: Culture primary macrophages or a suitable cell line. Stimulate the cells with an inflammatory agent like LPS in the presence of varying concentrations of GSK-J4.
-
Sample Collection: Collect the cell culture supernatant at the end of the treatment period.
-
ELISA Procedure:
-
Use a commercial TNF-α ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves adding the culture supernatants and a series of TNF-α standards to a microplate pre-coated with a TNF-α capture antibody.
-
After incubation and washing, a detection antibody is added, followed by a substrate solution that develops a color in proportion to the amount of TNF-α present.
-
-
Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve from the TNF-α standards and use it to calculate the concentration of TNF-α in the samples.
Conclusion
GSK-J4 and its active form, GSK-J1, are invaluable tools for investigating the role of H3K27 demethylation in various biological processes. Understanding their distinct properties—GSK-J1 for in vitro enzymatic studies and the cell-permeable GSK-J4 for cellular and in vivo applications—is crucial for the proper design and interpretation of experiments. The provided data, pathway diagrams, and experimental protocols offer a solid foundation for researchers to effectively utilize these inhibitors in their exploration of epigenetic regulation.
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cooperation between the H3K27me3 Chromatin Mark and Non-CG Methylation in Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JMJD3 in the regulation of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]
- 11. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro histone demethylase assay [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone western blot protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. researchgate.net [researchgate.net]
A Head-to-Head Comparison: siRNA Knockdown of JMJD3/UTX Versus GSK-J4 Inhibition for Epigenetic Research
For researchers and drug development professionals investigating the roles of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A) in health and disease, the choice between genetic and pharmacological inhibition is a critical experimental design decision. This guide provides an objective comparison of two widely used methods: small interfering RNA (siRNA) knockdown and inhibition by the small molecule GSK-J4.
This comparison guide delves into the mechanisms of action, specificity, and potential off-target effects of each approach. It also presents a compilation of experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific research questions.
Mechanism of Action: A Tale of Two Inhibitory Strategies
Both siRNA and GSK-J4 aim to reduce the functional activity of JMJD3 and UTX, enzymes that remove the repressive H3K27me2/3 epigenetic marks, thereby playing crucial roles in gene activation. However, they achieve this through fundamentally different mechanisms.
siRNA-mediated knockdown targets the messenger RNA (mRNA) of JMJD3 and UTX. Once introduced into a cell, the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the complementary mRNA sequence of the target gene, leading to its cleavage and subsequent degradation. This prevents the translation of the mRNA into functional protein, effectively reducing the total cellular pool of the target enzyme.
GSK-J4 , on the other hand, is a small molecule inhibitor that functions as a competitive antagonist at the active site of JMJD3 and UTX.[1] It is a cell-permeable ethyl ester prodrug of GSK-J1, which structurally mimics the cofactor 2-oxoglutarate, thereby blocking the demethylase activity of the enzymes. This inhibition is reversible and directly targets the enzymatic function without affecting the protein level.
Interestingly, both JMJD3 and UTX have been shown to possess functions independent of their demethylase activity, such as roles in chromatin remodeling through interactions with transcription factors and the SWI/SNF complex.[2][3][4] It is important for researchers to consider that siRNA knockdown will ablate both the catalytic and non-catalytic functions of these proteins, whereas GSK-J4 primarily targets their demethylase activity.[5]
Specificity and Off-Target Effects: A Double-Edged Sword
The specificity of any inhibitory method is paramount for the accurate interpretation of experimental results. Both siRNA and GSK-J4 have known potential for off-target effects.
siRNA off-target effects can occur when the siRNA sequence has partial complementarity to unintended mRNA transcripts, leading to their unintended degradation.[6][7][8] The "seed region" (nucleotides 2-8) of the siRNA is a primary determinant of these off-target effects.[8] Strategies to mitigate this include careful bioinformatic design of siRNA sequences, using the lowest effective concentration, and pooling multiple siRNAs targeting the same gene.[7][9]
GSK-J4 , while being a potent dual inhibitor of JMJD3 and UTX, has been reported to exhibit some off-target activity against other histone demethylases, particularly those of the KDM5 family (H3K4me3 demethylases), albeit at higher concentrations.[10][11][12] Therefore, it is crucial to use GSK-J4 at concentrations that are selective for JMJD3/UTX and to validate key findings with a complementary method like siRNA knockdown or genetic knockout.
Quantitative Comparison of siRNA Knockdown and GSK-J4 Inhibition
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of both methods.
| GSK-J4 Inhibition | |||
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Primary Human Macrophages | TNFα release | 9 µM | |
| T. gondii infected HFF | Plaque assay | 2.37 µM | [13] |
| CWR22Rv-1 (Prostate Cancer) | Cell proliferation | ~3 µM (ED50) | [14] |
| R1-D567 (Prostate Cancer) | Cell proliferation | ~4 µM (ED50) | [14] |
| R1-AD1 (Prostate Cancer) | Cell proliferation | ~8 µM (ED50) | [14] |
| HeLa (Cervical Cancer) | Cell viability | 9.957 µM (IC50) | [12] |
| SiHa (Cervical Cancer) | Cell viability | 7.342 µM (IC50) | [12] |
| siRNA Knockdown of JMJD3/UTX | |||
| Cell/Tissue Type | Target | Knockdown Efficiency | Reference |
| Mouse Preimplantation Embryos | UTX & JMJD3 mRNA | Significant reduction | [15] |
| Primary Chondrocytes | JMJD3 | Not specified, but effective | [16] |
| Cardiomyocytes | KDM6A (UTX) | Significant upregulation of H3K27me3 | [9] |
| Mouse Gastric Muscle | Gene of interest | Effective knockdown | [17] |
Experimental Protocols
Below are generalized protocols for key experiments cited in this guide. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: siRNA-Mediated Knockdown of JMJD3/UTX
This protocol is a general guideline for transiently knocking down JMJD3 and/or UTX expression in cultured cells.
Materials:
-
Predesigned and validated siRNAs targeting JMJD3 and UTX (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX transfection reagent or similar
-
Opti-MEM I Reduced Serum Medium
-
Culture medium appropriate for the cell line
-
6-well or 12-well tissue culture plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate to achieve 50-70% confluency on the day of transfection.
-
siRNA Preparation: Dilute the 10 µM siRNA stock solution in Opti-MEM to the desired final concentration (e.g., 10-25 nM). For a single well of a 12-well plate, dilute the siRNA in 50 µL of Opti-MEM.
-
Transfection Reagent Preparation: Dilute the Lipofectamine RNAiMAX reagent in Opti-MEM. For a single well of a 12-well plate, dilute 2 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM.
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (1:1 volume ratio) and incubate for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the 100 µL of the siRNA-lipid complex mixture drop-wise to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and the stability of the target protein.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
Protocol 2: GSK-J4 Inhibition of JMJD3/UTX Activity
This protocol outlines the treatment of cultured cells with GSK-J4 to inhibit the demethylase activity of JMJD3 and UTX.
Materials:
-
GSK-J4 small molecule inhibitor
-
DMSO (for stock solution preparation)
-
Culture medium appropriate for the cell line
-
Tissue culture plates
-
Cell counting solution (e.g., Trypan Blue) or viability assay reagent (e.g., AlamarBlue)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of GSK-J4 in DMSO (e.g., 10-50 mM). Store at -20°C or -80°C.
-
Cell Seeding: Seed cells in appropriate tissue culture plates and allow them to adhere overnight.
-
Treatment: Dilute the GSK-J4 stock solution in fresh culture medium to the desired final concentration (typically in the range of 1-10 µM). Remove the old medium from the cells and replace it with the GSK-J4-containing medium. Include a vehicle control (DMSO-containing medium at the same final concentration as the GSK-J4 treatment).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Assessment of Inhibition: Analyze the downstream effects of JMJD3/UTX inhibition. This can include:
-
Western Blot: To measure the global levels of H3K27me3. An increase in H3K27me3 is indicative of successful inhibition.
-
Cell Viability/Proliferation Assays: To determine the effect of GSK-J4 on cell growth.
-
Gene Expression Analysis (qRT-PCR or RNA-seq): To assess changes in the expression of target genes.
-
Chromatin Immunoprecipitation (ChIP): To examine the enrichment of H3K27me3 at specific gene promoters.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further clarify the context in which these inhibitory methods are used, the following diagrams illustrate a key signaling pathway involving JMJD3 and a typical experimental workflow for comparing siRNA and GSK-J4.
References
- 1. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 2. Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Functions of the Demethylase JMJD3 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. glpbio.com [glpbio.com]
- 14. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Histone demethylase JMJD3 downregulation protects against aberrant force-induced osteoarthritis through epigenetic control of NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
Reversing the Epigenetic Brake: A Comparative Guide to Rescuing GSK-J4-Induced Phenotypes
For researchers, scientists, and drug development professionals investigating the epigenetic inhibitor GSK-J4, understanding how to reverse its cellular effects is crucial for validating its mechanism of action and exploring potential therapeutic strategies. This guide provides a comprehensive comparison of documented rescue experiments for phenotypes induced by GSK-J4, a potent dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A. We present supporting experimental data, detailed protocols, and visual pathways to facilitate a deeper understanding of these rescue strategies.
GSK-J4 is widely utilized to probe the functional roles of H3K27 demethylation in various biological processes, including inflammation, cancer, and neurodegeneration.[1][2] Its application leads to a global increase in the repressive histone mark H3K27me3, consequently altering gene expression and inducing a range of cellular phenotypes such as cell cycle arrest, apoptosis, and modulation of inflammatory responses.[3][4][5] The ability to rescue these phenotypes provides compelling evidence for the on-target effects of GSK-J4 and can unveil downstream pathways amenable to therapeutic intervention.
Comparative Analysis of Rescue Strategies
The primary strategies to rescue GSK-J4-induced phenotypes revolve around counteracting its inhibitory effect on H3K27 demethylases or mitigating the downstream consequences of altered gene expression. This typically involves genetic manipulation or supplementation with key metabolites.
| GSK-J4-Induced Phenotype | Rescue Strategy | Model System | Key Quantitative Outcomes of Rescue | Reference |
| Reduced Glutamate Levels, Decreased Cell Viability | Supplementation with α-ketoglutarate (αKG) analogue or glutathione | KRAS-mutant Lung Adenocarcinoma (LuAC) cells | - Partial restoration of cell viability- Reversal of the GSK-J4-mediated reduction in glutamate levels | [6] |
| Cardiomyocyte Injury (Lipotoxicity) | Silencing of KDM6A (siKDM6A) | Palmitic acid (PA)-treated cardiomyocytes | - Upregulation of H3K27me3 levels- Prevention of PA-induced upregulation of ACSL4 protein- Reversal of LDH release (cell injury marker) | [7] |
| Neurotoxicity (6-OHDA-induced cell death) | Upregulating H3K4me3 | Dopaminergic neurons | - Increased ferroportin-1 expression- Neuroprotection against 6-OHDA-induced cell death | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of GSK-J4 action and the logic of rescue experiments, the following diagrams are provided.
Caption: Mechanism of GSK-J4 action leading to cellular phenotypes.
Caption: Rescue of GSK-J4-induced metabolic and oxidative stress.
Detailed Experimental Protocols
Rescue of GSK-J4-Induced Metabolic Stress in Lung Adenocarcinoma Cells
This protocol is adapted from studies on KRAS-mutant lung adenocarcinoma cells, where GSK-J4 was shown to induce metabolic and oxidative stress.[6]
1. Induction of the Phenotype:
-
Cell Culture: Human lung adenocarcinoma (LuAC) cell lines with KRAS mutations are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
GSK-J4 Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of GSK-J4 (e.g., 1-10 µM) for 24-72 hours.
-
Assessment of Phenotype:
-
Cell Viability: Measured using a CellTiter-Glo Luminescent Cell Viability Assay.
-
Metabolite Levels: Cellular levels of glutamate and other TCA cycle intermediates are quantified using mass spectrometry.
-
2. Rescue Experiment:
-
Co-treatment: LuAC cells are treated with GSK-J4 as described above, in the presence or absence of a cell-permeable α-ketoglutarate analog (e.g., dimethyl 2-oxoglutarate, 1-5 mM) or N-acetylcysteine (a glutathione precursor, 1-5 mM).
-
Assessment of Rescue:
-
Cell Viability: Cell viability is measured after 72 hours of co-treatment to determine if the supplementation can restore viability in the presence of GSK-J4.
-
Metabolite Analysis: Glutamate levels are re-quantified to confirm that the supplementation has restored the metabolic balance.
-
Genetic Rescue of GSK-J4-Induced Cardiomyocyte Lipotoxicity
This protocol is based on research demonstrating the protective effects of silencing the GSK-J4 target, KDM6A, in a model of cardiomyocyte injury.[7]
1. Induction of the Phenotype:
-
Cell Culture: Primary neonatal rat cardiomyocytes (NRCMs) or human cardiomyocyte cell lines (e.g., AC16) are used.
-
Lipotoxicity Induction: Cells are treated with palmitic acid (PA) (e.g., 200 µM) for 24 hours to induce lipotoxicity.
-
GSK-J4 Treatment: A subset of PA-treated cells is co-incubated with GSK-J4 (e.g., 2.5-10 µM).
-
Assessment of Phenotype:
-
Cell Injury: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell membrane damage.
-
Western Blot: Protein levels of ACSL4 (a key lipid modulator of ferroptosis) and H3K27me3 are assessed.
-
2. Rescue Experiment (Genetic):
-
siRNA Transfection: Cardiomyocytes are transfected with small interfering RNA (siRNA) specifically targeting KDM6A (siKDM6A) or a non-targeting control siRNA using a suitable transfection reagent. Transfection is typically performed 24-48 hours prior to PA treatment.
-
Confirmation of Knockdown: The efficiency of KDM6A knockdown is confirmed by RT-qPCR or Western blot.
-
Assessment of Rescue:
-
H3K27me3 Levels: Western blotting is used to confirm that siKDM6A treatment leads to an increase in H3K27me3 levels, mimicking the effect of GSK-J4's target engagement.
-
ACSL4 Expression and Cell Injury: Following PA treatment, the levels of ACSL4 protein and LDH release are measured in siKDM6A-transfected cells and compared to control cells to determine if genetic inhibition of the GSK-J4 target can rescue the lipotoxic phenotype.
-
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogenic KRAS Sensitizes Lung Adenocarcinoma to GSK-J4-Induced Metabolic and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effect of a histone demethylase inhibitor in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-J4's Reach: A Comparative Guide to its Cross-Reactivity with Histone Demethylases
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. GSK-J4, a widely utilized inhibitor of the H3K27me3/me2 demethylases KDM6A (UTX) and KDM6B (JMJD3), serves as a critical tool in epigenetic research. However, its utility is intrinsically linked to its selectivity. This guide provides an objective comparison of GSK-J4's performance against other histone demethylases, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rigorous interpretation of research findings.
GSK-J4 is the cell-permeable ethyl ester prodrug of GSK-J1.[1][2][3] Inside the cell, esterases convert GSK-J4 into the active inhibitor, GSK-J1, which is a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) cofactor binding site of Jumonji C (JmjC) domain-containing histone demethylases.[4][5] While initially reported as a selective inhibitor for the KDM6 subfamily, subsequent studies have revealed a broader inhibitory profile.
Comparative Inhibitory Activity of GSK-J4
The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK-J1 and GSK-J4 against a panel of JmjC histone demethylases. This data, primarily derived from AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and mass spectrometry-based assays, highlights the cross-reactivity of the compound.
| Histone Demethylase Family | Target | GSK-J1 IC50 (nM) | GSK-J4 IC50 (µM) | Reference |
| KDM6 | KDM6B (JMJD3) | 28 - 60 | 8.6 | [4][5][6] |
| KDM6A (UTX) | 53 | 6.6 | [4][6] | |
| KDM5 | KDM5B (JARID1B) | 170 | 8.3 | [4][6] |
| KDM5C (JARID1C) | 550 | 10.2 | [4][6] | |
| KDM5A (JARID1A) | 6,800 | >50 | [4][6] | |
| KDM4 | KDM4C (JMJD2C) | >20,000 | 11.2 | [4][6] |
| KDM4A (JMJD2A) | >20,000 | >50 | [4][6] | |
| KDM2 | KDM2A (FBXL11) | >20,000 | >50 | [4][6] |
| KDM3 | KDM3A (JMJD1A) | >20,000 | >50 | [4][6] |
Note: Data for GSK-J1 is included as it is the active form of GSK-J4. The in vitro potency of GSK-J4 is significantly lower due to its prodrug nature. The cellular IC50 of GSK-J4 for inhibiting processes like TNF-α production in macrophages is approximately 9 µM.[1][7]
The data clearly indicates that while GSK-J1/J4 is most potent against the KDM6 subfamily, it also exhibits inhibitory activity in the low micromolar range against members of the KDM5 and KDM4 subfamilies.[4][8] This cross-reactivity is a critical consideration when interpreting cellular phenotypes attributed solely to the inhibition of KDM6A/B.
Experimental Protocols
The determination of histone demethylase inhibitor potency and selectivity typically involves robust biochemical assays. Below are detailed methodologies for two common platforms used in the characterization of compounds like GSK-J4.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This assay is a highly sensitive, no-wash immunoassay used to measure the demethylation of a biotinylated histone peptide substrate.[9][10][11]
Principle: The assay relies on the proximity of a donor and an acceptor bead. A biotinylated histone peptide substrate is captured by a streptavidin-coated donor bead. An antibody specific to the demethylated product, conjugated to an acceptor bead, recognizes the modified peptide. When the donor and acceptor beads are brought into close proximity through this interaction, laser excitation of the donor bead results in the generation of singlet oxygen, which in turn triggers a chemiluminescent signal from the acceptor bead. The intensity of this signal is proportional to the extent of demethylation.
Protocol Outline:
-
Enzyme Reaction: Recombinant histone demethylase is incubated with the biotinylated histone peptide substrate in an appropriate assay buffer containing cofactors (e.g., Fe(II) and α-ketoglutarate for JmjC demethylases). The inhibitor (GSK-J4/J1) at various concentrations is included in this step.
-
Reaction Termination & Detection: The reaction is stopped by the addition of a detection mixture containing the acceptor beads conjugated to the product-specific antibody and streptavidin-coated donor beads.
-
Incubation: The plate is incubated to allow for the binding of the assay components.
-
Signal Reading: The plate is read on a compatible microplate reader capable of AlphaScreen detection. The IC50 values are then calculated from the dose-response curves.
HTRF (Homogeneous Time-Resolved Fluorescence)
HTRF is another proximity-based assay technology that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement.[2][11]
Principle: This assay typically uses a biotinylated histone peptide substrate and two detection reagents: a europium cryptate-labeled antibody (donor) that recognizes the demethylated product and streptavidin conjugated to an acceptor fluorophore (e.g., XL665). When the demethylated peptide is present, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the europium. The time-resolved detection of the acceptor's fluorescence minimizes background interference.
Protocol Outline:
-
Enzyme Reaction: Similar to the AlphaLISA protocol, the demethylase, substrate, cofactors, and inhibitor are incubated together.
-
Detection: A solution containing the europium-labeled antibody and the streptavidin-acceptor conjugate is added to the wells.
-
Incubation: The plate is incubated to allow for the formation of the detection complex.
-
Signal Reading: The fluorescence is measured at two different wavelengths (for the donor and acceptor) on a time-resolved fluorescence plate reader. The ratio of the two signals is used to calculate the extent of the reaction and determine the IC50 values.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of GSK-J4's activity, the following diagrams are provided.
References
- 1. Roles of Kdm6a and Kdm6b in regulation of mammalian neural regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK J1 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 7. GSK J4 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. reactionbiology.com [reactionbiology.com]
Control Experiments for GSK-J4 Hydrochloride Studies: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of the histone demethylase inhibitor GSK-J4 hydrochloride, rigorous experimental design is paramount to ensure the validity and reproducibility of findings. This guide provides a comparative overview of essential control experiments, alternative inhibitors, and detailed protocols for key assays, supported by experimental data.
GSK-J4 is a cell-permeable prodrug of GSK-J1, a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1]. Inhibition of these enzymes leads to an increase in the repressive histone mark H3K27me3, subsequently altering gene expression and cellular processes such as inflammation, proliferation, and apoptosis[2][3]. To accurately attribute observed effects to the specific inhibition of JMJD3/UTX, a series of control experiments are indispensable.
Negative and Positive Controls
The cornerstone of a well-controlled GSK-J4 study is the inclusion of appropriate negative and positive controls.
-
Negative Control: GSK-J5 Hydrochloride A critical tool for these studies is GSK-J5, the inactive regioisomer of GSK-J4. Due to its structural similarity but lack of inhibitory activity against JMJD3/UTX, GSK-J5 serves as an ideal negative control to distinguish specific epigenetic effects from off-target or non-specific cellular responses[4]. Experimental data consistently demonstrates that while GSK-J4 elicits biological effects, GSK-J5 remains inert in the same assays[4].
-
Positive Controls and Alternative Inhibitors For positive controls, researchers can utilize established inducers of the pathway being studied or compare the effects of GSK-J4 with other known inhibitors of H3K27 demethylases. While GSK-J4 is widely used, other compounds targeting the KDM6 subfamily exist, each with distinct selectivity profiles. It is important to note that some studies have shown that GSK-J4 can also inhibit other KDM subfamilies, such as KDM5 and KDM4, at similar concentrations[5].
Comparative Inhibitor Data
The selection of an appropriate inhibitor depends on the specific research question and the desired selectivity. The following table summarizes the inhibitory activity of GSK-J4 and other relevant compounds.
| Inhibitor | Target(s) | IC50 (in vitro) | Key Characteristics |
| GSK-J4 | JMJD3/KDM6B, UTX/KDM6A | 8.6 µM (JMJD3), 6.6 µM (UTX/KDM6A) [5] | Cell-permeable prodrug of GSK-J1. Widely used standard. |
| GSK-J1 | JMJD3/KDM6B, UTX/KDM6A | 60 nM (JMJD3)[1] | Active form of GSK-J4, less cell-permeable. |
| GSK-J5 | Inactive | > 100 µM (JMJD3) | Inactive isomer of GSK-J4, ideal negative control. |
| IOX1 | Pan-2-oxoglutarate dioxygenase inhibitor | - | Broad-spectrum inhibitor, not specific for KDM6. |
| OG-L002 | KDM1A (LSD1) | - | Targets a different class of histone demethylases. |
| ML324 | KDM4 family | - | Selective for the KDM4 subfamily. |
Experimental Workflows and Signaling Pathways
Understanding the experimental workflow and the underlying signaling pathways is crucial for designing and interpreting GSK-J4 studies.
GSK-J4 primarily impacts the inflammatory signaling pathway by preventing the demethylation of H3K27me3 at the promoters of pro-inflammatory genes. A key pathway influenced by GSK-J4 is the NF-κB signaling cascade, which is often activated by stimuli like TNF-α.
Key Experimental Protocols
Detailed and standardized protocols are essential for the reliability of experimental outcomes.
In Vitro Histone Demethylase Activity Assay (AlphaScreen)
This assay quantitatively measures the enzymatic activity of JMJD3/UTX and the inhibitory effect of compounds like GSK-J4.
Materials:
-
Recombinant JMJD3 or UTX enzyme
-
Biotinylated H3K27me3 peptide substrate
-
AlphaScreen streptavidin donor beads and acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
GSK-J4, GSK-J5, and other inhibitors
-
384-well microplate
Procedure:
-
Prepare serial dilutions of GSK-J4 and control compounds.
-
In a 384-well plate, add the assay buffer, recombinant enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the biotinylated H3K27me3 peptide substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a mixture of streptavidin donor beads and acceptor beads.
-
Incubate in the dark to allow for bead binding.
-
Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition of demethylase activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that GSK-J4 directly binds to JMJD3/UTX in a cellular context.
Materials:
-
Cells of interest
-
GSK-J4 and vehicle control (DMSO)
-
PBS and lysis buffer
-
Equipment for heating samples and performing Western blotting
Procedure:
-
Treat cultured cells with GSK-J4 or vehicle control.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures.
-
Lyse the cells and separate the soluble fraction by centrifugation.
-
Analyze the amount of soluble JMJD3/UTX in each sample by Western blotting. Increased thermal stability of the target protein in the presence of the inhibitor indicates binding.
Quantification of Global H3K27me3 Levels by Flow Cytometry
This method allows for the high-throughput measurement of changes in global H3K27me3 levels in response to GSK-J4 treatment.
Materials:
-
Cells treated with GSK-J4, GSK-J5, or vehicle
-
Fixation and permeabilization buffers
-
Primary antibody against H3K27me3
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Harvest and fix the treated cells.
-
Permeabilize the cells to allow antibody access to the nucleus.
-
Incubate the cells with the primary anti-H3K27me3 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Analyze the cells on a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of H3K27me3.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
ChIP-qPCR is used to determine the specific changes in H3K27me3 enrichment at the promoter regions of target genes.
Materials:
-
Cells treated with GSK-J4 or controls
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Antibody against H3K27me3
-
Protein A/G magnetic beads
-
Buffers for washing, elution, and reverse cross-linking
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA in treated cells using formaldehyde.
-
Lyse the cells and shear the chromatin by sonication.
-
Immunoprecipitate the chromatin using an anti-H3K27me3 antibody and magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using primers specific to the promoter regions of genes of interest to quantify the enrichment of H3K27me3.
By employing these rigorous control experiments and detailed protocols, researchers can confidently elucidate the specific roles of JMJD3/UTX and the effects of their inhibition by GSK-J4 in various biological and pathological processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Verifying Phenotypes of KDM6 Inhibition: A Comparative Guide to Using GSK-J4
For Researchers, Scientists, and Drug Development Professionals
Introduction to GSK-J4 and KDM6 Inhibition
GSK-J4 is a widely used, cell-permeable small molecule that acts as a potent dual inhibitor of the KDM6 family of histone demethylases.[1][2][3] It functions as a pro-drug, being intracellularly converted to its active form, GSK-J1, which competitively inhibits KDM6A and KDM6B.[4][5] These enzymes are responsible for removing methyl groups from lysine 27 on histone H3 (H3K27me2/3), a mark associated with transcriptional repression.[6][7] Inhibition of KDM6 enzymes by GSK-J4 leads to an increase in global H3K27me3 levels, subsequently altering gene expression and cellular phenotypes such as proliferation, differentiation, and inflammation.[6][8][9]
To confidently attribute a biological effect to the inhibition of KDM6, it is crucial to perform rigorous validation experiments. This guide outlines the key methodologies and provides a framework for comparing the effects of GSK-J4 with genetic approaches and appropriate negative controls.
Comparative Data of GSK-J4 Effects
The following tables summarize the quantitative effects of GSK-J4 across various cell lines and experimental conditions, providing a baseline for comparison.
Table 1: Potency of GSK-J4 in Cellular Assays
| Cell Line/System | Assay | IC50 / EC50 | Reference |
| Human Primary Macrophages | TNF-α Production | 9 µM | [1][3][9] |
| Colorectal Cancer Cells | Proliferation | 0.75 µM to 21.41 µM | [10] |
| Castration-Resistant Prostate Cancer (CRPC) Cells | Proliferation | ~3-4 µM | [11] |
| Multiple Myeloma Cell Lines | Proliferation | Low to submicromolar | [12] |
| Schistosoma mansoni (schistosomula) | Viability | 4.2 µM | [13] |
| KDM6B (in vitro) | Demethylase Activity | 8.6 µM | [2] |
| KDM6A (in vitro) | Demethylase Activity | 6.6 µM | [14] |
Table 2: Experimental Comparison of GSK-J4 and Controls
| Experiment | GSK-J4 Treatment | GSK-J5 (Inactive Control) | KDM6A/B Knockdown | Expected Outcome for KDM6-dependent Phenotype |
| Western Blot | Increased H3K27me3 levels | No change in H3K27me3 | Increased H3K27me3 levels | GSK-J4 and knockdown show similar increases in H3K27me3, while GSK-J5 has no effect. |
| Cell Viability | Dose-dependent decrease | No significant effect | Decreased viability | GSK-J4 and knockdown exhibit similar reductions in cell viability. |
| Gene Expression (qPCR/RNA-seq) | Altered expression of target genes | No significant change | Similar alteration of target genes | A significant overlap in differentially expressed genes between GSK-J4 and knockdown conditions. |
| Phenotypic Assay (e.g., Migration) | Inhibition of migration | No effect | Inhibition of migration | Both GSK-J4 and knockdown result in a comparable reduction in cell migration. |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to validate the on-target effects of GSK-J4.
Western Blot for H3K27me3 Levels
This is the most direct assay to confirm the enzymatic inhibition of KDM6.
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of GSK-J4 (e.g., 1-10 µM), GSK-J5 (inactive control, at the same concentrations), and a vehicle control (e.g., DMSO) for 24-72 hours.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts (e.g., 5-10 µg) on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a secondary HRP-conjugated antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control. Quantify band intensities and normalize the H3K27me3 signal to the total H3 signal.
Quantitative PCR (qPCR) for Target Gene Expression
This assay measures changes in the expression of known KDM6 target genes.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot protocol. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the fold change in gene expression between GSK-J4, GSK-J5, and vehicle-treated samples.
Chromatin Immunoprecipitation (ChIP)
ChIP followed by qPCR or sequencing (ChIP-seq) can confirm the enrichment of H3K27me3 at specific gene promoters.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells as described above. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K27me3 or a negative control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of target genes or by next-generation sequencing for a genome-wide analysis.
siRNA-mediated Knockdown of KDM6A/B
This genetic approach provides an orthogonal method to validate that the observed phenotype is specifically due to the loss of KDM6 function.
Protocol:
-
Transfection: Transfect cells with siRNAs targeting KDM6A, KDM6B, a combination of both, or a non-targeting control siRNA using a lipid-based transfection reagent.
-
Verification of Knockdown: After 48-72 hours, harvest a portion of the cells to verify knockdown efficiency by qPCR (for mRNA levels) or Western blot (for protein levels).
-
Phenotypic Analysis: Use the remaining cells to perform the phenotypic assay of interest (e.g., cell viability, migration) and compare the results to those obtained with GSK-J4 treatment.
Visualizing the Logic of Phenotype Verification
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Mechanism of KDM6A/B inhibition by GSK-J4 and genetic methods.
Caption: Experimental workflow for verifying a GSK-J4 induced phenotype.
Caption: Logical framework for attributing a phenotype to KDM6 inhibition.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK J4 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 4. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 8. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. biorxiv.org [biorxiv.org]
- 13. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Critical Role of the Catalytically Inactive GSK-J4 Analogue (GSK-J5) as a Negative Control
In the realm of epigenetic research, the small molecule GSK-J4 has emerged as a potent and selective inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A). Its ability to modulate the methylation status of histone H3 at lysine 27 (H3K27) has made it an invaluable tool for investigating the roles of these demethylases in various biological processes, including inflammation, cancer, and development. However, to ensure that the observed biological effects of GSK-J4 are specifically due to the inhibition of its intended targets and not a result of off-target or non-specific chemical effects, the use of a proper negative control is paramount. For this purpose, the catalytically inactive analogue, GSK-J5, serves as an essential experimental control.
GSK-J5 is an isomer of GSK-J4 and is structurally very similar but lacks the ability to inhibit the catalytic activity of JMJD3 and UTX.[1][2][3] This property makes it the ideal negative control for experiments involving GSK-J4. By treating cells or organisms with GSK-J5 alongside GSK-J4, researchers can confidently attribute any differences in outcomes to the specific enzymatic inhibition by GSK-J4.
Comparison of In Vitro Efficacy: GSK-J4 vs. GSK-J5
The differential effects of GSK-J4 and its inactive counterpart, GSK-J5, have been demonstrated across a range of cellular assays. A key area of investigation has been the role of JMJD3 and UTX in regulating the inflammatory response in macrophages.
| Parameter | GSK-J4 | GSK-J5 (Inactive Analogue) | Reference |
| Inhibition of TNF-α production in LPS-stimulated human primary macrophages (IC50) | 9 µM | No effect | [4] |
| Effect on LPS-induced cytokine expression in human primary macrophages (at 30 µM) | Significant reduction of 16 out of 34 LPS-driven cytokines | No effect | [3][4] |
| Preservation of nuclear H3K27me3 staining in Flag-JMJD3-transfected HeLa cells (at 25 µM) | Prevents JMJD3-induced loss of H3K27me3 | No effect | [4] |
| Prevention of LPS-induced loss of H3K27me3 at the TNFA TSS in human primary macrophages (at 30 µM) | Prevents loss of H3K27me3 | No effect | [3][4] |
| Blockade of RNA polymerase II recruitment to the TNFA TSS in LPS-stimulated macrophages (at 30 µM) | Blocks recruitment | No effect | [4] |
Experimental Protocols
To illustrate the practical application of GSK-J5 as a negative control, detailed methodologies for key experiments are provided below.
Macrophage Culture and Stimulation
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by positive selection using CD14 microbeads. To differentiate monocytes into macrophages, the cells are cultured for 7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 50 ng/mL of M-CSF.
For stimulation experiments, differentiated macrophages are pre-treated with various concentrations of GSK-J4, GSK-J5, or a vehicle control (e.g., DMSO) for 1 hour. Subsequently, the cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) for the desired time points (e.g., 2, 6, or 24 hours) to induce an inflammatory response.
Cytokine Expression Analysis by RT-qPCR
Following stimulation, total RNA is extracted from macrophages using a suitable RNA isolation kit. cDNA is synthesized from the RNA using a reverse transcription kit. Quantitative real-time PCR (RT-qPCR) is then performed using SYBR Green master mix and primers specific for the target cytokine genes (e.g., TNFA, IL6, IL1B) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The relative expression of each target gene is calculated using the ΔΔCt method.
TNF-α Protein Quantification by ELISA
Supernatants from the macrophage cultures are collected after the stimulation period. The concentration of secreted TNF-α is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. A standard curve is generated using recombinant TNF-α to determine the concentration of the cytokine in the samples.
Chromatin Immunoprecipitation (ChIP)
To assess the histone methylation status at specific gene promoters, ChIP assays are performed. Macrophages are treated and stimulated as described above. The cells are then fixed with formaldehyde to cross-link proteins to DNA. The chromatin is sheared into small fragments by sonication. An antibody specific to H3K27me3 is used to immunoprecipitate the chromatin fragments. After reversing the cross-links, the purified DNA is analyzed by qPCR using primers flanking the transcription start site (TSS) of the target gene (e.g., TNFA).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by GSK-J4 and a typical experimental workflow for comparing the effects of GSK-J4 and GSK-J5.
References
Safety Operating Guide
Proper Disposal of GSK-J4 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including the selective histone demethylase inhibitor, GSK-J4 hydrochloride. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. While specific institutional and regional regulations must be followed, this document outlines the core procedures based on available safety data.
Summary of Safety and Handling Information
This compound is a chemical compound used in laboratory research. While some safety data sheets (SDS) do not classify it as a hazardous substance under the Globally Harmonized System (GHS), others indicate potential health effects.[1][2] One supplier, for instance, classifies GSK-J4 as harmful if swallowed, a cause of skin and eye irritation, and potentially causing respiratory irritation.[3] Given these discrepancies, it is prudent to handle this compound with a high degree of caution, adhering to the most stringent safety recommendations.
| Parameter | Cayman Chemical[1] | STEMCELL Technologies[4] | MedChemExpress[3] | AbMole BioScience[2] |
| GHS Classification | Not classified as hazardous | Not a hazardous substance or mixture | Acute toxicity, oral (Cat. 4); Skin irritation (Cat. 2); Eye irritation (Cat. 2A); Respiratory irritation (Cat. 3) | Not a hazardous substance or mixture |
| Signal Word | None | None | Warning | None |
| Hazard Statements | None | None | H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation | None |
| Personal Protective Equipment | Standard laboratory PPE | Standard laboratory PPE | Protective gloves, clothing, eye and face protection | Full personal protective equipment |
| First Aid: Skin Contact | Generally does not irritate the skin | Wash with soap and water | Wash with plenty of soap and water | Rinse skin thoroughly with large amounts of water |
| First Aid: Eye Contact | Rinse opened eye for several minutes under running water | Rinse thoroughly with plenty of water for at least 15 minutes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Remove contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. |
| First Aid: Ingestion | If symptoms persist consult doctor | Clean mouth with water and drink plenty of water afterwards | Rinse mouth. Do NOT induce vomiting; call a physician. | Wash out mouth with water provided person is conscious. |
| First Aid: Inhalation | Supply fresh air; consult doctor in case of complaints | Remove to fresh air | Remove victim to fresh air and keep at rest in a position comfortable for breathing. | Immediately relocate self or casualty to fresh air. |
Experimental Protocols for Disposal
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Pure, unused this compound powder should be kept in its original, clearly labeled container.
-
Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. Indicate all chemical components and their approximate concentrations.
-
Contaminated materials, such as pipette tips, gloves, and bench paper, should be collected in a separate, sealed container labeled as "Solid waste contaminated with this compound."
-
-
Handling and Storage of Waste:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure all waste containers are tightly sealed to prevent leaks or spills.
-
-
Disposal of Spills:
-
In the event of a spill, ensure the area is well-ventilated.[4]
-
For liquid spills, absorb the material using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[3][5]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Clean the spill area thoroughly. Some sources recommend decontamination of surfaces by scrubbing with alcohol.[3][5]
-
Collect all cleanup materials in a sealed, properly labeled container for disposal.
-
-
Final Disposal:
-
The disposal of this compound waste must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and proper disposal of the chemical waste.
-
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of GSK-J4 Hydrochloride: A Procedural Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of GSK-J4 hydrochloride, a cell-permeable prodrug and selective inhibitor of H3K27 histone demethylases JMJD3 and UTX. Due to conflicting hazard information from suppliers, a cautious approach is strongly recommended. Adherence to these procedural steps is critical for ensuring laboratory safety and procedural consistency.
Summary of Key Safety and Physical Data
For quick reference, the following table summarizes the essential quantitative data for this compound.
| Property | Value |
| Molecular Weight | 454.0 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 20 mg/mLDMSO:PBS (pH 7.2) (1:7): 0.1 mg/mL |
| Storage Temperature | Store at or below -20°C. Solid form is stable for at least 12 months from the date of receipt when stored as directed.[1] Do not store aqueous solutions for more than one day.[1] |
| Hazard Classification | Conflicting Data: Some suppliers classify as non-hazardous[2][3], while others classify as: - Acute toxicity, oral (Category 4)[4]- Skin corrosion/irritation (Category 2)[4]- Serious eye damage/eye irritation (Category 2A)[4]- Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[4] |
Personal Protective Equipment (PPE) and Engineering Controls
Given the conflicting safety data, it is imperative to handle this compound with a high degree of caution. The following PPE and engineering controls are mandatory:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the solid form to avoid inhalation of dust particles.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use impermeable and resistant gloves (e.g., nitrile gloves).
-
Body Protection: A lab coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: While some sources state it is not required[2], due to the conflicting hazard information, respiratory protection (e.g., a properly fitted N95 respirator) is recommended when handling the powder form outside of a chemical fume hood.
Procedural Workflow for Safe Handling
The following diagram outlines the step-by-step procedure for the safe handling of this compound, from preparation to disposal.
Experimental Protocol: Preparation of a Stock Solution
The following is a general protocol for preparing a stock solution of this compound for use in cell culture experiments. This should be adapted to specific experimental needs.
-
Preparation: Don all required PPE and prepare the workspace within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound solid using an analytical balance.
-
Dissolution: In a sterile conical tube, add the appropriate volume of solvent (e.g., DMSO) to the weighed solid to achieve the desired stock concentration (e.g., 10 mM). GSK-J4 has been shown to be soluble in DMSO at concentrations up to 50 mg/mL.[5]
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[6] Avoid repeated freeze-thaw cycles.
First Aid Measures
In case of exposure, follow these immediate first aid measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
Due to the conflicting hazard classifications, all this compound waste, including empty containers, contaminated PPE, and unused solutions, should be treated as chemical waste.
-
Solid Waste: Collect in a designated, sealed container labeled "Hazardous Chemical Waste."
-
Liquid Waste: Collect in a designated, sealed, and properly labeled waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of down the drain or in the regular trash.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 5. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 6. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
